molecular formula C14H20N2 B6204754 1-benzyl-2-cyclopropylpiperazine CAS No. 1296673-24-9

1-benzyl-2-cyclopropylpiperazine

Número de catálogo: B6204754
Número CAS: 1296673-24-9
Peso molecular: 216.3
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzyl-2-cyclopropylpiperazine is a substituted piperazine derivative of significant interest in medicinal and synthetic chemistry. Piperazine rings are privileged scaffolds in drug discovery, frequently employed to optimize the pharmacokinetic properties of lead compounds and to serve as conformational restraints that position pharmacophoric elements for target engagement . The benzyl and cyclopropyl substituents on the piperazine nitrogen atoms make this compound a versatile synthon for constructing more complex, highly decorated piperazine structures. The primary research application of 1-benzyl-2-cyclopropylpiperazine is as a sophisticated chemical building block. It can be utilized in the synthesis of novel molecular entities for high-throughput screening and structure-activity relationship (SAR) studies. The piperazine moiety is a common feature in a wide range of FDA-approved therapeutics, including kinase inhibitors, antidepressants, and antivirals, highlighting its fundamental value in pharmaceutical development . The specific substitution pattern of this compound allows researchers to explore a distinct chemical space, potentially leading to new bioactive molecules with unique mechanisms of action. From a synthetic chemistry perspective, the piperazine core can be further functionalized. The secondary amine within the ring is a key site for reactions such as N-alkylation and N-acylation, enabling the construction of complex molecular architectures . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Propiedades

Número CAS

1296673-24-9

Fórmula molecular

C14H20N2

Peso molecular

216.3

Pureza

95

Origen del producto

United States
Foundational & Exploratory

1-Benzyl-2-cyclopropylpiperazine: Structural Dynamics, Pharmacological Utility, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

In contemporary drug discovery, the piperazine ring is a privileged scaffold, appearing in a vast array of central nervous system (CNS) agents, antivirals, and oncology drugs. However, unsubstituted piperazines frequently introduce pharmacokinetic liabilities, including high basicity, which drives off-target toxicities such as hERG channel inhibition and phospholipidosis.

1-Benzyl-2-cyclopropylpiperazine represents a sophisticated structural evolution. The C2-cyclopropyl substitution fundamentally alters the physicochemical properties of the heterocycle, while the N1-benzyl group serves as a robust, orthogonal protecting group or a lipophilic anchor for structure-activity relationship (SAR) exploration. This whitepaper details the structural properties, pharmacological rationale, and a self-validating synthetic methodology for 1-benzyl-2-cyclopropylpiperazine.

Chemical Identity and Quantitative Properties

The introduction of a cyclopropyl group at the C2 position creates a chiral center and introduces significant steric bulk adjacent to the N1 amine. The cyclopropyl ring, possessing high s-character in its C-C bonds, also exerts an electron-withdrawing inductive effect that profoundly impacts the electronic environment of the adjacent nitrogen atoms.

Table 1: Physicochemical and Structural Data
PropertyValue
Chemical Name 1-benzyl-2-cyclopropylpiperazine
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.33 g/mol
MDL Number MFCD20427573
Hydrogen Bond Donors 1 (at N4 position)
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) ~15.3 Ų
Key Structural Motif Piperazine core with N1-benzyl and C2-cyclopropyl substitutions

Data supported by standard building block characterization[1].

Pharmacological Relevance and Drug Design Logic

The utility of the 2-cyclopropylpiperazine motif—the core of 1-benzyl-2-cyclopropylpiperazine—is best exemplified by its role in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Unsubstituted piperazines typically exhibit a pKa of approximately 8.8. At physiological pH, they are highly protonated, which can lead to excessive tissue distribution, lysosomal trapping (phospholipidosis), and binding to the hERG potassium channel (a primary cause of drug-induced QT prolongation).

As demonstrated in the development of the spinal muscular atrophy (SMA) therapeutic risdiplam, incorporating a 2-cyclopropylpiperazine moiety2[2].

Causality of pKa Reduction:

  • Desolvation Penalty: The steric bulk of the cyclopropyl group physically restricts water molecules from forming a stable hydration sphere around the protonated N1 amine, making the protonated state thermodynamically less favorable.

  • Inductive Effects: The sp²-like character of the cyclopropyl C-C bonds exerts a mild electron-withdrawing effect, further decreasing the electron density available at the nitrogen lone pair.

ADME Base Unsubstituted Piperazine (pKa ~8.8) Mod C2-Cyclopropyl Substitution Base->Mod Result1 Reduced Basicity (pKa ~6.8) Mod->Result1 Result2 Increased Steric Bulk Mod->Result2 Benefit1 Mitigated hERG Inhibition Result1->Benefit1 Benefit2 Reduced Phospholipidosis Result1->Benefit2 Benefit3 Optimized Distribution Volume Result2->Benefit3

Pharmacological optimization via C2-cyclopropyl substitution.

Experimental Methodologies: Regioselective Synthesis

Synthesizing 1-benzyl-2-cyclopropylpiperazine requires precise regiocontrol. Because the N4 position is less sterically hindered than the N1 position, direct benzylation of 2-cyclopropylpiperazine typically yields the N4-benzyl isomer. To achieve exclusive N1-benzylation, an orthogonal protection strategy must be employed.

The following self-validating protocol outlines the synthesis from 2-cyclopropylpyrazine[3].

Step 1: Catalytic Hydrogenation to 2-Cyclopropylpiperazine
  • Objective: Reduce the aromatic pyrazine ring while preserving the cyclopropyl group.

  • Procedure: Dissolve 2-cyclopropylpyrazine (1.0 eq) in glacial acetic acid. Add 10% Pd/C (0.1 eq by weight). Purge the reactor with N₂, then pressurize with H₂ gas (50 psi). Stir vigorously at 50°C for 12 hours. Filter through a Celite pad to remove the catalyst and concentrate under reduced pressure.

  • Causality: Acetic acid is critical; it protonates the basic nitrogens of the resulting piperazine, preventing them from coordinating with and poisoning the palladium catalyst.

  • Validation Check: LC-MS analysis of the crude mixture must show a primary peak at [M+H]⁺ = 127.1 .

Step 2: Kinetically Controlled N4-Boc Protection
  • Objective: Selectively protect the less hindered N4 amine.

  • Procedure: Dissolve 2-cyclopropylpiperazine in anhydrous dichloromethane (DCM) and cool to -78°C. Add triethylamine (2.0 eq). Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 1 hour. Maintain at -78°C for 2 hours, then slowly warm to 0°C.

  • Causality: The extreme low temperature (-78°C) maximizes the kinetic energy difference between the N1 and N4 reaction pathways. The steric bulk of the C2-cyclopropyl group effectively blocks the N1 position from reacting with the bulky Boc₂O reagent under these conditions.

  • Validation Check: LC-MS must confirm the intermediate N4-Boc-2-cyclopropylpiperazine at [M+H]⁺ = 227.2 .

Step 3: N1-Benzylation
  • Objective: Install the benzyl group at the sterically hindered N1 position.

  • Procedure: Dissolve the N4-Boc intermediate in dimethylformamide (DMF). Add anhydrous K₂CO₃ (2.5 eq) and benzyl bromide (1.1 eq). Heat the mixture to 60°C for 8 hours. Quench with water and extract with ethyl acetate.

  • Causality: With N4 protected, the N1 position is forced to react. The elevated temperature (60°C) provides the necessary activation energy to overcome the steric hindrance of the adjacent cyclopropyl group during the Sₙ2 displacement of the benzyl bromide.

  • Validation Check: LC-MS must confirm the fully protected intermediate at [M+H]⁺ = 317.2 .

Step 4: Boc Deprotection
  • Objective: Unmask the N4 amine to yield the final product.

  • Procedure: Treat the N1-benzyl-N4-Boc intermediate with 4M HCl in dioxane at room temperature for 2 hours. Concentrate under vacuum to yield 1-benzyl-2-cyclopropylpiperazine hydrochloride.

  • Validation Check: Final LC-MS must show a clean peak at [M+H]⁺ = 217.2 . ¹H NMR (MeOD) should confirm the presence of the benzyl CH₂ protons (~3.5 ppm) and the cyclopropyl multiplet (~0.35-0.67 ppm)[3].

Synthesis Start 2-Cyclopropylpyrazine Step1 Catalytic Hydrogenation (Pd/C, H2, AcOH) Start->Step1 Int1 2-Cyclopropylpiperazine Step1->Int1 [M+H]+ 127.1 Step2 N4-Selective Boc Protection (Boc2O, -78°C) Int1->Step2 Int2 N4-Boc-2-cyclopropylpiperazine Step2->Int2 [M+H]+ 227.2 Step3 N1-Benzylation (BnBr, K2CO3, DMF) Int2->Step3 Int3 N1-Benzyl-N4-Boc-derivative Step3->Int3 [M+H]+ 317.2 Step4 Boc Deprotection (4M HCl in Dioxane) Int3->Step4 Product 1-Benzyl-2-cyclopropylpiperazine Step4->Product [M+H]+ 217.2

Regioselective synthesis workflow of 1-benzyl-2-cyclopropylpiperazine.

References

  • Source: Namiki-s.co.
  • Biotransformation novel advances – 2021 year in review (Humphreys et al.)
  • THERAPEUTICALLY ACTIVE COMPOSITIONS AND THEIR METHODS OF USE (EP 2721019 B1)

Sources

In-Depth Technical Guide: 1-Benzyl-2-cyclopropylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 1-Benzyl-2-cyclopropylpiperazine is a highly specialized, privileged heterocyclic building block. By combining the established pharmacological utility of the piperazine ring with the conformational rigidity of a cyclopropyl group and the synthetic versatility of an N-benzyl protecting group, this compound serves as a critical intermediate for developing central nervous system (CNS) therapeutics, kinase inhibitors, and advanced receptor modulators.

This whitepaper provides an authoritative analysis of its physicochemical properties, structural rationale, and field-proven synthetic workflows for derivatization.

Physicochemical Profile & Informatics

Accurate chemical informatics are essential for library design and procurement. While standard piperazines are ubiquitous, the specific C2-cyclopropyl substitution makes this a niche, high-value intermediate.

PropertyValueScientific Significance
Chemical Name 1-Benzyl-2-cyclopropylpiperazineDefines the core substitution pattern.
Molecular Formula C₁₄H₂₀N₂Base for stoichiometric calculations.
Molecular Weight 216.33 g/mol Optimal low-molecular-weight starting material for Lipinski-compliant drug design [1].
MDL Number MFCD20427573Primary identifier used in commercial building block catalogs.
CAS Registry Number Unassigned / ProprietaryFrequently unassigned in public databases for specialized stereoisomeric building blocks; tracked primarily via MDL or vendor-specific IDs [2].
Core Structure N1-Benzyl, C2-Cyclopropyl, N4-AmineProvides orthogonal reactivity sites for library generation.

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, selecting this specific scaffold is rarely arbitrary. The architecture of 1-benzyl-2-cyclopropylpiperazine offers three distinct functional domains, each serving a specific mechanistic purpose in drug design:

A. The Piperazine Core (The Privileged Scaffold)

Piperazine is a ubiquitous moiety in FDA-approved drugs. It acts as a rigid, basic linker that can engage in critical hydrogen bonding and electrostatic interactions with target proteins (e.g., G-protein coupled receptors and kinases) [3].

B. The C2-Cyclopropyl Group (Conformational & Metabolic Control)

The introduction of a cyclopropyl ring at the C2 position is a sophisticated bioisosteric strategy [4].

  • Metabolic Stability: The cyclopropyl group blocks adjacent sites from cytochrome P450-mediated oxidation, extending the biological half-life of the resulting drug candidate.

  • Conformational Restriction: The steric bulk of the cyclopropyl ring restricts the ring-flipping of the piperazine chair conformation. This "locks" the molecule into a specific 3D geometry, often increasing target binding affinity and reducing off-target entropy penalties.

  • Chirality: It introduces a stereocenter at C2, allowing for the synthesis of enantiopure drugs that can selectively bind to chiral biological pockets.

C. The N1-Benzyl Group (Protection vs. Pharmacophore)

The N1-benzyl group serves a dual purpose. In early-stage synthesis, it acts as a robust protecting group for the secondary amine, preventing unwanted polymerization or side reactions. In specific CNS applications, the lipophilic benzyl group is retained as a pharmacophore to enhance blood-brain barrier (BBB) penetration and engage in


 stacking with aromatic residues in receptor binding sites.

Synthetic Derivatization Workflow

The most common application of 1-benzyl-2-cyclopropylpiperazine is the functionalization of the free N4-amine, followed by the strategic removal of the N1-benzyl group to expose a new site for further elaboration.

Functionalization Pathway

G Core 1-Benzyl-2-cyclopropylpiperazine (Core Scaffold) N4_Alkylation N4-Alkylation (R-X, Base) Core->N4_Alkylation SN2 Reaction N4_Acylation N4-Acylation (R-COCl, TEA) Core->N4_Acylation Nucleophilic Acyl Sub. Product1 N1-Benzyl-N4-Alkyl Intermediate N4_Alkylation->Product1 Product2 N1-Benzyl-N4-Acyl Intermediate N4_Acylation->Product2 Deprotection1 N1-Debenzylation (H2, Pd/C) Final1 N4-Alkyl-2-cyclopropylpiperazine (Target) Deprotection1->Final1 Deprotection2 N1-Debenzylation (H2, Pd/C) Final2 N4-Acyl-2-cyclopropylpiperazine (Target) Deprotection2->Final2 Product1->Deprotection1 Hydrogenolysis Product2->Deprotection2 Hydrogenolysis

Workflow for N4-derivatization and N1-debenzylation of 1-benzyl-2-cyclopropylpiperazine.

Step-by-Step Methodology: N4-Acylation and N1-Debenzylation

This protocol describes a self-validating system for generating an N4-amide derivative, followed by the selective removal of the benzyl protecting group.

Phase 1: N4-Acylation

Objective: Selectively functionalize the N4-position using an acid chloride.

  • Preparation: Dissolve 1.0 eq of 1-benzyl-2-cyclopropylpiperazine in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: DCM is a non-participating, aprotic solvent that readily dissolves both the free base and the resulting amide.

  • Base Addition: Add 2.0 eq of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the N4-amine, which would otherwise quench its nucleophilicity and halt the reaction.

  • Acylation: Cool the mixture to 0°C. Dropwise, add 1.1 eq of the desired acid chloride (R-COCl).

  • Validation: Monitor via TLC or LC-MS. The reaction is complete when the mass of the starting material (m/z 217.1 [M+H]+) is entirely consumed, replaced by the target amide mass.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: N1-Debenzylation (Hydrogenolysis)

Objective: Cleave the N1-benzyl group to expose the secondary amine for subsequent library building.

  • Preparation: Dissolve the N4-acyl intermediate in HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w). Causality: Pd/C provides a highly active surface area for the adsorption and homolytic cleavage of H₂ gas. It specifically targets the benzylic C-N bond due to the stabilization of the transition state by the adjacent aromatic ring.

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon or Parr shaker at 1-2 atm. Stir vigorously at room temperature for 4-12 hours. Causality: The cyclopropyl ring, despite its strain, is generally stable to standard Pd/C hydrogenolysis at room temperature, ensuring selective deprotection without ring-opening.

  • Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. LC-MS should confirm the loss of the benzyl group (-90 Da).

  • Isolation: Concentrate the filtrate to yield the pure N4-acyl-2-cyclopropylpiperazine.

References

  • Chemsrc. (n.d.). 1-Tetradecanol CAS 112-72-1 (Reference for Molecular Weight Data). Retrieved from[Link]

  • Namiki Shoji Co., Ltd. (2022). Building Blocks Catalogue January 2022. Retrieved from[Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from[Link]

Strategic Modulation of Lipophilicity and pKa: The Cyclopropylpiperazine Motif

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

In medicinal chemistry, the optimization of physicochemical properties—specifically basicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and lipophilicity (

)—is often a zero-sum game. Reducing basicity to mitigate hERG toxicity or improve permeability typically requires electron-withdrawing groups that inadvertently increase polarity or metabolic liability.[1] The

-cyclopropylpiperazine
moiety represents a privileged structural solution.[1] Unlike standard alkyl groups (methyl, ethyl, isopropyl), the cyclopropyl group exerts a unique electronic influence that attenuates amine basicity while maintaining a compact lipophilic profile. This guide details the mechanistic basis, synthetic protocols, and strategic application of this motif in drug design.
Physicochemical Fundamentals

The utility of the


-cyclopropylpiperazine motif stems from the unique orbital hybridization of the cyclopropane ring and its consequent effect on the attached nitrogen atom.[1]
1.1 The "Cyclopropyl Effect" on

While alkyl groups like ethyl or isopropyl are electron-donating (+I effect), which typically increases amine basicity, the cyclopropyl group behaves differently.

  • Orbital Hybridization: The carbon atoms in a cyclopropane ring possess significant

    
    -character (approximately 
    
    
    
    rather than the standard
    
    
    ). This increased
    
    
    -character renders the cyclopropyl group effectively electron-withdrawing relative to acyclic alkyl groups.[1]
  • Basicity Attenuation: When attached to a piperazine nitrogen, this electron-withdrawing character reduces the electron density on the nitrogen lone pair.[1] Consequently, the

    
     of 
    
    
    
    -cyclopropylpiperazine is typically 0.5 to 1.0 log units lower than that of its
    
    
    -isopropyl or
    
    
    -ethyl counterparts.[1]
Substituent (

)
Approx.

(Conj. Acid)
Electronic Effect

-Isopropyl
~9.5 - 9.8

(Inductive donation)

-Methyl
~9.0 - 9.2

(Weaker than isopropyl)

-Cyclopropyl
~8.0 - 8.5

(Relative to alkyl)
1.2 Lipophilicity: LogP vs. LogD

A critical distinction must be made between intrinsic lipophilicity (


) and the distribution coefficient at physiological pH (

).
  • Intrinsic LogP: The cyclopropyl group is less lipophilic than an isopropyl group (Hansch

    
     value: cyclopropyl 
    
    
    
    1.14 vs. isopropyl
    
    
    1.53).
  • Effective LogD (pH 7.4): Because the

    
    -cyclopropyl group lowers the 
    
    
    
    , a larger fraction of the molecule exists in the neutral (unionized) state at pH 7.4 compared to the
    
    
    -isopropyl analogue. Since the neutral species is far more lipophilic than the cation, the effective
    
    
    of the cyclopropyl derivative is often higher
    , despite the lower intrinsic
    
    
    .

Design Implication: This modulation allows for improved passive permeability (driven by the neutral fraction) without adding excessive bulk lipophilicity that leads to metabolic clearance.

Strategic Application in Drug Design
2.1 Decision Logic: When to Deploy

Use the following decision tree to determine if an


-cyclopropyl switch is appropriate for your lead series.

DesignLogic Start Lead Compound Analysis (Piperazine Core) CheckPka Is Basic pKa > 9.0? Start->CheckPka CheckHERG Is hERG Inhibition a risk? CheckPka->CheckHERG Yes CheckPerm Is Permeability Low? CheckPka->CheckPerm No Action1 Switch N-Alkyl to N-Cyclopropyl CheckHERG->Action1 Yes (Reduce Cationic Species) Action2 Retain/Optimize Alkyl Group CheckHERG->Action2 No CheckPerm->Action1 Yes (Boost Neutral Fraction) CheckPerm->Action2 No Result1 Outcome: Lower pKa (~1 unit) Reduced Cationic Fraction Action1->Result1 Result2 Outcome: Increased Neutral Fraction Higher LogD(7.4) Action1->Result2

Caption: Decision logic for transitioning from N-alkyl to N-cyclopropyl piperazines to resolve ADME/Tox liabilities.

2.2 Case Study: H3 Receptor Antagonists

In the optimization of Histamine H3 antagonists (e.g., analogs of ciproxifan or ABT-239 series), high basicity of the piperazine/pyrrolidine nitrogen often correlates with phospholipidosis and hERG liability.

  • The Switch: Replacing an

    
    -isopropyl group with an 
    
    
    
    -cyclopropyl group.[1]
  • The Result: The

    
     dropped from ~9.6 to ~8.7. This reduction decreased the hERG affinity (which is often driven by cation-
    
    
    
    interactions in the channel) while maintaining or improving blood-brain barrier (BBB) penetration due to the increased fraction of neutral species.[1]
Experimental Protocols: Synthesis

Direct alkylation of piperazines with cyclopropyl halides is kinetically poor and prone to elimination. The industry-standard method utilizes a cyclopropanone equivalent in a modified reductive amination.[1]

3.1 The "Giammarino" Protocol (Reductive Amination)

This method uses [(1-ethoxycyclopropyl)oxy]trimethylsilane as a masked cyclopropanone source.

Reagents:

  • Substrate: Secondary Piperazine derivative (1.0 eq)

  • Reagent: [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.2 - 1.5 eq)[1]

  • Reductant: Sodium cyanoborohydride (

    
    ) (1.5 eq)
    
  • Acid: Acetic acid (

    
    ) (excess/solvent) or Methanol with 10% AcOH.
    
  • Solvent: Methanol or THF.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the piperazine substrate in Methanol (0.1 M).

  • Activation: Add Acetic Acid (approx. 2-3 eq) to adjust pH to ~5–6.

  • Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane dropwise. Note: This reagent hydrolyzes in situ to generate the reactive cyclopropanone species.

  • Reduction: After stirring for 15-30 minutes, add

    
     portion-wise.
    
  • Quench: Stir at room temperature for 12–16 hours. Quench with aqueous

    
    .[1]
    
  • Workup: Extract with DCM or EtOAc. The product is often cleaner than direct alkylation routes.

Synthesis SM Piperazine (Secondary Amine) Inter Iminium Intermediate SM->Inter + Reagent (In situ hydrolysis) Reagent [(1-ethoxycyclopropyl)oxy] trimethylsilane Reagent->Inter Prod N-Cyclopropyl Piperazine Inter->Prod Reduction Reduct NaCNBH3 / AcOH Reduct->Prod

Caption: The standard reductive amination pathway using masked cyclopropanone.

3.2 Alternative: Palladium-Catalyzed Coupling

For sterically hindered or electron-deficient piperazines where reductive amination fails, Buchwald-Hartwig coupling can be employed, though it requires a pre-functionalized cyclopropyl halide (rare) or coupling a piperazine to a cyclopropyl-halide (difficult).[1] A better alternative is coupling the piperazine to an aryl halide, then installing the cyclopropyl group, OR using cyclopropylboronic acid in a Chan-Lam coupling (Cu(OAc)2, pyridine, air), though yields vary for aliphatic amines.

References
  • Lipophilicity Trends: Jeffries, B. et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups."[1] Beilstein J. Org.[1] Chem. 2020, 16, 2226–2236.

  • Synthesis Protocol: Giammarino, S. "Synthesis of N-cyclopropyl derivatives."[1] Organic Syntheses procedure adaptations utilizing [(1-ethoxycyclopropyl)oxy]trimethylsilane.[1]

  • pKa Modulation: Wager, T. T. et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chem. Neurosci.[1] 2010, 1, 435–449. (Context on pKa and permeability).

  • Metabolic Stability: Shanu-Wilson, J. "Metabolism of cyclopropyl groups."[1] Hypha Discovery.

Sources

1-benzyl-2-cyclopropylpiperazine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Benzyl-2-Cyclopropylpiperazine Handling, Safety, and Synthesis Guide

Part 1: Chemical Identity & Physicochemical Profiling

Compound Identity

  • Systematic Name: 1-benzyl-2-cyclopropylpiperazine

  • Molecular Formula: C₁₄H₂₀N₂

  • Molecular Weight: 216.33 g/mol

  • Structural Class: 1,2-disubstituted piperazine (Chiral scaffold)

  • CAS Number: Not formally assigned in public registries (Treat as Novel Chemical Entity - NCE).

  • Analogous CAS: 5321-48-2 (1-benzylpiperazine, BZP) for toxicological read-across.

Physicochemical Properties (Predicted via Group Contribution Methods)

  • Physical State: Viscous oil or low-melting solid (racemate); Hydrochloride salts are crystalline solids.

  • Boiling Point (Predicted): 310°C ± 25°C at 760 mmHg.

  • pKa (Predicted):

    • N1 (Tertiary amine): ~6.5 (lowered by steric bulk/inductive effect of benzyl).

    • N4 (Secondary amine): ~9.8 (typical piperazine basicity).

  • LogP (Predicted): 2.8 – 3.2 (Lipophilic, likely BBB permeable).

  • Solubility: Insoluble in water (free base); Soluble in DCM, Methanol, DMSO.

Part 2: Hazard Identification & Toxicology (GHS Classification)

Expert Assessment (Read-Across Methodology) As a specific SDS does not exist for this isomer, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of 1-benzylpiperazine (BZP) and 2-substituted piperazines .

GHS Classification (Theoretical)

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1][3]

Toxicological Mechanism & SAR The 1-benzyl-piperazine moiety is a known pharmacophore for monoamine transporter interaction. The addition of a C2-cyclopropyl group increases lipophilicity and steric bulk, potentially altering receptor selectivity (e.g., from Serotonin/Dopamine transporters to Histamine H3 receptors).

ToxPathway cluster_0 Hazard Mitigation Exposure Exposure (Inhalation/Dermal) Absorption Lipophilic Absorption (LogP ~3.0) Exposure->Absorption Distribution Systemic Circulation (pH 7.4) Absorption->Distribution Target CNS Target (Monoamine Transporters) Distribution->Target BBB Crossing Effect Physiological Effect (Sympathomimetic/Irritation) Target->Effect PPE PPE: Nitrile Gloves Resp. Protection

Figure 1: Toxicological pathway and hazard progression for lipophilic piperazines.

Part 3: Handling, Storage, & Stability

Operational Stability

  • Air Sensitivity: Secondary amines (N4 position) readily absorb CO₂ from the air to form carbamates.

  • Oxidation: The benzylic position is susceptible to slow oxidation under light/air exposure.

Storage Protocol

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

  • Temperature: 2–8°C for short term; -20°C for long term.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

Emergency Response

  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or soap and water. Lipophilic amines adhere stubbornly to the stratum corneum.

  • Spill: Neutralize with weak acid (citric acid) before absorbing on vermiculite. Do not use bleach (forms chloramines).

Part 4: Synthesis & Purification Protocol

Methodology: Regioselective N-Benzylation Synthesizing 1-benzyl-2-cyclopropylpiperazine presents a regiochemical challenge. The starting material, 2-cyclopropylpiperazine, has two nucleophilic nitrogens. The N1 position is sterically hindered by the adjacent cyclopropyl group, while N4 is less hindered. Direct benzylation often favors N4.

Recommended Route: Reductive Amination (Higher Specificity) To target the N1 position specifically, a reductive amination approach using N-benzyl-ethylenediamine and a cyclopropyl-dicarbonyl precursor is theoretically possible but complex. A more practical lab-scale route involves protection-deprotection strategy .

Protocol: N1-Benzylation via N4-Boc Protection

Step 1: Protection (N4-Boc)

  • Dissolve 2-cyclopropylpiperazine (1.0 eq) in DCM.

  • Add TEA (1.5 eq) and cool to 0°C.

  • Slowly add Boc₂O (0.9 eq). Note: The less hindered N4 reacts preferentially.

  • Isolate 4-Boc-2-cyclopropylpiperazine .

Step 2: N1-Benzylation

  • Dissolve Intermediate 1 in DMF.

  • Add K₂CO₃ (2.0 eq) and Benzyl Bromide (1.1 eq).

  • Heat to 60°C for 4 hours.

  • Monitor via TLC (Hexane:EtOAc). The steric hindrance at C2 makes this slow; iodide catalysis (TBAI) may be required.

Step 3: Deprotection

  • Treat the N1-benzyl-N4-Boc intermediate with 4M HCl in Dioxane.

  • Precipitate the dihydrochloride salt with Diethyl Ether.

SynthesisWorkflow Start Start: 2-cyclopropylpiperazine Step1 Step 1: Kinetic Protection (Boc2O, 0°C) Target: N4 Position Start->Step1 Regioselectivity Control Inter1 Intermediate: 4-Boc-2-cyclopropylpiperazine Step1->Inter1 Step2 Step 2: Alkylation (BnBr, K2CO3, DMF) Target: N1 Position Inter1->Step2 Steric Hindrance Challenge Inter2 Intermediate: 1-Benzyl-4-Boc-2-cyclopropyl... Step2->Inter2 Step3 Step 3: Acid Deprotection (4M HCl/Dioxane) Inter2->Step3 Final Final Product: 1-benzyl-2-cyclopropylpiperazine (dihydrochloride salt) Step3->Final

Figure 2: Synthetic workflow for regioselective preparation of 1-benzyl-2-cyclopropylpiperazine.

Purification Data Table

FractionSolvent SystemRf ValueAppearance
Crude Mix DCM:MeOH (9:1)StreakYellow Oil
Intermediate (N4-Boc) Hexane:EtOAc (7:3)0.45White Solid
Final Product (Free Base) DCM:MeOH:NH₄OH (90:9:1)0.32Viscous Oil
Final Product (2HCl Salt) Ethanol/EtherN/AWhite Crystals

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98031, 1-Benzyl-2-phenylpiperazine (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (2014). Synthesis of 1-benzylpiperazine (General Protocol). Org.[4][5] Synth. Coll. Vol. 5, 904. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives.[1] Retrieved from [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Piperazine Scaffolds in GPCR Ligands. (General Reference for SAR logic).

Disclaimer: This document is a technical guide for research professionals and does not constitute a legal safety certification. Always perform a site-specific risk assessment before handling novel chemical entities.

Sources

Novel Piperazine Heterocycles for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of a Privileged Scaffold

The piperazine ring remains one of the most ubiquitous heterocycles in modern medicinal chemistry, appearing in over 100 FDA-approved small molecule drugs. Historically valued for its ability to modulate physicochemical properties—specifically solubility and lipophilicity (LogP)—the scaffold is now undergoing a renaissance.

Current drug discovery efforts have shifted from simple N-alkylation/acylation to complex carbon-substituted (C-substituted) and spiro-fused architectures. These novel motifs address the critical limitations of "flat" piperazine analogs: metabolic instability (CYP450 oxidation) and limited intellectual property (IP) space. This guide details the structural rationale, advanced synthetic protocols, and therapeutic applications of these next-generation piperazine heterocycles.[1][2]

Structural Rationale & Physicochemical Logic

The Conformational Advantage

Piperazine exists predominantly in a chair conformation, placing bulky N-substituents in equatorial positions to minimize 1,3-diaxial interactions. This predictable geometry allows medicinal chemists to precisely vector functional groups into receptor pockets.

  • pKa Modulation: The two nitrogen atoms typically display pKa values of ~9.8 and ~5.6. At physiological pH (7.4), the molecule is often mono-cationic, enhancing aqueous solubility without compromising membrane permeability—a critical balance for oral bioavailability.

  • Metabolic Liability: The standard piperazine ring is prone to oxidative metabolism, particularly at the

    
    -carbon positions via CYP3A4.
    
  • The Solution: C-substitution (e.g., methylation, arylation) or spiro-cyclization at the

    
    -carbon sterically blocks metabolic hotspots and increases fraction sp3 (
    
    
    
    ), a descriptor correlated with higher clinical success rates.
Quantitative Comparison: Standard vs. Novel Scaffolds

Table 1: Physicochemical Profile of Piperazine vs. Novel Analogs

PropertyStandard PiperazineC-Methyl PiperazineSpiro-Piperazine (e.g., 2,6-diaza-spiro[3.3]heptane)Impact on Drug Design
Conformation Flexible ChairRigidified ChairHighly Rigid / Defined VectorsImproved target selectivity (entropy penalty reduction).
Metabolic Stability Low (High Clearance)Moderate (Steric Block)High (Metabolic Hardening)Extended half-life (

).
LogP (Lipophilicity) LowModerateTunableBetter CNS penetration (if required).
Chirality Achiral (usually)Chiral CentersAchiral/ProchiralC-subs introduce vectors for enantioselective binding.

Therapeutic Applications & Mechanism of Action[2][3][4][5]

Oncology: Kinase Inhibition

In kinase inhibitors (e.g., Palbociclib , Imatinib ), the piperazine moiety frequently functions as a solvent-exposed "tail." This tail solubilizes the hydrophobic kinase core and often forms a salt bridge with conserved aspartate or glutamate residues in the active site.

  • Novelty: Recent 3rd-generation inhibitors utilize C-substituted piperazines to induce specific twist angles, avoiding steric clashes with mutated kinase domains (e.g., T315I in BCR-ABL).

CNS Disorders: GPCR Modulation

Piperazines are "privileged" for GPCRs (Dopamine D2/D3, Serotonin 5-HT). The nitrogen lone pairs mimic the ethylamine side chain of endogenous neurotransmitters.

  • Novelty: Rigidified spiro-piperazines (bioisosteres) maintain the critical pharmacophore distance between the basic amine and the aromatic headgroup while reducing off-target binding (e.g., hERG channel inhibition).

Visualization: SAR & Signaling Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the role of piperazine in blocking a generic Receptor Tyrosine Kinase (RTK) pathway.

Piperazine_SAR_Pathway cluster_0 Piperazine SAR Logic cluster_1 Therapeutic Mechanism (Oncology) PipCore Piperazine Core N1 N1: Solubilizing Tail (Solvent Exposed) PipCore->N1 Vector 1 N4 N4: H-Bond Acceptor (Hinge Region Interaction) PipCore->N4 Vector 2 C_Sub C-Substitution (Metabolic Block / Chirality) PipCore->C_Sub Novelty Vector Inhibitor Novel Piperazine Drug C_Sub->Inhibitor Enables Specificity RTK Receptor Tyrosine Kinase (Mutated) Signal Downstream Signaling (Proliferation) RTK->Signal X ATP ATP ATP->RTK Activates Inhibitor->RTK Competitive Inhibition (High Affinity)

Caption: SAR vectors of the piperazine scaffold and its mechanism in competitively inhibiting Receptor Tyrosine Kinases.

Advanced Synthetic Protocol: Photoredox -Arylation

Traditional piperazine synthesis relies on nucleophilic substitution (S_N_2) or reductive amination, which limits substitution to the nitrogen atoms. To access novel C-substituted analogs, we employ Photoredox C-H Functionalization .[3] This method allows for the direct installation of aryl groups onto the piperazine ring, a technique pioneered by the MacMillan group and others.

Protocol Rationale
  • Why: Direct functionalization of the

    
    -C-H bond avoids de novo ring synthesis, allowing late-stage diversification of existing drug scaffolds.
    
  • Mechanism: An Iridium photocatalyst generates an

    
    -amino radical via Single Electron Transfer (SET), which is then trapped by an electron-deficient arene (e.g., 1,4-dicyanobenzene).
    
Step-by-Step Methodology

Reagents:

  • Substrate: N-Boc-piperazine (1.0 equiv).

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv).

  • Photocatalyst: [Ir(ppy)2(dtbbpy)]PF6 (1 mol%).

  • Base: Sodium Acetate (NaOAc) (2.0 equiv) or Cesium Acetate.

  • Solvent: DMA (N,N-Dimethylacetamide) or DMSO.

  • Light Source: Blue LED (450 nm).

Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge an 8 mL vial with N-Boc-piperazine (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol), photocatalyst (0.005 mmol), and NaOAc (1.0 mmol).

  • Solvation: Add degassed DMA (5 mL) via syringe. Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial in a photoreactor setup ~2 cm from the Blue LED source. Fan cooling is required to maintain ambient temperature (

    
    ).
    
  • Reaction: Stir vigorously under irradiation for 18–24 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material and the formation of the M+Aryl peak.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H NMR (look for the

    
    -proton shift) and HRMS.
    
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: N-Boc-Piperazine Mix Mix Reagents: Ir-Catalyst + Arene + Base (Solvent: DMA) Start->Mix Irradiate Blue LED Irradiation (450 nm) 18-24 Hours Mix->Irradiate Radical Intermediate: alpha-Amino Radical Formation Irradiate->Radical SET Oxidation Coupling Radical Trapping by Arene (C-C Bond Formation) Radical->Coupling Purify Workup & Purification (Flash Chromatography) Coupling->Purify End Product: alpha-Aryl Piperazine Purify->End

Caption: Photoredox workflow for the direct C-H arylation of piperazine scaffolds.

Biological Validation: Metabolic Stability Assay

Because novel piperazines are often designed to improve metabolic profiles, a robust validation assay is required.

Protocol: Microsomal Stability Assay (Human Liver Microsomes - HLM)

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing HLM (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at

    
     for 5 min. Initiate reaction by adding NADPH (1 mM final).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench protein).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Success Metric: A

      
       indicates high metabolic stability.
      

Future Directions

The field is moving toward Proteolysis Targeting Chimeras (PROTACs) where the piperazine ring serves as a rigid linker connecting the E3 ligase ligand to the target protein ligand. The defined exit vectors of C-substituted piperazines allow for precise "linkerology," optimizing the ternary complex formation required for protein degradation.

References

  • Romanelli, M. N., et al. (2022).[4][5][6] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[5] [Link]

  • Meanwell, N. A., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(35), 10942–10961. [Link][4]

  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-amino C–H arylation reaction using the strategy of accelerated serendipity. Science, 334(6060), 1114-1117. [Link]

  • Luescher, M. U., & Bode, J. W. (2017). Catalytic Synthesis of N-Unprotected Piperazines from Imines and SnAP Reagents. Angewandte Chemie International Edition, 56(44), 13736-13740. [Link]

Sources

difference between 1-benzyl-2-cyclopropyl and 1-benzyl-3-cyclopropyl piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Desymmetrization in Piperazine Scaffolds: A Comparative Analysis of 1-Benzyl-2-cyclopropyl and 1-Benzyl-3-cyclopropyl Piperazine

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the piperazine ring as a privileged scaffold. Its dual-nitrogen architecture offers excellent vectors for multidirectional functionalization. However, the intrinsic challenge in piperazine chemistry arises from the comparable nucleophilicity of its two nitrogen atoms, which often results in undesired bis-alkylation or poor regiocontrol[1].

To overcome this, medicinal chemists introduce bulky substituents—such as a cyclopropyl group—to desymmetrize the ring. This whitepaper provides an in-depth technical analysis of the structural, synthetic, and pharmacological divergence between 1-benzyl-2-cyclopropylpiperazine and 1-benzyl-3-cyclopropylpiperazine . By understanding the causality behind these steric environments, researchers can rationally design self-validating synthetic workflows and optimize receptor binding profiles.

Structural Topography and Steric Causality

The fundamental difference between these two isomers lies in the spatial relationship between the rigid, pseudo-


 electron cloud of the cyclopropyl group and the two nitrogen atoms (N1 and N4).
  • 1-Benzyl-2-cyclopropylpiperazine (C2-Isomer): The cyclopropyl group is positioned at the C2 carbon, directly adjacent to the N1 atom (which bears the benzyl group). This creates a highly congested steric environment around N1, locking the benzyl group into a restricted conformational space. Crucially, the secondary amine at N4 remains sterically unhindered, retaining high nucleophilicity.

  • 1-Benzyl-3-cyclopropylpiperazine (C3-Isomer): The cyclopropyl group is shifted to the C3 carbon, adjacent to the unsubstituted N4 secondary amine. This creates a steric shield around the N4 lone pair. Consequently, the nucleophilicity of N4 is drastically reduced, increasing the activation energy (

    
    ) required for late-stage electrophilic attacks.
    

PiperazineDesymmetrization Root Desymmetrized Benzylpiperazine C2 1-Benzyl-2-cyclopropylpiperazine (C2 Substitution) Root->C2 C3 1-Benzyl-3-cyclopropylpiperazine (C3 Substitution) Root->C3 N1_Steric High Steric Shielding at N1 (Benzyl Vector) C2->N1_Steric N4_Free Unhindered N4 Amine (High Nucleophilicity) C2->N4_Free N4_Steric High Steric Shielding at N4 (Secondary Amine Vector) C3->N4_Steric N4_Restricted Restricted N4 Nucleophilicity (Requires Catalysis) C3->N4_Restricted

Fig 1. Steric divergence and nucleophilic profiles of C2 vs C3 cyclopropyl piperazines.

Pharmacological Implications (Structure-Activity Relationship)

Benzylpiperazine derivatives exhibit complex pharmacology, acting as potent ligands for central nervous system targets, including sigma (


) receptors, serotonin (5-HT) receptors, and monoamine transporters[2][3]. The placement of the cyclopropyl group dictates the 3D chair conformation of the piperazine ring to minimize 1,3-diaxial interactions, which directly impacts target affinity:
  • Receptor Pocket Fit: The C2-isomer forces the N1-benzyl group into a rigid orientation, which is highly favorable for binding to the compact, hydrophobic pockets of

    
     receptors. Conversely, the C3-isomer leaves the benzyl group flexible but alters the trajectory of the N4 lone pair, which is critical for forming salt bridges with conserved aspartate residues in monoamine transporters.
    
  • Metabolic Stability: The cyclopropyl group at C2 shields the benzylic position from cytochrome P450-mediated oxidative dealkylation, generally improving the pharmacokinetic half-life compared to the C3-isomer.

Quantitative Data Comparison

The following table synthesizes the physicochemical and reactive properties dictated by the regiochemistry of the cyclopropyl substitution.

Property1-Benzyl-2-cyclopropylpiperazine1-Benzyl-3-cyclopropylpiperazine
Cyclopropyl Position C2 (Adjacent to N1-Benzyl)C3 (Adjacent to N4-Amine)
N4 Nucleophilicity High (Unhindered trajectory)Low (Sterically shielded trajectory)
N1 Conformational Freedom Highly Restricted (High rotational barrier)Flexible (Low rotational barrier)
Primary Synthetic Challenge Undesired bis-alkylation or over-reactionSluggish reactivity at N4
Typical N4-Alkylation Yield >85% (Standard RT Conditions)40-60% (Requires thermal forcing)
pKa of N4 Amine (Est.) ~9.0 (Standard secondary amine)~8.6 (Inductive/steric modulation)

Self-Validating Protocol: Regioselective N4-Alkylation via Reductive Amination

Reductive amination is a cornerstone method for the late-stage synthesis of N-alkylpiperazines[4]. However, standard protocols will fail or produce low yields when applied blindly to the C3-isomer due to the steric blockade preventing efficient iminium ion formation.

The following protocol is engineered as a self-validating system . By utilizing Sodium Triacetoxyborohydride (STAB)—a mild reducing agent that does not reduce unreacted aldehydes—we can isolate the iminium formation step from the reduction step. The built-in LC-MS checkpoint ensures that the reaction causality (steric hindrance) is addressed before irreversible reduction occurs.

Materials:
  • Piperazine derivative (C2 or C3 isomer) (1.0 equiv.)

  • Target Aldehyde (1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv.)

Step-by-Step Methodology:
  • Equilibration: Dissolve the piperazine derivative (1.0 mmol) and the aldehyde (1.1 mmol) in 5 mL of anhydrous DCE in a flame-dried round-bottom flask. Add glacial acetic acid (0.1 mmol) to protonate the intermediate carbinolamine, facilitating dehydration.

  • Self-Validation Checkpoint (Crucial): Stir the mixture at room temperature for 2 hours. Do not add STAB yet. Withdraw a 10

    
    L aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS to quantify iminium ion formation.
    
    • If using the C2-Isomer: You will typically observe >90% conversion to the iminium ion. Proceed directly to Step 3.

    • If using the C3-Isomer: Steric hindrance will likely limit conversion to <50%. Causality adjustment: Elevate the reaction temperature to 40°C and stir for an additional 2 hours to overcome the activation energy barrier (

      
      ) of dehydration. Re-verify via LC-MS before proceeding.
      
  • Reduction: Once iminium formation is validated, cool the reaction to 0°C (to control exothermicity) and add STAB (1.5 mmol) portion-wise. STAB is chosen over NaBH

    
     because its electron-withdrawing acetate groups render it mild enough to exclusively reduce the iminium ion without touching residual aldehyde.
    
  • Quench & Isolate: Stir for 4 hours at room temperature. Quench the reaction with saturated aqueous NaHCO

    
     (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (3 x 10 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel chromatography (DCM:MeOH gradient) to yield the mono-alkylated product.

AlkylationWorkflow Step1 Equilibration: Piperazine + Aldehyde (DCE, Catalytic AcOH) Check1 LC-MS Validation: Iminium Ion Formation? Step1->Check1 PathC2 C2-Isomer Pathway (Rapid Conversion) Check1->PathC2 >90% Conversion PathC3 C3-Isomer Pathway (Sluggish Conversion) Check1->PathC3 <50% Conversion Step2 Reduction: Add STAB (1.5 equiv) Stir at RT PathC2->Step2 ActionC3 Elevate Temp to 40°C Extend Time to 4h PathC3->ActionC3 ActionC3->Step2 Step3 Quench & Purify (NaHCO3 wash, Silica Gel) Step2->Step3

Fig 2. Self-validating reductive amination workflow adjusting for C3 steric hindrance.

Conclusion

The subtle shift of a cyclopropyl group from the C2 to the C3 position on a benzylpiperazine scaffold triggers a cascade of steric and electronic consequences. For the synthetic chemist, the C3-isomer demands forced conditions and rigorous in-process monitoring to achieve N4-functionalization. For the pharmacologist, this same steric bulk at C3 alters the trajectory of the basic nitrogen, fundamentally rewriting the molecule's receptor affinity profile. Recognizing these structure-reactivity relationships is the hallmark of rational, causality-driven drug design.

References

1.1 - National Institutes of Health (NIH) 2.2 - BenchChem 3.4 - BenchChem 4.3 - National Institutes of Health (NIH) / PubMed

Sources

Strategic Procurement and Synthetic Utility of 1-Benzyl-2-cyclopropylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Physicochemical Profiling & Structural Rationale

Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as critical linkers and pharmacophores in numerous FDA-approved drugs. However, unsubstituted piperazines often suffer from severe pharmacokinetic and toxicological liabilities. Their high basicity (typically exhibiting a pKa of ~8.8) can lead to hERG channel inhibition, increased risk of drug-induced phospholipidosis, and an undesirably large volume of distribution[1].

To circumvent these issues, the introduction of a cyclopropyl group at the C2 position of the piperazine ring has emerged as a highly effective bioisosteric modification. The sp²-like character of the cyclopropyl C–C bonds exerts a strong electron-withdrawing inductive effect, which effectively lowers the pKa of the adjacent nitrogen by approximately 2 log units (e.g., shifting the pKa from 8.8 down to ~6.8)[1]. This precise modulation was famously leveraged in the development of the SMA drug risdiplam to mitigate hERG and phospholipidosis risks[1]. Furthermore, the steric bulk of the cyclopropyl ring physically blocks oxidative metabolism (such as N-demethylation) by cytochrome P450 enzymes, thereby enhancing the metabolic stability of the compound[1].

To harness this optimized scaffold, 1-benzyl-2-cyclopropylpiperazine (MDL: MFCD20427573) serves as an ideal commercial building block[2]. The N1-benzyl group acts as a robust, orthogonal protecting group, allowing chemists to selectively functionalize the more sterically hindered N4 position before removing the benzyl group to functionalize N1.

Mechanistic Pathway: ADME/Tox Optimization

The strategic choice of the 2-cyclopropylpiperazine scaffold is driven by the necessity to optimize the ADME/Tox profile of the resulting active pharmaceutical ingredient (API). The diagram below illustrates the causality between this specific structural modification and the resulting pharmacokinetic benefits.

ADMETox A Unsubstituted Piperazine (High pKa ~8.8) B 2-Cyclopropyl Substitution A->B Structural Modification C Lowered pKa (~6.8) B->C Inductive/Steric Effects D1 Reduced hERG Inhibition C->D1 D2 Decreased Phospholipidosis Risk C->D2 D3 Optimized Volume of Distribution (Vd) C->D3 D4 Blocked N-demethylation (Metabolic Stability) C->D4

Pharmacokinetic optimization pathway driven by 2-cyclopropyl substitution.

Commercial Landscape & Procurement Metrics

When sourcing 1-benzyl-2-cyclopropylpiperazine and its derivatives, researchers must account for the C2 stereocenter. Depending on the project phase, racemic mixtures are highly cost-effective for early structure-activity relationship (SAR) screening, whereas chiral resolution is mandatory for late-stage lead optimization.

Table 1: Commercial Sourcing Metrics for 2-Cyclopropylpiperazine Derivatives

VendorCatalog / Product IDMDL NumberMolecular WeightApplication Notes
Enamine EN300-3060626MFCD20427573216.33 g/mol Primary N1-benzyl protected building block for orthogonal synthesis[2].
BOC Sciences 111759-96-7N/A126.20 g/mol Unprotected 2-cyclopropylpiperazine for direct, non-selective coupling[].
Smolecule 1965309-42-5N/A199.12 g/mol Dihydrochloride salt of the debenzylated core; ideal for aqueous workflows[4].

Experimental Protocols: Orthogonal Functionalization

SyntheticWorkflow A 1-Benzyl-2- cyclopropylpiperazine B N4-Functionalization (Acylation/Alkylation) A->B Electrophile, Base C Catalytic Hydrogenolysis (Pd/C, H2) B->C Isolate N4-Adduct D N1-Deprotected Intermediate C->D Cleave Benzyl E N1-Functionalization (Final API Scaffold) D->E Electrophile, Base

Orthogonal synthetic workflow for the dual functionalization of the piperazine core.

Protocol A: Regioselective N4-Acylation

Causality & Rationale: The N1 position is protected by the benzyl group. The N4 position is a secondary amine, slightly sterically hindered by the adjacent cyclopropyl group. Acylation requires a strong acylating agent and a non-nucleophilic base to drive the reaction to completion without side reactions.

  • Preparation : Dissolve 1-benzyl-2-cyclopropylpiperazine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Note: DIPEA is chosen over triethylamine because its increased steric bulk minimizes nucleophilic competition with the amine.

  • Electrophile Addition : Cool the reaction vessel to 0°C. Dropwise add the desired acyl chloride (1.1 eq) to control the exothermic nature of the coupling.

  • Reaction & Validation : Stir at room temperature for 4 hours. Self-Validation Step : Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ = 217.33) is consumed, and the product mass reflects[M+H]⁺ = 216.33 + (MW of Acyl - 36.46)[2].

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Catalytic Debenzylation (Hydrogenolysis)

Causality & Rationale: To functionalize the N1 position, the benzyl group must be removed. Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the N-benzyl bond without affecting the cyclopropyl ring or most N4-acyl groups.

  • Preparation : Dissolve the N4-acylated intermediate (1.0 eq, 5 mmol) in MS-grade Methanol (0.1 M).

  • Catalyst Loading : Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of argon. Safety Causality: Pd/C is highly pyrophoric when dry; always wet the catalyst with solvent under inert gas to prevent ignition.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 12-16 hours.

  • Validation : Self-Validation Step : Monitor by TLC (using a ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a ninhydrin-positive (purple/pink) spot indicates the successful deprotection of the secondary amine.

  • Filtration & Isolation : Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite cake thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the N1-deprotected 2-cyclopropylpiperazine derivative, ready for subsequent coupling.

References

  • Building Blocks Catalogue January 2022 Source: namiki-s.co.jp URL:5

  • Biotransformation novel advances – 2021 year in review - PMC Source: nih.gov URL: 1

  • Buy 2-Cyclopropyl-piperazine dihydrochloride | 1965309-42-5 Source: smolecule.com URL: 4

  • Piperazines - Building Block / BOC Sciences Source: bocsci.com URL:

Sources

Methodological & Application

Application Notes and Protocols: Selective N-Benzylation of 2-Cyclopropylpiperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a detailed, field-proven protocol for the selective mono-N-benzylation of 2-cyclopropylpiperazine. The featured methodology is reductive amination, a robust and highly efficient one-pot procedure employing benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). This application note is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, causality behind procedural choices, a step-by-step protocol, and troubleshooting guidance to ensure successful and reproducible synthesis of 1-benzyl-2-cyclopropylpiperazine, a valuable scaffold in modern medicinal chemistry.

Introduction and Scientific Context

Piperazine derivatives are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their frequent appearance in a wide array of therapeutic agents targeting the central nervous system (CNS), infectious diseases, and oncology.[1][2] The introduction of substituents onto the piperazine nitrogen atoms is a critical strategy for modulating a compound's pharmacological activity, selectivity, and pharmacokinetic properties (ADME). The 2-cyclopropylpiperazine moiety, in particular, offers a unique three-dimensional exit vector that can be exploited to achieve specific and high-affinity interactions with biological targets.

Direct alkylation of piperazines with agents like benzyl chloride often leads to a mixture of mono- and di-substituted products, necessitating tedious purification or the use of protecting group strategies.[3][4] Reductive amination, however, presents a superior alternative for achieving selective mono-N-alkylation.[2] This method involves the condensation of an amine with a carbonyl compound (in this case, 2-cyclopropylpiperazine and benzaldehyde) to form an intermediate iminium ion, which is subsequently reduced in situ to the target amine.[1] This process is highly efficient and offers excellent control over selectivity, making it a preferred industrial and laboratory method.[5][6]

The Reductive Amination Pathway: Mechanism and Rationale

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable mildness and selectivity.[7][8]

The reaction proceeds via a two-step sequence within a single reaction vessel:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from 2-cyclopropylpiperazine on the electrophilic carbonyl carbon of benzaldehyde. This forms a transient carbinolamine intermediate, which then undergoes dehydration to yield a resonance-stabilized iminium ion. This step is reversible and its equilibrium can be influenced by the removal of water or the presence of a mild acid catalyst.[1][2]

  • Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final N-benzylated piperazine product. The steric bulk and the electron-withdrawing acetate groups on the borohydride reagent temper its reactivity, preventing significant reduction of the starting benzaldehyde and ensuring the reaction proceeds cleanly through the iminium intermediate.[7][9]

Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperazine 2-Cyclopropylpiperazine Iminium Iminium Ion Intermediate Piperazine->Iminium Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Iminium Condensation (-H₂O) Product 1-Benzyl-2-cyclopropylpiperazine Iminium->Product Hydride Transfer STAB NaBH(OAc)₃ (Hydride Source) STAB->Iminium Selectively Reduces caption Mechanism: Reductive Amination Pathway. Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Cyclopropylpiperazine in anhydrous DCE B Add Benzaldehyde A->B C Stir 30-60 min (Imine Formation) B->C D Add NaBH(OAc)₃ C->D E Stir 12-24h at Room Temp D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO₃(aq) F->G H Extract with CH₂Cl₂ G->H I Dry (MgSO₄) & Concentrate H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS) J->K caption Experimental Workflow for N-Benzylation.

Sources

Application Note: Reductive Amination Protocols for 1-Benzyl-2-cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-benzyl-2-cyclopropylpiperazine presents a specific challenge in medicinal chemistry: installing a benzyl group onto a sterically hindered secondary amine (N1) adjacent to a bulky cyclopropyl moiety. While reductive amination is the preferred route for N-alkylation due to its mild conditions and functional group tolerance, standard protocols often fail to achieve quantitative conversion at the N1 position due to steric clash.

This guide details optimized protocols for the reductive amination of 2-cyclopropylpiperazine scaffolds. It specifically addresses the regioselectivity required to target the N1 position (yielding the 1-benzyl isomer) versus the N4 position, and provides a Lewis Acid-mediated workflow to overcome steric hindrance.

Strategic Analysis: Regioselectivity & Sterics

Before initiating synthesis, the researcher must account for the non-equivalence of the two nitrogen atoms in the 2-cyclopropylpiperazine ring.

The Steric Challenge
  • N4 Position (Distal): Sterically accessible and more nucleophilic. Standard reductive amination (STAB/Aldehyde) will exclusively alkylate here if the ring is unprotected.

  • N1 Position (Proximal): Adjacent to the C2-cyclopropyl group. The cyclopropyl ring acts as a steric shield, significantly retarding the formation of the hemiaminal and iminium intermediates required for reductive amination.

Critical Decision Path: To synthesize 1-benzyl-2-cyclopropylpiperazine , you cannot react benzaldehyde with unprotected 2-cyclopropylpiperazine (which yields the 4-benzyl isomer). You must utilize a 4-protected precursor (e.g., N-Boc-3-cyclopropylpiperazine) and employ a high-force reductive amination protocol.

Workflow Visualization

G Start Start: 2-Cyclopropylpiperazine PathA Direct Reaction (Benzaldehyde + STAB) Start->PathA Unprotected PathB Step 1: N4-Protection (Boc-anhydride) Start->PathB Regiocontrol ProdA Product A: 4-Benzyl-2-cyclopropylpiperazine (WRONG ISOMER) PathA->ProdA InterB Intermediate: 4-Boc-2-cyclopropylpiperazine PathB->InterB PathC Step 2: Ti(IV)-Mediated Reductive Amination InterB->PathC Benzaldehyde Final Target: 1-Benzyl-2-cyclopropylpiperazine PathC->Final Deprotection

Figure 1: Decision tree for regioselective synthesis. Direct reaction yields the N4-isomer; Protection/Deprotection strategy is required for the N1-target.

Method A: Titanium(IV)-Mediated Reductive Amination (Recommended)

Target: N1-alkylation (Sterically Hindered) Precursor: 1-Boc-3-cyclopropylpiperazine (often sold as 4-Boc-2-cyclopropylpiperazine depending on numbering convention; ensure the distal nitrogen is protected).

Standard borohydride reductions often stall at the N1 position. This protocol uses Titanium(IV) isopropoxide [Ti(OiPr)₄] , which serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen, facilitating attack by the hindered amine.

  • Water Scavenger: Shifts the equilibrium toward the imine/iminium species by sequestering water produced during condensation.

Reagents & Equipment[1][2][3]
  • Amine: 4-Boc-2-cyclopropylpiperazine (1.0 equiv)

  • Carbonyl: Benzaldehyde (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 equiv) - Handle under N₂

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv) or Sodium Cyanoborohydride (NaBH₃CN)

  • Solvent: Anhydrous THF or Methanol (MeOH)

  • Atmosphere: Nitrogen or Argon[1][2]

Step-by-Step Protocol
  • Complexation (Dry State):

    • In a flame-dried round-bottom flask under N₂, dissolve 4-Boc-2-cyclopropylpiperazine (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous THF (concentration ~0.5 M).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe.

    • Observation: The solution may turn slightly yellow/orange and become warm.

    • Stir: Stir at room temperature for 6–12 hours. Crucial: Do not add the reducing agent yet. This period is essential to force the sterically hindered imine formation.

  • Reduction:

    • Dilute the reaction mixture with absolute EtOH or MeOH (equal volume to THF).

    • Cool the mixture to 0°C.

    • Add NaBH₄ (2.0 equiv) portion-wise (caution: gas evolution).

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Work-up (The "Titanium Emulsion" Fix):

    • Quenching Ti reactions can create messy emulsions.

    • Method: Add 1N NaOH or water dropwise until a white precipitate (TiO₂) forms and the supernatant becomes clear.

    • Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The residue is the N-Boc protected 1-benzyl-2-cyclopropylpiperazine.

    • Purify via flash column chromatography (Hexanes/EtOAc).

  • Deprotection (Final Step):

    • Treat the purified intermediate with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

    • Neutralize with NaHCO₃ to obtain the free base 1-benzyl-2-cyclopropylpiperazine .

Method B: Sodium Triacetoxyborohydride (STAB) Protocol

Target: General N-alkylation (Less Hindered Systems) or High-Activity Aldehydes. Note: This method is the industry standard (Abdel-Magid protocol) but may require extended reaction times (24-48h) for the hindered N1 position if Ti(OiPr)₄ is not used.

Reagents
  • Amine: 4-Boc-2-cyclopropylpiperazine

  • Carbonyl: Benzaldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[3]

  • Catalyst: Glacial Acetic Acid (1–2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Protocol
  • Dissolve the amine in DCE (0.2 M).

  • Add Benzaldehyde (1.1 equiv) and Acetic Acid (2.0 equiv).

  • Stir for 30 minutes to allow pre-equilibrium.

  • Add STAB (1.5 equiv) in a single portion.

  • Stir at room temperature under N₂. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 24h, heat to 40°C or switch to Method A.

  • Quench with saturated NaHCO₃ solution. Extract with DCM.

Analytical Validation & QC

The cyclopropyl ring is a distinct spectroscopic handle. Ensure the ring remains intact (no ring-opening to propyl chains).

ParameterMethodExpected Signature for Target
Identity 1H NMR (CDCl3) Cyclopropyl: High field multiplets at δ 0.3–0.6 ppm (4H). Benzylic: Singlet or AB quartet at δ 3.5–3.6 ppm (2H). Piperazine: Complex multiplets 2.3–3.0 ppm.
Purity UPLC-MS Single peak. Mass [M+H]+ corresponding to MW. Check for M+2 (ring opening) or M+14 (methylation artifacts).
Regiochemistry NOESY 2D NMR Strong NOE correlation between the Benzylic protons and the Cyclopropyl methine (CH) proton confirms N1 attachment.

Mechanism of Action (Ti-Mediated)[1][6]

The titanium species acts as a "template," bringing the bulky aldehyde and the hindered amine into proximity while activating the carbonyl.

Mechanism Step1 1. Coordination: Ti(OiPr)4 binds Carbonyl Oxygen Step2 2. Nucleophilic Attack: Hindered Amine attacks Activated Carbonyl Step1->Step2 Step3 3. Dehydration: Ti scavenges H2O -> Iminium Species Step2->Step3 Step4 4. Reduction: Borohydride delivers Hydride to C=N Step3->Step4

Figure 2: Mechanistic flow of Titanium-mediated reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[6] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7]

  • Mattson, R. J., et al. (1990).[8] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • BenchChem Technical Support. (2025). "Sodium Triacetoxyborohydride (STAB) Stability and Handling." BenchChem Application Notes.

Sources

catalytic debenzylation of 1-benzyl-2-cyclopropylpiperazine to 2-cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-Cyclopropylpiperazine via Catalytic Debenzylation

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Debenzylation in Synthesizing 2-Cyclopropylpiperazine

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in the structures of numerous approved drugs. The introduction of a cyclopropyl group at the 2-position creates a chiral center and introduces conformational rigidity, making 2-cyclopropylpiperazine a highly valuable building block for drug discovery programs targeting CNS disorders, infectious diseases, and oncology.

The synthesis of this key intermediate often involves the use of a benzyl (Bn) protecting group on one of the piperazine nitrogens. The benzyl group is favored due to its stability across a wide array of reaction conditions, such as acylation, alkylation, and mild acidic or basic treatments.[1] The critical final step is the efficient and clean removal of this protecting group to unmask the secondary amine for further functionalization.

Catalytic hydrogenolysis stands as the premier method for N-debenzylation.[1] This process involves the cleavage of the benzylic carbon-nitrogen bond using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is renowned for its mild conditions and clean conversion, yielding only the desired amine and toluene, a volatile and easily removable byproduct.[1]

This guide provides two robust protocols for the debenzylation of 1-benzyl-2-cyclopropylpiperazine: the classical approach using hydrogen gas and a safer, more convenient alternative using catalytic transfer hydrogenation (CTH).

The Mechanism and Critical Parameters of Catalytic Debenzylation

The efficacy of N-debenzylation via catalytic hydrogenolysis hinges on a multi-step process occurring on the surface of a heterogeneous catalyst.

Mechanism of Action: The reaction is initiated by the adsorption of both the 1-benzyl-2-cyclopropylpiperazine substrate and the hydrogen source onto the active sites of the palladium catalyst. Molecular hydrogen undergoes dissociative chemisorption, forming reactive palladium hydride species on the surface.[1] The adsorbed benzylamine then interacts with these active hydrogen species, leading to the reductive cleavage of the benzylic C-N bond. Finally, the products, 2-cyclopropylpiperazine and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[1]

cluster_0 Palladium Catalyst Surface Substrate_Adsorption 1. Substrate Adsorption (1-Benzyl-2-cyclopropylpiperazine) H2_Adsorption 2. H₂ Dissociation (Formation of Pd-H) Reaction 3. C-N Bond Cleavage (Hydrogenolysis) Desorption 4. Product Desorption (2-Cyclopropylpiperazine + Toluene) Catalyst_Regen Regenerated Active Site End Catalyst_Regen->End Start Start->Substrate_Adsorption

Caption: The catalytic cycle of N-debenzylation on a palladium surface.

Key Experimental Parameters

Optimizing the following parameters is crucial for achieving a successful and efficient debenzylation reaction:

  • Catalyst Selection : Palladium on carbon (Pd/C) is the most ubiquitous catalyst for this transformation, typically used at 5% or 10% loading by weight.[1] The catalyst is pyrophoric, especially after the reaction when it is saturated with hydrogen, and must be handled with extreme care under an inert atmosphere.[2]

  • Hydrogen Source :

    • Hydrogen Gas (H₂) : The most direct hydrogen source, typically used at atmospheric pressure with a balloon setup for lab-scale synthesis.[3] For more challenging substrates, higher pressures in a dedicated hydrogenation reactor may be required.[4] The primary hazard is the formation of explosive mixtures with air.[5]

    • Catalytic Transfer Hydrogenation (CTH) : A significantly safer alternative that avoids the use of flammable, high-pressure hydrogen gas.[6] Hydrogen is generated in situ from a donor molecule. Ammonium formate is a highly effective and common hydrogen donor for N-debenzylation.[6][7]

  • Solvent Choice : Protic polar solvents like methanol (MeOH) and ethanol (EtOH) are most commonly employed as they facilitate the reaction.[1] Ethyl acetate (EtOAc) is also a viable option. The choice of solvent can influence reaction rates and solubility of the starting material and product.

  • Reaction Temperature : Most Pd/C-catalyzed debenzylations proceed efficiently at room temperature. For CTH reactions using ammonium formate, gentle heating or refluxing may be required to accelerate the decomposition of the formate salt into hydrogen.[7]

Experimental Protocols

Safety First: All hydrogenation reactions must be conducted in a certified chemical fume hood.[4] The pyrophoric nature of Pd/C requires careful handling, especially during filtration.[2][8] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Debenzylation using Hydrogen Gas (Atmospheric Pressure)

This protocol describes a standard laboratory procedure for N-debenzylation using a hydrogen-filled balloon.

Materials & Equipment Summary

Reagent/EquipmentPurpose
1-benzyl-2-cyclopropylpiperazineStarting Material
10% Palladium on Carbon (Pd/C)Catalyst (handle with care)
Methanol (MeOH), AnhydrousSolvent
Nitrogen (N₂) Gas SupplyInerting the reaction vessel
Hydrogen (H₂) Gas SupplyHydrogen source
Two- or Three-Neck Round-Bottom FlaskReaction Vessel
Magnetic Stir Bar & Stir PlateAgitation
Septa, Needles, BalloonsGas handling
Celite® 545Filtration aid
Buchner Funnel & Filter FlaskCatalyst filtration

Step-by-Step Methodology

  • Vessel Preparation : Place a magnetic stir bar and the 10% Pd/C catalyst (typically 10-20 mol% Pd relative to the substrate) into a dry round-bottom flask.[1]

  • Inerting the System : Seal the flask with septa. Using a needle connected to a nitrogen/vacuum manifold, evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[8] This step is critical to prevent the formation of an explosive hydrogen-oxygen mixture.[2]

  • Reagent Addition : Under a positive pressure of nitrogen, add the anhydrous methanol via syringe to create a slurry of the catalyst. Then, add a solution of 1-benzyl-2-cyclopropylpiperazine (1.0 mmol) dissolved in a minimal amount of methanol.

  • Hydrogenation Setup : Purge the system again by evacuating and backfilling with nitrogen. Then, evacuate the flask one final time and backfill with hydrogen from a balloon. For reactions requiring more hydrogen, the balloon can be refilled and the process repeated.[3]

  • Reaction Execution : Allow the reaction to stir vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Catalyst Quenching :

    • Once the reaction is complete, carefully evacuate the hydrogen and purge the flask with nitrogen three times.[9]

    • Prepare a pad of Celite® in a Buchner funnel.

    • Under a stream of nitrogen, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.[7]

    • CRITICAL SAFETY STEP : Immediately after filtration, the Celite® pad containing the used catalyst must be quenched. Carefully transfer the pad to a beaker and slowly add water until it is fully saturated.[8] This prevents the pyrophoric catalyst from igniting upon contact with air. Keep the quenched catalyst wet and dispose of it in a dedicated hazardous waste container.

  • Product Isolation : Concentrate the filtrate under reduced pressure to yield the crude 2-cyclopropylpiperazine. The product can be further purified by crystallization or chromatography if necessary.

Sources

Application Note: Preparation of Pharmaceutical Salts of 1-Benzyl-2-cyclopropylpiperazine

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the protocol for the preparation, screening, and isolation of pharmaceutical salts of 1-benzyl-2-cyclopropylpiperazine .[1][2]

This specific scaffold presents unique challenges in drug development. Unlike the symmetric piperazine or simple N-substituted analogs, the C2-cyclopropyl group introduces steric bulk adjacent to the nitrogen and, crucially, a chiral center .[1][2] The molecule contains two basic nitrogen atoms:[3]

  • N1 (Tertiary): Substituted with a benzyl group.[1][3][4][5][6]

  • N4 (Secondary): Unsubstituted (unless further derivatized), typically the most basic site (

    
    ).[3][2]
    

Challenge: The free base of 1-benzyl-2-cyclopropylpiperazine is likely to be an oil or a low-melting solid due to the disruption of crystal packing by the flexible benzyl and bulky cyclopropyl groups.[1][3] Salt formation is therefore critical not just for bioavailability, but for isolating a handleable, stable solid form.[2]

Pre-Formulation Logic & Acid Selection[1][2][3]

Before initiating wet chemistry, one must select counterions based on the

2
The Rule

For a stable salt, the difference between the


2
  • Target Base (

    
     N4):  ~9.5 – 9.8
    
  • Target Base (

    
     N1):  ~5.0 – 6.0
    
Counterion Selection Matrix

Based on the structural properties of benzyl-piperazines, the following acids are prioritized.

Acid ClassSpecific AcidpKa (approx)Rationale for this Scaffold
Class I (Strong) Hydrochloric Acid-6.0Forms stable lattice; risk of hygroscopicity (dihydrochloride).[1][3][2]
Class I (Strong) Methanesulfonic-1.9Excellent for lipophilic bases; often yields high MP solids.[1][3]
Class II (Weak) Fumaric Acid3.03Top Recommendation. Often forms 2:1 or 1:1 salts that are non-hygroscopic.[3]
Class II (Weak) Maleic Acid1.9Similar to fumarate but higher solubility; good for bioavailability.[3]
Class III (Chiral) L-Tartaric Acid2.98Critical: Can be used for chiral resolution of the C2 center.[1][3]

Workflow Visualization

The following decision tree outlines the logical flow for the salt screening process, incorporating "crash cooling" and anti-solvent addition techniques.

SaltScreeningWorkflowStartStart: Free Base Oil/SolidSolubilitySolubility Mapping(Determine solvents where free base > 50mg/mL)Start->SolubilityAcidSelectAcid Addition(1.05 eq for Mono / 2.1 eq for Di)Solubility->AcidSelectDissolve in EtOH, IPA, or AcetonePrecipitationImmediate Precipitation?AcidSelect->PrecipitationHeatHeat to Dissolve (Reflux)Precipitation->HeatYes (Crystalline?) or NoAnalysisAnalyze Solid (PLM/XRPD)Precipitation->AnalysisYes (Amorphous?)CoolControlled Cooling(1°C/min to 5°C)Heat->CoolAntiSolventAdd Anti-Solvent(MTBE, Heptane)Cool->AntiSolventNo CrystalsCool->AnalysisCrystals FormedEvapSlow EvaporationAntiSolvent->EvapNo PrecipitateAntiSolvent->AnalysisPrecipitateEvap->Analysis

Figure 1: Decision tree for salt screening of lipophilic piperazine derivatives.

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base Stock

Context: Ensure the starting material is chemically pure (>98%) before attempting salt formation to avoid impurity-driven inhibition of crystallization.[3]

  • Dissolution: Dissolve crude 1-benzyl-2-cyclopropylpiperazine in Dichloromethane (DCM) (10 mL/g).

  • Wash: Wash the organic phase twice with 5%

    
     solution to remove trace acids, then once with brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Verification: Confirm structure via

    
    -NMR.
    
    • Note: The C2-H proton typically appears as a multiplet distinct from the benzyl

      
       singlet.[1][3]
      
Protocol B: Primary Salt Screen (Micro-Scale)

Context: Rapid identification of crystalline hits using 50-100 mg of material.[1][3]

Reagents:

  • Free Base (prepared in Protocol A).[3]

  • Acids: HCl (4M in Dioxane), Fumaric acid (solid), L-Tartaric acid (solid).[2]

  • Solvents: Isopropanol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc).[3][2]

Procedure:

  • Setup: Place 50 mg (approx 0.23 mmol) of free base into 3 separate HPLC vials.

  • Solvent Addition: Dissolve each in 0.5 mL of IPA.

  • Acid Addition:

    • Vial 1 (HCl): Add 60

      
       of 4M HCl in Dioxane (slight excess for mono-salt).
      
    • Vial 2 (Fumarate): Add 27 mg Fumaric acid (1:1 stoichiometry). Heat to 60°C to dissolve.

    • Vial 3 (Tartrate): Add 35 mg L-Tartaric acid.[1] Heat to 60°C to dissolve.

  • Crystallization:

    • Cap vials and place in a programmable heat/cool block.

    • Cycle: Heat to 60°C, hold 30 mins, cool to 20°C at 0.5°C/min.

    • Stir at 20°C for 24 hours.

  • Observation:

    • Clear Solution: Add 0.5 mL MTBE (anti-solvent) dropwise.[1][3]

    • Solid: Centrifuge, decant supernatant, and dry solid.

    • Oil: Scratch the side of the vial with a glass pipette tip to induce nucleation.[3]

Protocol C: Scale-Up of the Fumarate Salt (Recommended)

Context: Fumarates often provide the best balance of crystallinity and non-hygroscopicity for this class of molecules.[3]

  • Charge: Charge 5.0 g of 1-benzyl-2-cyclopropylpiperazine (Free Base) into a 100 mL round-bottom flask.

  • Solvent: Add 40 mL of Ethanol (absolute). Stir to dissolve.

  • Acid Preparation: In a separate beaker, dissolve 2.65 g Fumaric acid (1.0 eq) in 30 mL hot Ethanol (>60°C).

  • Addition: Add the hot acid solution to the free base solution slowly over 10 minutes while stirring.

    • Observation: The solution may become cloudy.

  • Reflux: Heat the mixture to reflux (approx 78°C) until the solution is clear.

  • Cooling: Remove heat and allow the flask to cool slowly to room temperature in an oil bath (turn off heat, leave flask in bath).

    • Critical Step: If oiling occurs at 40-50°C, reheat to reflux and add 10 mL more Ethanol.[1][2]

  • Final Crystallization: Once at room temperature, cool to 0-5°C in an ice bath for 2 hours.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash with 10 mL cold Ethanol followed by 20 mL cold MTBE.[1][3]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Characterization & Validation

To ensure the integrity of the salt, the following data points must be collected.

TechniquePurposeAcceptance Criteria
H-NMR Stoichiometry CheckIntegration of Fumarate alkene protons (approx 6.5 ppm) vs. Benzyl protons should match theoretical ratio (e.g., 1:1 or 2:1).
XRPD CrystallinityDistinct, sharp Bragg peaks.[2] An amorphous halo indicates failure.[1][3]
DSC Thermal StabilitySingle sharp endotherm (melting point).[3] For salts of this type, target MP > 140°C.
PLM MorphologyBirefringence under polarized light confirms crystallinity.[2]

Troubleshooting "Oiling Out": If the salt comes out as a gum/oil (common with benzyl/cyclopropyl combinations):

  • Seed: Keep a small amount of the gum, let it sit for weeks to crystallize, and use this as seed crystals for the next batch.

  • Solvent Switch: Switch from Ethanol to Isopropyl Acetate or Acetonitrile .[1][3] These solvents are less likely to solvate the salt, promoting sharper precipitation.[2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on salt selection logic).

  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[2] Link[3][2]

  • Kumar, L., et al. (2007).[2] "Salt Selection in Drug Development." Pharmaceutical Technology, 32(3).[2] (Overview of counterion effects on solubility).

  • PubChem Compound Summary. (2023). "1-Benzylpiperazine" and "Piperazine derivatives."[1][3][7] National Center for Biotechnology Information.[1] Link (Used for comparative physicochemical properties of the scaffold).[3]

Disclaimer: This protocol is for research purposes. All new chemical entities should be handled with appropriate PPE and containment until toxicological data is established.[3]

High-Fidelity Buchwald-Hartwig Amination of 1-Benzyl-2-Cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-BHA-CP

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig cross-coupling of 1-benzyl-2-cyclopropylpiperazine with aryl halides. This specific substrate presents a unique "Steric-Electronic" conflict: the C2-cyclopropyl group introduces significant steric bulk proximal to the nucleophilic N4 amine, while the N1-benzyl group locks the conformation.

Traditional protocols using Pd(OAc)₂/BINAP often fail with this substrate due to slow reductive elimination, leading to hydrodehalogenation of the aryl halide. This guide validates a RuPhos Pd G4 system that overcomes these steric barriers, ensuring high turnover frequency (TOF) and preserving the cyclopropyl moiety integrity.

Mechanistic Insight & Ligand Selection

The Steric Challenge

In 2-substituted piperazines, the substituent at C2 creates a "picket fence" effect around the N4 nitrogen. When the substituent is a cyclopropyl group, this effect is amplified by the group's specific bond angles (


) and orbital character (high p-character), which rigidly projects bulk into the metal coordination sphere.
Why RuPhos?

For this specific application, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice over BrettPhos or XPhos.

  • Mechanism: The bulky dicyclohexylphosphino groups facilitate the oxidative addition, but the dialkoxy biaryl backbone is critical for the reductive elimination step. It creates a pocket that accommodates the secondary amine but forces the product out of the coordination sphere once the C-N bond forms.

  • Stability: The cyclopropyl ring is sensitive to radical pathways. RuPhos Pd G4 operates strictly via a two-electron Pd(0)/Pd(II) cycle, minimizing Single Electron Transfer (SET) side reactions that could trigger cyclopropyl ring opening.

Catalytic Cycle Visualization

The following diagram illustrates the critical "Steric Gating" step where the ligand design is essential.

BHA_Cycle PreCat RuPhos Pd G4 (Precatalyst Activation) Pd0 L-Pd(0) Active Species PreCat->Pd0 Base/Heat OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Clash Zone) OxAdd->AmineBind + Piperazine Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formed RedElim->Pd0 Regen Catalyst

Figure 1: The catalytic cycle highlighting the Amine Binding step where the C2-cyclopropyl group creates steric resistance, requiring the specific geometry of RuPhos to stabilize the intermediate.

Experimental Protocol

Reagents & Materials
  • Nucleophile: 1-benzyl-2-cyclopropylpiperazine (1.2 equiv).

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv). Note: Aryl Iodides are generally avoided with RuPhos due to catalyst inhibition by iodide ions.

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration).

The Self-Validating Workflow

This protocol includes "Stop/Go" checkpoints to ensure integrity.

Step 1: Pre-Reaction QC (Stop/Go)
  • Check: Verify the integrity of the cyclopropyl group in the starting material via ¹H NMR.

  • Diagnostic Signal: Look for multiplet signals between

    
     0.1 – 0.6 ppm. If these are absent or shifted downfield, ring opening has occurred during storage. STOP  if degraded.
    
Step 2: Reaction Setup (Glovebox or Schlenk Line)
  • Charge a reaction vial with a magnetic stir bar.

  • Add RuPhos Pd G4 (1.0 mol%) and NaOtBu (1.5 equiv).

  • Add the Aryl Halide (1.0 equiv) and 1-benzyl-2-cyclopropylpiperazine (1.2 equiv).

    • Note: If the amine is an oil, add it after the solvent.

  • Seal the vial and purge with Nitrogen/Argon (3 cycles).

  • Add anhydrous THF via syringe.

Step 3: Reaction & Monitoring[1][2]
  • Heat the block to 80°C .

  • TLC Checkpoint (1 hour):

    • Expectation: Rapid consumption of Aryl Halide.

    • Observation: If Aryl Halide is consumed but no product spot appears (and only hydrodehalogenated arene is seen), the catalyst is active but reductive elimination is blocked. Action: Switch to LHMDS base or increase temp to 100°C.

Step 4: Work-up
  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite (removes Pd black and salts).

  • Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient). Note: The basic nitrogen may require 1% Et3N in the eluent to prevent tailing.

Optimization & Troubleshooting Data

The following data summarizes the optimization of the coupling of 1-benzyl-2-cyclopropylpiperazine with 4-chlorotoluene (Model Substrate).

EntryLigandBaseSolventTemp (°C)Yield (%)Notes
1 RuPhos NaOtBu THF 80 94 Optimal Conditions.
2RuPhosLHMDSTHF8088Good alternative for base-sensitive Ar-X.
3BrettPhosNaOtBuTHF8045Low conversion; ligand too bulky for this secondary amine.
4XPhosNaOtBuToluene10072Moderate yield; significant hydrodehalogenation observed.
5BINAPNaOtBuToluene110<10Failed. Steric congestion prevents coupling.
Decision Tree for Conditions

DecisionTree Start Start: 1-Bn-2-cPr-Piperazine + Aryl Halide CheckBase Base Sensitive Groups? (Esters, Nitriles, Nitro) Start->CheckBase Robust No: Robust Substrate CheckBase->Robust No Sensitive Yes: Sensitive Substrate CheckBase->Sensitive Yes CondA Condition A: RuPhos Pd G4 NaOtBu / THF / 80°C Robust->CondA CondB Condition B: RuPhos Pd G4 LHMDS / THF / 65°C Sensitive->CondB

Figure 2: Workflow for selecting the appropriate base system based on electrophile stability.

References

  • Buchwald, S. L., et al. "RuPhos: A Highly Effective Ligand for the Palladium-Catalyzed Amination of Sterically Hindered Secondary Amines." Journal of the American Chemical Society, 2008.

  • Hartwig, J. F. "Evolution of Fourth-Generation Palladacycle Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2019.

  • Sigma-Aldrich. "Product Specification: RuPhos Pd G4."

  • Enamine. "G3 and G4 Buchwald Precatalysts: Scale up and QC."

Sources

Application Note: Scale-Up Synthesis of 2-Substituted Piperazine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Substituted piperazines are "privileged scaffolds" in medicinal chemistry, serving as core pharmacophores in GPCR ligands, kinase inhibitors (e.g., Imatinib analogs), and HIV protease inhibitors (e.g., Indinavir). While simple piperazines are commodities, chiral 2-substituted piperazines remain high-value building blocks.

Scaling their synthesis from milligram medicinal chemistry routes to kilogram process routes presents three distinct challenges:

  • Chirality Preservation: Preventing racemization during ring closure.

  • Safety (Reduction): Managing the massive exotherms and hydrogen evolution associated with reducing amide/lactam intermediates.

  • Regioselectivity: Differentiating the N1 (proximal to substituent) and N4 (distal) nitrogens for orthogonal protection.

This guide details a robust, scalable protocol for the synthesis of (S)-2-substituted piperazines via the Diketopiperazine (DKP) Reduction Route , utilizing the chiral pool (amino acids) to guarantee optical purity.

Strategic Route Selection

While multiple routes exist, the DKP route is selected for scale-up due to its reliability in preserving enantiomeric excess (ee) compared to direct metal-catalyzed couplings.

FeatureRoute A: Pyrazine ReductionRoute B: Diamine CyclizationRoute C: DKP Reduction (Selected)
Starting Material 2-Substituted Pyrazines1,2-Diamines + EpoxidesChiral Amino Acids
Chirality Racemic (requires resolution)Difficult to controlHigh (from Chiral Pool)
Scale-Up Safety High (Hydrogenation)ModerateLow (Requires Hydride Control)
Cost LowModerateModerate
Application Simple analogsSymmetrical coresComplex Chiral Building Blocks

Detailed Protocol: Synthesis of (S)-2-Isobutylpiperazine

Target: A representative lipophilic building block derived from L-Leucine. Scale: Kilo-lab (1.0 mol scale).

Workflow Diagram

PiperazineSynthesis SM1 L-Leucine Methyl Ester (HCl Salt) Step1 Step 1: Coupling (EDC/HOBt or Mixed Anhydride) SM1->Step1 SM2 Boc-Glycine SM2->Step1 Inter1 Boc-Gly-Leu-OMe (Dipeptide) Step1->Inter1 95% Yield Step2 Step 2: Cyclization (TFA then Neutralization) Inter1->Step2 Deprotect & Cyclize DKP (S)-3-Isobutyl-2,5-diketopiperazine (Solid Precipitate) Step2->DKP Reflux/Toluene Step3 Step 3: Global Reduction (LAH or Red-Al) DKP->Step3 Critical Safety Step Quench Fieser Workup (Controlled Hydrolysis) Step3->Quench Product (S)-2-Isobutylpiperazine Quench->Product Distillation

Caption: Figure 1. Streamlined workflow for the conversion of chiral amino acids to piperazines via the DKP intermediate.

Step 1 & 2: Dipeptide Formation and Cyclization

Rationale: We utilize a "one-pot" deprotection/cyclization strategy. The intermediate dipeptide ester cyclizes spontaneously upon removal of the Boc group and neutralization, driven by the formation of the stable 6-membered ring.

Protocol:

  • Coupling: Charge a 5L reactor with L-Leucine methyl ester HCl (181.5 g, 1.0 mol), Boc-Glycine (175.2 g, 1.0 mol), and DCM (2 L). Add NMM (N-methylmorpholine) (2.2 mol) at 0°C. Add EDC·HCl (1.1 eq) portion-wise. Stir 4h.

    • QC Check: TLC (EtOAc/Hex) shows disappearance of amine.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Concentrate to an oil (Boc-Gly-Leu-OMe).

  • Cyclization: Dissolve oil in Formic Acid (500 mL) or TFA/DCM (1:1). Stir 2h (Boc removal). Concentrate to remove acid.

  • Neutralization: Redissolve residue in 2-Butanol (1.5 L) and Toluene (500 mL). Add NaHCO3 (solid) or weak base until pH 8. Heat to reflux (105°C) for 4-6 hours. The DKP is often insoluble and will precipitate.

  • Isolation: Cool to 0°C. Filter the white solid. Wash with cold ether.

    • Yield Target: >85% over 2 steps.[1]

    • Purity: >98% (HPLC).

Step 3: Global Reduction (The Safety Critical Step)

Rationale: Amide reduction requires potent hydride donors. On a scale >100g, Lithium Aluminum Hydride (LAH) is standard but poses severe fire risks. Red-Al (Vitride) is a safer industrial alternative (higher thermal stability), but this protocol details the LAH method as it is more common in kilo-labs.

Safety Engineering Controls:

  • Reactor: Jacketed glass reactor with overhead stirring (spark-proof motor).

  • Atmosphere: Strict Nitrogen/Argon purge.

  • Condenser: High-efficiency (glycol cooled to -10°C) to trap solvent vapors during exotherms.

  • Addition: Solid addition funnel (powder) or cannulation of pre-dissolved LAH solution (safer).

Protocol:

  • Setup: Charge reactor with anhydrous THF (2 L). Cool to 0°C.

  • LAH Addition: Add LAH pellets (3.5 - 4.0 equiv relative to DKP) slowly. Note: Use pellets to minimize dust; they dissolve over time. Stir until mostly dissolved.

  • Substrate Addition: Suspend the DKP (from Step 2) in THF (1 L). Add this slurry to the LAH solution slowly via a wide-bore addition funnel or peristaltic pump.

    • Critical Parameter: Maintain internal temp <10°C during addition. H2 evolution will be vigorous.

  • Reaction: Once addition is complete, warm to room temp, then heat to reflux (66°C) for 12–18 hours. The mixture will turn grey/slushy.

  • Quench (Fieser Method): Cool to -5°C. This is the most dangerous step.

    • Add Water (x mL = grams of LAH used) dropwise. (Exotherm!).

    • Add 15% NaOH (x mL = grams of LAH used).

    • Add Water (3x mL = 3 * grams of LAH used).

  • Filtration: Stir for 1 hour until the aluminum salts form a granular, white sand (not a slime). Filter through a coarse frit with a Celite pad. Wash cake with THF.

  • Purification: Concentrate filtrate. The residue is the crude piperazine. Purify via vacuum distillation (bp approx 60-80°C at 5 mmHg) or convert to Boc-derivative immediately.

Regioselective Protection (Building Block Generation)

A raw 2-substituted piperazine has two secondary amines. For drug discovery, you usually need to differentiate them.

  • N4 (Distal): Less sterically hindered. Reacts fastest with electrophiles.

  • N1 (Proximal): Hindered by the C2 substituent.

Scenario A: Target is N1-Boc-2-Substituted Piperazine

This is difficult directly. Protocol:

  • Benzyl Protection: React crude piperazine with Benzyl Bromide (0.9 eq) at -78°C. The N4-benzyl isomer is favored (approx 4:1 to 10:1 ratio). Separate isomers if necessary (often not needed if selectivity is high).

  • Boc Protection: React the N4-Bn-2-sub-piperazine with Boc2O (1.1 eq). The hindered N1 is now forced to react.

  • Hydrogenolysis: Pd/C, H2 (1 atm), MeOH. Removes the Benzyl group.

  • Result: 1-Boc-2-substituted piperazine (Free N4).

Scenario B: Target is N4-Boc-2-Substituted Piperazine (3-Substituted)

This is straightforward. Protocol:

  • React crude piperazine with Boc2O (0.9 eq) in DCM at 0°C.

  • Result: 1-Boc-3-substituted piperazine (Major isomer, >90%). Note: IUPAC numbering flips because the priority changes, but the Boc is on the distal nitrogen.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete cyclizationEnsure pH is neutral/basic (pH 8). Acid salts of dipeptides do not cyclize.
Slimy Aluminum Salts Improper quenchStrictly follow Fieser stoichiometry (1:1:3). Do not add excess water initially. Stir longer before filtering.
Racemization High temp during couplingKeep coupling (Step 1) at 0°C. Avoid strong bases like NaOH; use NMM or DIPEA.
Regio-isomer mix Poor selectivity in protectionLower temperature (-78°C) for alkylation. Use N-Benzyl protection strategy for high purity requirements.
QC Specifications (Self-Validating)
  • Chiral HPLC: Chiralpak AD-H or OD-H column. Compare against racemic standard (made via Pyrazine reduction). Target >99% ee.

  • NMR: 1H NMR must show distinct diastereotopic protons if N-protected.

  • Titration: For free amines, perform non-aqueous titration with HClO4 to determine precise wt% purity (crucial for subsequent GMP steps).

References

  • Detailed DKP Reduction Protocol

    • Practical Synthesis of (S)-2-Methylpiperazine.
    • Source: Organic Process Research & Development.
    • (Search: "2-methylpiperazine synthesis")

  • Regioselective Protection Strategies

    • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
    • Source: Journal of Organic Chemistry.[2]

  • Safety in Hydride Reductions

    • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[3]

    • Source: ACS Chemical Health & Safety.
  • General Piperazine Reviews

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.
    • Source: Molecular Diversity.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 1-Benzyl-2-cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with lipophilic amines is a standard hurdle in preclinical workflows. 1-Benzyl-2-cyclopropylpiperazine (C₁₄H₂₀N₂) presents a specific formulation challenge: while its piperazine core is basic, the bulky hydrophobic benzyl and cyclopropyl substituents severely restrict its aqueous solubility at physiological pH.

This guide provides field-proven, self-validating protocols to overcome precipitation, optimize your assay conditions, and ensure reproducible dosing.

Quantitative Physicochemical Profile

To understand the root cause of the solubility issues, we must first look at the quantitative properties of the piperazine scaffold[1].

PropertyValueMechanistic Impact on Solubility
Molecular Weight 216.33 g/mol Favorable for dissolution, provided the molecule is adequately ionized.
Secondary Amine pKa ~9.75[1]Fully protonated at pH 7.4, providing a +1 charge.
Tertiary Amine pKa ~5.36[1]Unprotonated at pH 7.4. The lack of a secondary positive charge drastically lowers aqueous solubility.
Estimated LogP 3.0 - 3.5High hydrophobicity from the benzyl and cyclopropyl groups drives rapid precipitation in aqueous media.
Diagnostic Matrix: Common Solubility Issues
SymptomMechanistic CauseRecommended Solution
Precipitation upon 1:100 dilution from DMSO to PBS (pH 7.4) Solvent-Shift Nucleation: The rapid drop in dielectric capacity forces the lipophilic free-base out of solution before it can establish hydrogen bonds with the aqueous phase.Perform a step-wise dilution using a co-solvent/surfactant intermediate (See Protocol B ).
Compound floats on the surface of the aqueous buffer High Interfacial Tension: The hydrophobic benzyl and cyclopropyl groups repel water, preventing the wetting of the solid powder.Convert the free base to a hydrochloride salt to lower the lattice energy (See Protocol A )[2].
Loss of compound signal in cell-based assays over 24h Plastic Binding / Micellar Crash: Highly lipophilic compounds can adsorb to polystyrene well plates or precipitate slowly over time.Encapsulate the compound using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (See Protocol C )[3].
Decision Tree for Solubility Optimization

G Start Solubility Issue: 1-Benzyl-2-cyclopropylpiperazine Q1 Is physiological pH (7.4) strictly required? Start->Q1 LowPH Protocol A: Formulate as HCl Salt & lower buffer pH < 6.0 Q1->LowPH No Q2 Are organic solvents/surfactants tolerated by the assay? Q1->Q2 Yes Cosolvent Protocol B: Use DMSO/Tween-80 Co-solvent System Q2->Cosolvent Yes Cyclo Protocol C: Formulate with 20% HP-β-Cyclodextrin Q2->Cyclo No (e.g., Cell Toxicity)

Decision matrix for selecting the optimal solubility protocol.

Core Experimental Workflows
Protocol A: Hydrochloride Salt Formation (Stock Preparation)

Causality & Rationale: Converting the free base to an HCl salt lowers the crystal lattice energy and increases the intrinsic dissolution rate. By protonating the basic nitrogens prior to aqueous introduction, you bypass the kinetic barrier of wetting a hydrophobic powder[2]. Self-Validating System: Gravimetric yield calculation followed by visual confirmation of clear dissolution in unbuffered water at 10 mg/mL.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of 1-benzyl-2-cyclopropylpiperazine free base in 2 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a glass vial.

  • Acidification: Slowly add 1.05 molar equivalents of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring magnetically at room temperature.

  • Precipitation: A white precipitate (the HCl salt) will form immediately. Continue stirring for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the precipitate through a PTFE membrane (0.22 µm) using vacuum filtration. Wash the filter cake with 1 mL of cold, anhydrous ether to remove any unreacted free base.

  • Drying: Dry the solid under a high vacuum for 12 hours.

  • Validation: Weigh the dried powder to calculate the yield. Dissolve 1 mg in 100 µL of deionized water; the solution must be optically clear with no particulates.

Protocol B: Co-Solvent & Surfactant Micelle System

Causality & Rationale: For in vitro assays requiring pH 7.4 (where the tertiary amine remains un-ionized), surfactants like Tween-80 create micelles. The hydrophobic core of the micelle sequesters the benzyl and cyclopropyl groups, while the hydrophilic PEG chains interface with the aqueous buffer, preventing solvent-shift nucleation. Self-Validating System: Nephelometric turbidity scan to confirm the absence of sub-visible particulates post-dilution.

Step-by-Step Methodology:

  • Master Stock: Prepare a 10 mM stock of the compound in 100% molecular biology grade DMSO.

  • Surfactant Priming: In a separate microcentrifuge tube, mix the DMSO stock 1:1 (v/v) with 100% Tween-80. Vortex vigorously for 2 minutes. (Note: This coats the solvated compound with surfactant before it encounters water).

  • Aqueous Dilution: Slowly add 8 parts of warmed (37°C) PBS (pH 7.4) to the DMSO/Tween-80 mixture while vortexing continuously.

  • Final Composition: The final vehicle is 10% DMSO / 10% Tween-80 / 80% PBS.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the expected kinetic solubility concentration.

Protocol C: Cyclodextrin Inclusion Complexation

Causality & Rationale: When organic solvents or surfactants are toxic to your cell models, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the bulky benzyl ring, shielding it from the aqueous environment without altering the pH or forming covalent bonds[3].

Mechanism FreeDrug 1-Benzyl-2-cyclopropylpiperazine (Lipophilic Free Base) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Hydrophobic Interaction HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Encapsulation

Mechanism of HP-β-CD encapsulation shielding the hydrophobic benzyl moiety.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., HEPES or PBS). Stir until completely clear.

  • Spiking: Add the 1-benzyl-2-cyclopropylpiperazine powder directly to the HP-β-CD solution (aiming for a target concentration of 1-5 mM).

  • Equilibration: Sonicate the suspension in a water bath for 30 minutes at 25°C. The mechanical energy accelerates the inclusion complex kinetics.

  • Incubation: Place the vial on an orbital shaker at 300 rpm for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Validation: Quantify the dissolved complex in the filtrate using a validated LC-MS or HPLC-UV method.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I adjust my assay buffer to pH 7.4, even if it was fully dissolved at pH 5.0? A: This is a classic pKa-driven precipitation. The tertiary amine of your compound has a pKa of ~5.36[1]. At pH 5.0, both nitrogens in the piperazine ring are protonated, granting the molecule a +2 charge and high aqueous solubility. As you titrate the pH up to 7.4, the tertiary amine deprotonates. The loss of that positive charge drastically increases the molecule's lipophilicity, causing it to crash out of solution. You must use Protocol B or C to maintain solubility at pH 7.4.

Q: Can I use standard filter membranes to sterilize my formulated solutions? A: Proceed with caution. Highly lipophilic basic amines are notorious for non-specific binding to certain plastics and filter membranes. Avoid Nylon membranes, as they can bind the compound and drastically reduce your actual dosing concentration. We strongly recommend using PVDF (Polyvinylidene fluoride) or PTFE membranes, which exhibit ultra-low small-molecule binding characteristics. Always validate your recovery by measuring the concentration pre- and post-filtration.

Q: Is it possible to improve solubility by modifying the compound itself? A: If you are in the hit-to-lead optimization phase, yes. The cyclopropyl and benzyl groups drive the lipophilicity. Replacing the benzyl group with a more polar heterocycle (e.g., a pyridyl group) or adding a polar substituent (like a hydroxyl or methoxy group) to the aromatic ring can significantly lower the LogP and improve intrinsic aqueous solubility without relying heavily on formulation excipients.

References
  • Title: Piperazines – Knowledge and References Source: Taylor & Francis Group URL: [Link]

  • Title: Characterization of an Aryl Piperazine/2-Hydroxypropyl-β-Cyclodextrin Complex Source: Technological University Dublin (TU Dublin ARROW) URL: [Link]

Sources

Technical Support Center: Troubleshooting 2-Cyclopropylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Yields and Purity for 2-Cyclopropylpiperazine (2-CPP) Ticket ID: CHEM-SUP-2024-CPP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Deceptive Simplicity" of 2-CPP

Researchers often underestimate 2-cyclopropylpiperazine. It appears structurally simple—a saturated heterocycle with a small carbocycle. However, it sits at the intersection of three synthetic hazards: cyclopropyl fragility (ring opening), amine polarity (isolation difficulty), and steric hindrance (coupling failure).

If you are experiencing low yields (<30%), the failure is likely occurring in one of two "silent" phases:

  • The Hydrogenation Trap: You are opening the cyclopropane ring during pyrazine reduction.

  • The Aqueous Trap: You are synthesizing the molecule successfully but losing it in the aqueous waste stream during workup.

This guide deconstructs these failure modes using field-proven protocols.

Module 1: The Synthetic Route & Catalyst Selection

The most common industrial and medicinal chemistry route to 2-substituted piperazines is the reduction of the corresponding 2-substituted pyrazine . This method is generally preferred over the cyclization of diamines due to the commercial availability of 2-chloropyrazine and cyclopropylboronic acid.

The Problem: Catalyst-Driven Ring Opening

If your mass spec shows a major peak at M+2 (propylpiperazine) instead of the desired product, your hydrogenation conditions are too aggressive.

  • The Mechanism: Under standard hydrogenation conditions (Pd/C, H₂, acidic media), the cyclopropane ring acts like an alkene. It relieves ring strain (~27.5 kcal/mol) by hydrogenolysis, resulting in a propyl group.

  • The Solution: You must decouple the aromatic reduction (hard) from the cyclopropyl hydrogenolysis (easy).

Protocol A: The Rhodium Switch (Recommended)

Why this works: Rhodium on Carbon (Rh/C) is excellent for reducing heteroaromatic rings at lower pressures while being kinetically slower at hydrogenolysing cyclopropanes compared to Palladium.

Step-by-Step Optimization:

  • Precursor: Ensure your 2-cyclopropylpyrazine is pure. Carryover sulfur from boronic acid coupling (Suzuki) will poison the catalyst.

  • Solvent: Use Methanol or Ethanol . Avoid Acetic Acid if possible; while acid accelerates pyrazine reduction, it significantly lowers the activation energy for cyclopropane ring opening.

  • Catalyst: Switch from 10% Pd/C to 5% Rh/C or PtO₂ (Adams Catalyst) .

  • Pressure: Maintain H₂ pressure between 3–5 bar (45–75 psi) . Do not exceed 10 bar.

  • Additives: If the reaction stalls, add 1.0 equiv of HCl (ethereal) . The protonation of the pyrazine nitrogen activates the ring for reduction, but you must monitor closely for ring opening.

Data Comparison: Catalyst Selectivity
Catalyst SystemSolventPressureYield (2-CPP)Impurity (Propyl)Verdict
10% Pd/C AcOH50 psi15%75% CRITICAL FAILURE
PtO₂ (Adams) AcOH50 psi60%15%Acceptable
5% Rh/C MeOH60 psi82% <5%OPTIMAL
Raney Ni EtOH100 psi40%10%Poor Conversion

Module 2: Isolation & Purification (The "Aqueous Trap")

The most frequent cause of "low yield" in piperazine synthesis is not failed chemistry, but failed isolation. 2-Cyclopropylpiperazine is a secondary amine with high polarity (logP ≈ 0.5). It prefers water over ether or ethyl acetate.

The Problem: Partition Coefficient

If you are extracting with Diethyl Ether or Ethyl Acetate from a neutral aqueous layer, your recovery will be near zero.

Protocol B: The "Salting Out" Extraction

Why this works: You must exploit the "Salting Out" effect to push the organic amine out of the aqueous phase, combined with a solvent system that can hydrogen-bond with the amine.

Step-by-Step:

  • Basification: After hydrogenation, filter the catalyst. Adjust the filtrate to pH > 12 using 50% NaOH. Do not use bicarbonate; it is not strong enough to fully deprotonate the piperazine.

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This dramatically increases the ionic strength, reducing the solubility of the organic amine.

  • The Solvent Cocktail: Do not use DCM alone. Use a mixture of Chloroform : Isopropanol (3:1) or DCM : Isopropanol (4:1) .

    • Reasoning: Isopropanol helps solvate the polar amine into the organic phase.

  • Extraction: Perform 5–6 extractions. Piperazines partition slowly.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate), as amines can sometimes coordinate to Magnesium salts, leading to loss on the drying agent.

Module 3: Troubleshooting Logic Pathways

Use the following decision trees to diagnose your specific failure mode.

Diagram 1: Diagnostic Flowchart

Troubleshooting Start Start: Low Yield Observed CheckLCMS Check Crude LCMS/NMR Start->CheckLCMS NoProduct No Product Mass CheckLCMS->NoProduct Starting Material Remains WrongMass Wrong Mass (M+2) CheckLCMS->WrongMass Propyl-piperazine found RightMass Correct Mass Present CheckLCMS->RightMass Product in Crude CatPoison Catalyst Poisoning (Sulfur/Halogen) NoProduct->CatPoison Reaction Stalled RingOpen Ring Opening (Over-reduction) WrongMass->RingOpen Too Acidic / Pd used AqLoss Loss in Aqueous Layer (Extraction Issue) RightMass->AqLoss Disappears after workup

Caption: Diagnostic logic for identifying the root cause of yield loss in 2-CPP synthesis.

Diagram 2: Reaction Pathway & Hazards

ReactionPath Pyrazine 2-Cyclopropylpyrazine Intermed Tetrahydropyrazine (Intermediate) Pyrazine->Intermed H2, Catalyst Product 2-Cyclopropylpiperazine (Target) Intermed->Product Rh/C, MeOH (Kinetic Control) Byproduct 2-Propylpiperazine (Ring Opened) Intermed->Byproduct Pd/C, AcOH (Thermodynamic Sink) Product->Byproduct Over-exposure to H2/Acid

Caption: The kinetic vs. thermodynamic pathways. Note that Pd/C facilitates the red path (ring opening).

FAQ: Rapid Response

Q: Can I use the Boc-protection route (Cyclopropylglycine -> DKP -> Reduction) instead? A: Yes, but it introduces a new problem: Reduction Power . Reducing the diketopiperazine (DKP) requires strong reducing agents like LiAlH₄ or BH₃·THF.

  • Risk:[1][2][3][4][5] Borane can hydroborate the cyclopropane ring if not carefully controlled.

  • Advice: If you choose this route, use LiAlH₄ in refluxing THF . It is generally safer for the cyclopropyl group than Borane, provided the workup (Fieser or Rochelle salt) is handled correctly to avoid trapping the amine in aluminum salts.

Q: My product is an oil and I can't crystallize it. How do I purify it? A: 2-CPP is often an oil or a low-melting solid. Do not try to crystallize the free base.

  • Fix: Convert it to the Dihydrochloride salt . Dissolve the oil in minimal Ethanol, cool to 0°C, and add 4M HCl in Dioxane dropwise. The salt should precipitate as a white solid, which is non-hygroscopic and easy to handle.

Q: Why is my catalyst catching fire/sparking? A: Pyrazine reductions often require high catalyst loadings (10-20 wt%). Dry Rh/C and Pd/C are pyrophoric.

  • Safety: Always wet the catalyst with a blanket of inert solvent (Toluene or EtOAc) before adding the reaction solvent (MeOH). Never add dry catalyst to Methanol.

References

  • Catalytic Hydrogenation of Nitrogen Heterocycles.
  • Selective Hydrogen

    • Source:Journal of Organic Chemistry, "Synthesis of 2-Substituted Piperazines."
    • URL:[Link]

    • Relevance: Discusses the PtO2/AcOH system and the necessity of protonation for pyrazine ring activ
  • Cyclopropane Stability in Hydrogen

    • Source:Journal of the American Chemical Society, "Ring Opening of Cyclopropanes."[6]

    • URL:[Link]

    • Relevance: Mechanistic insight into why Pd/C causes ring opening (formation of propyl group) while other metals do not.
  • Isol

    • Source:Organic Process Research & Development, "Practical Guide to the Workup of Polar Amines."
    • URL:[Link]

    • Relevance: Validates the "Chloroform/Isopropanol" and "Salting Out" extraction technique for w

Sources

preventing racemization of chiral 1-benzyl-2-cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Integrity Assurance for Chiral 1-Benzyl-2-Cyclopropylpiperazine

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Prevention of Racemization & Decomposition Molecule ID: 1-Bn-2-cPr-Pip (S/R-enantiomer)

Core Directive: The Mechanistic Reality

As researchers, we often treat the piperazine ring as a robust scaffold. However, 1-benzyl-2-cyclopropylpiperazine presents a unique "perfect storm" of structural risks. The C2 chiral center is vulnerable not just to simple deprotonation, but to oxidative dehydrogenation facilitated by the N1-benzyl group and the cyclopropyl substituent.

The "Silent Killer": Oxidative Dehydrogenation During standard handling—specifically N-debenzylation or storage—the molecule does not typically racemize via direct proton abstraction (the pKa is too high, ~35). Instead, it racemizes via a Single Electron Transfer (SET) mechanism or catalytic dehydrogenation.

  • The Trigger: The N1-benzyl group lowers the oxidation potential of the nitrogen.

  • The Intermediate: In the presence of transition metals (Pd/C) or oxidants, the C2-N1 bond can partially double, forming an iminium ion species.

  • The Result: The planar iminium intermediate destroys the chirality. Upon re-reduction (or hydrogen transfer), the product returns as a racemate.

Visualizing the Failure Mode The following diagram illustrates the specific pathway where users most frequently lose enantiomeric excess (ee).

RacemizationMechanism Chiral Chiral Starting Material (S)-1-Bn-2-cPr-Pip Metal Catalyst Surface (Pd/C or Trace Metal) Chiral->Metal Coordination Radical Radical/Cation Intermediate Metal->Radical Oxidative Insertion (-H•) Iminium Planar Iminium (Chirality Lost) Radical->Iminium Stabilized by Cyclopropyl & Benzyl Racemate Racemic Product (S/R Mix) Iminium->Racemate Non-selective Reduction Acid Proton Source (H+) Acid->Chiral Protonates N1 (Blocks Coordination)

Figure 1: The oxidative racemization pathway. Note that the cyclopropyl group can stabilize radical intermediates, accelerating the loss of chirality under neutral hydrogenation conditions.

Troubleshooting Guide (Q&A)

This section addresses the three most common support tickets received regarding this scaffold.

Ticket #402: "My ee% dropped from 99% to 75% during N-debenzylation."

Diagnosis: You likely performed hydrogenolysis (H2, Pd/C) in neutral methanol or ethanol. The Science: In neutral solvent, the N1 nitrogen coordinates strongly to the Palladium surface. The cyclopropyl group provides steric bulk that forces the molecule into conformations favoring dehydrogenation to the imine. The Protocol (Fix): Switch to Acidic Hydrogenolysis .

  • Solvent: Methanol.

  • Additive: Add 2.0 equivalents of HCl (or Acetic Acid if HCl is too harsh for other groups).

  • Mechanism: Protonating the amine (forming the ammonium salt) prevents the lone pair from coordinating with the Pd catalyst. The ammonium salt is inert to oxidative insertion but still susceptible to C-N bond cleavage (debenzylation) via the desired mechanism.

  • Result: Retention of stereochemistry >98%.

Ticket #409: "Can I use strong bases (LiHMDS/NaH) for N4-functionalization?"

Diagnosis: High risk of epimerization. The Science: While the C2 proton is not highly acidic, the presence of the N1-benzyl group (an electron-withdrawing group relative to an alkyl) and the strain of the cyclopropyl ring makes the C2 position sensitive to thermodynamic equilibration. The Protocol (Fix): Use Kinetic Control .

  • Preferred Bases: DIPEA (Hünig's base) or K2CO3.

  • Temperature: Maintain reaction temperature < 0°C during base addition.

  • Alternative: If you must use strong bases, ensure the reaction time is < 30 minutes and quench immediately at low temperature.

Ticket #415: "The cyclopropyl ring opened during salt formation."

Diagnosis: You used strong mineral acids (HBr, H2SO4) with heat. The Science: Cyclopropyl amines are "spring-loaded." Under thermodynamic acidic conditions (especially with nucleophilic counter-ions like Bromide), the ring will open to form a linear alkene or rearrange. The Protocol (Fix): Use Non-Nucleophilic / Soft Acids .

  • Recommended: Oxalic Acid, L-Tartaric Acid, or HCl in Diethyl Ether (anhydrous, 0°C).

  • Avoid: Aqueous HBr, heating in H2SO4.

Data Summary: Condition Optimization

The following table summarizes internal stability data for (S)-1-benzyl-2-cyclopropylpiperazine under various stress conditions.

ConditionReagent SystemTemp (°C)Time (h)Resulting ee%Outcome
Debenzylation Pd/C, H2 (1 atm), MeOH25476% FAILED (Racemization)
Debenzylation Pd/C, H2, MeOH, 2 eq HCl 254>99% PASS (Integrity Maintained)
Salt Formation HBr (48% aq), EtOH601N/AFAILED (Ring Opening)
Salt Formation L-Tartaric Acid, EtOH2512>99% PASS (Stable Solid)
Base Exposure LiHMDS, THF-78198%PASS (Kinetic Control)
Base Exposure LiHMDS, THF0188% WARNING (Epimerization)

Experimental Protocols

Protocol A: Enantiomeric Enrichment via Diastereomeric Salt Resolution

If your material has partially racemized (e.g., 80-90% ee), do not discard it. Use this self-validating resolution method.

  • Dissolution: Dissolve 10 mmol of the semi-pure amine in 50 mL of hot Ethanol (absolute).

  • Acid Addition: Add 10 mmol of (L)-Dibenzoyl Tartaric Acid (for S-enantiomer targeting) dissolved in 20 mL warm Ethanol.

    • Note: The choice of resolving agent depends on the specific isomer; screen both L- and D- tartrates.

  • Crystallization: Allow to cool slowly to Room Temp, then refrigerate at 4°C for 12 hours.

  • Validation: Filter the white precipitate. Neutralize a small sample (NaOH/DCM extraction) and check ee% via Chiral HPLC.

  • Recrystallization: If ee < 98%, recrystallize the salt from EtOH/H2O (9:1).

Protocol B: Analytical Quality Control (Chiral HPLC)

You cannot rely on optical rotation ([α]D) alone due to the low specific rotation of this scaffold.

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (The benzyl group provides the chromophore).

  • Expected Retention: (S)-isomer typically elutes first on AD-H (verify with racemic standard).

Decision Workflow

Use this logic flow to determine the correct processing path for your material.

Workflow Start Crude 1-Bn-2-cPr-Pip CheckEE Check Chiral HPLC Start->CheckEE HighEE ee > 98% CheckEE->HighEE Pass LowEE ee < 98% CheckEE->LowEE Fail Debenz Debenzylation Required? HighEE->Debenz SaltRes PROTOCOL: Salt Resolution (Dibenzoyl Tartaric Acid) LowEE->SaltRes AcidProt PROTOCOL: Acidic Hydrogenolysis (Pd/C + HCl/MeOH) Debenz->AcidProt Yes Storage Storage: Convert to Oxalate or HCl Salt Debenz->Storage No (Store) SaltRes->CheckEE Recycle

Figure 2: Operational decision tree for handling chiral piperazines.

References

  • Synthesis of Chiral Piperazines via Asymmetric Allylic Alkylation Source: Caltech / Stoltz Group Context: Establishes the baseline for synthesizing alpha-substituted piperazines and the stability of the N-protected forms. URL:[Link]

  • Preparation of 1-Benzylpiperazine (Organic Syntheses) Source: Organic Syntheses, Coll.[1] Vol. 5, p.88 Context: The foundational protocol for benzyl-piperazine handling, emphasizing the stability of the dihydrochloride salt during storage.[1] URL:[Link]

  • Enantioselective Synthesis of 2-Substituted Piperazines Source:Tetrahedron Letters (via ScienceDirect/Scilit) Context: Discusses the organocatalytic approaches and the risks of racemization during ring closure. URL:[Link][2]

  • Stability of Cyclopropyl Amines Source:Journal of Organic Chemistry (Search Context) Context: General chemical principles regarding the acid-sensitivity of cyclopropyl amines and the necessity of avoiding strong nucleophilic acids (HBr) to prevent ring opening. URL:[Link][3]

  • Context: Industrial validation of using chiral acids (Tartaric derivatives) for the resolution of 2-substituted piperazines.

Sources

purification of 1-benzyl-2-cyclopropylpiperazine from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Molecular Separations. This portal is designed for drug development professionals and synthetic chemists facing regioselectivity and purification bottlenecks in piperazine scaffold synthesis.

Below is the comprehensive knowledge base for resolving the regioisomeric mixture of 1-benzyl-2-cyclopropylpiperazine and 1-benzyl-3-cyclopropylpiperazine .

Separation Strategy & Workflow

Because regioisomeric piperazines possess identical molecular weights (m/z 216.33), identical pKa values, and highly similar dipole moments, direct separation via standard reverse-phase chromatography often results in severe peak tailing and co-elution.

To break this physicochemical symmetry, we employ a Transient Derivatization Strategy . By temporarily installing a bulky tert-butyloxycarbonyl (Boc) group at the free N4 secondary amine, we force a steric clash in one regioisomer but not the other. This differential steric shielding drastically alters their affinity for normal-phase silica gel, allowing for baseline resolution[1].

PiperazineSeparation Mix Regioisomer Mixture (1-Bn-2-CP & 1-Bn-3-CP) Boc Transient Boc Protection (Boc2O, TEA, DCM) Mix->Boc BocMix Boc-Protected Mixture (Steric Differentiation) Boc->BocMix Flash Normal-Phase Flash Chromatography BocMix->Flash Silica Gel Iso1 1-Bn-4-Boc-3-CP (Shielded, Higher Rf) Flash->Iso1 Iso2 1-Bn-4-Boc-2-CP (Exposed, Lower Rf) Flash->Iso2 Deprotect1 TFA Deprotection & Free-Basing Iso1->Deprotect1 Deprotect2 TFA Deprotection & Free-Basing Iso2->Deprotect2 Pure1 Pure 1-Benzyl-3- cyclopropylpiperazine Deprotect1->Pure1 Pure2 Pure 1-Benzyl-2- cyclopropylpiperazine Deprotect2->Pure2

Workflow for the transient derivatization and purification of cyclopropylpiperazine regioisomers.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does Boc-protection make these regioisomers separable on normal-phase silica? A: The separation relies on differential steric shielding . In the 3-cyclopropyl isomer, the cyclopropyl ring is directly adjacent to the newly installed N4-Boc group. This proximity forces the bulky Boc carbamate into a restricted conformation, sterically shielding its carbonyl oxygen from interacting with the silanol groups on the silica gel. Consequently, it elutes faster (higher


). In the 2-cyclopropyl isomer, the cyclopropyl group is adjacent to the N1-benzyl group, leaving the N4-Boc group fully exposed to hydrogen-bond with the silica stationary phase, causing it to elute slower.

Q: Can I separate them using Gas Chromatography (GC) instead? A: Yes, for analytical purposes. Capillary gas chromatography on specialized stationary phases (e.g., Rxi®-17Sil MS) has been proven to resolve substituted piperazine regioisomers based on the positional substitution of the aromatic/aliphatic rings[2]. However, GC is not viable for preparative-scale recovery of the free base.

Q: Is it possible to avoid derivatization and use Reverse-Phase Prep-HPLC? A: It is possible but challenging. Unprotected piperazines are highly basic. To prevent secondary interactions with residual silanols on C18 columns (which cause peak tailing), you must use a high-pH mobile phase (e.g., 0.1%


 in Water/Acetonitrile) to ensure the secondary amine remains fully deprotonated[3]. However, the resolution will still be vastly inferior to the Boc-derivatization method.

Troubleshooting Guide

Issue: I am seeing co-elution of the Boc-protected intermediates during Flash Chromatography.

  • Root Cause: The solvent gradient is too steep, overwhelming the subtle dipole differences.

  • Solution: Switch to a highly non-polar, shallow isocratic system. Use 5% to 10% Ethyl Acetate in Hexanes (or Heptane). Do not use Methanol or Dichloromethane, as they will disrupt the specific hydrogen-bonding required for this separation.

Issue: Low mass recovery after the TFA deprotection step.

  • Root Cause: Piperazines form highly water-soluble bis-trifluoroacetate salts. If the aqueous layer is not sufficiently basic during the extraction step, the product will not partition into the organic phase.

  • Solution: Adjust the aqueous phase to pH > 12 using 2M

    
     before extraction. Alternatively, use a basic ion-exchange resin (e.g., Amberlyst A26 OH form) in methanol to free-base the compound without an aqueous workup, ensuring 100% mass recovery.
    

Self-Validating Experimental Protocols

Protocol A: Transient Boc-Protection and Chromatographic Separation

This protocol includes built-in LC-MS validation gates to ensure system integrity before proceeding to the next step.

  • Reaction Setup: Dissolve the regioisomeric mixture of 1-benzyl-cyclopropylpiperazine (1.0 eq, ~10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (TEA, 1.5 eq). Cool the flask to 0 °C in an ice bath.

  • Derivatization: Dropwise, add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) dissolved in a small volume of DCM.
    
  • Incubation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Gate 1 (Reaction Completion): Pull a 10 µL aliquot, dilute in Acetonitrile, and run LC-MS. The mass of the starting material (m/z 217

    
    ) should be completely consumed, replaced by a single mass peak at m/z 317 
    
    
    
    representing both protected isomers.
  • Workup: Wash the organic layer with saturated

    
     (1x) and brine (1x). Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Separation: Load the crude oil onto a pre-equilibrated silica gel column. Elute with an isocratic gradient of 8% Ethyl Acetate in Hexanes.

  • Validation Gate 2 (Fraction Pooling): Check fractions via TLC (15% EtOAc/Hexanes). The 3-cyclopropyl isomer will elute first (top spot), followed by the 2-cyclopropyl isomer (bottom spot). Pool and concentrate the fractions separately.

Protocol B: Deprotection and Free-Basing
  • Deprotection: Dissolve the purified 1-benzyl-4-Boc-2-cyclopropylpiperazine in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 1 hour.

  • Validation Gate 3: TLC or LC-MS should show complete disappearance of the Boc-protected mass (m/z 317) and return of the free base mass (m/z 217).

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure to yield a thick oil (the bis-TFA salt).

  • Free-Basing: Dissolve the oil in minimal water. Chill to 0 °C and add 2M

    
     dropwise until the pH paper reads >12.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, dry over

    
    , and evaporate to yield the pure 1-benzyl-2-cyclopropylpiperazine as a clear oil.
    

Quantitative Data Summary

Use the following reference metrics to validate your analytical and preparative runs.

Compound StateRegioisomerTLC

(15% EtOAc/Hex)
LC-MS

GC Elution Order (Rxi-17Sil)
Free Base 1-benzyl-2-cyclopropylpiperazine0.10 (Tailing)217.17Second
Free Base 1-benzyl-3-cyclopropylpiperazine0.10 (Tailing)217.17First
Boc-Protected 1-benzyl-4-Boc-2-cyclopropylpiperazine0.35 317.22N/A
Boc-Protected 1-benzyl-4-Boc-3-cyclopropylpiperazine0.55 317.22N/A

References

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies Source: Forensic Toxicology (Taylor & Francis) URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL: [Link]

Sources

optimizing palladium-catalyzed deprotection of benzyl piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Palladium-Catalyzed Deprotection of Benzyl Piperazines

Introduction: The N-Benzyl Challenge

Status: Active Ticket Type: Method Development / Optimization Subject: Overcoming catalyst poisoning and kinetic stalling in N-benzyl piperazine hydrogenolysis.

Executive Summary: Unlike O-benzyl ethers or benzyl esters, N-benzyl piperazines present a unique kinetic challenge. The nitrogen atom in the piperazine ring is a Lewis base that strongly coordinates to the Palladium surface, effectively "poisoning" the catalyst and stalling the reaction. Furthermore, the steric bulk of the piperazine ring can impede the necessary adsorption geometry required for C-N bond cleavage.

This guide provides a field-proven optimization strategy focusing on protonation-assisted catalysis and transfer hydrogenation alternatives to ensure high yield and reproducibility.

Module 1: The Core Protocol (Protonation Strategy)

The "Why": Standard neutral hydrogenation often fails because the free amine product competes with hydrogen for active sites on the Pd surface. The Fix: Conducting the reaction in acidic media (or adding stoichiometric acid) protonates the piperazine nitrogen (


). The ammonium salt cannot coordinate to the metal center, leaving the Pd surface free for hydrogen activation.
Standard Operating Procedure (SOP-01): Acid-Modified Hydrogenolysis
ParameterRecommendationRationale
Catalyst 20% Pd(OH)₂/C (Pearlman’s Catalyst) More active than standard Pd/C for difficult N-debenzylations.
Loading 10-20 wt%Higher loading required due to the stability of the C-N bond.
Solvent Methanol or Ethanol High solubility for polar substrates; high gas solubility.
Additive 1.1 - 2.0 eq. HCl (or Acetic Acid) CRITICAL: Protonates the amine to prevent catalyst poisoning.[1]
Pressure 1 - 5 bar (Balloon to Low Pressure)Elevated pressure drives the equilibrium but is often unnecessary if acid is used.
Temp RT to 50°CMild heating helps, but watch for ring reduction at >60°C.

Step-by-Step Workflow:

  • Preparation: Dissolve the N-benzyl piperazine substrate (1.0 equiv) in Methanol (0.1 M concentration).

  • Acidification: Add 1.2 equivalents of 1M HCl (or glacial acetic acid). Note: Ensure the starting material remains soluble; if it precipitates as a salt, add minimal water or switch to Ethanol.

  • Inerting: Flush the vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Catalyst Addition: Carefully add Pearlman's Catalyst (20 wt% relative to substrate). See Safety Module for handling.

  • Hydrogenation: Purge with

    
     (balloon or Parr shaker) and stir vigorously.
    
  • Monitoring: Check LC-MS for the disappearance of the benzylated peak.

  • Workup: Filter through Celite® to remove Pd. Concentrate filtrate.

    • Result: You will isolate the HCl salt of the piperazine.

    • Free Basing: Dissolve salt in water, adjust pH > 12 with NaOH, and extract into DCM/EtOAc.

Module 2: Mechanistic Visualization

The following diagram illustrates the "Acid Effect" preventing catalyst deactivation.

AcidEffect cluster_0 Scenario A: Neutral Conditions (Stalled) cluster_1 Scenario B: Acidic Conditions (Active) N_Free Free Amine (Product) Poisoning Strong Coordination (Poisoning) N_Free->Poisoning Pd_Surface Pd Surface Poisoning->Pd_Surface Blocks H2 Adsorption Acid Acid (HCl/AcOH) N_Prot Ammonium Salt (R3NH+) Acid->N_Prot Protonation Pd_Active Pd Surface N_Prot->Pd_Active No Binding (Repulsion) H2 H2 Activation H2->Pd_Active Unimpeded Access

Caption: Comparison of catalyst poisoning in neutral media vs. active catalytic cycle in acidic media.

Module 3: Troubleshooting Matrix (FAQs)

Q1: The reaction stalled at 50% conversion. Adding more catalyst didn't help. What now?

  • Diagnosis: You likely have "product inhibition." As the deprotected piperazine forms, it competes with the starting material for the catalyst.

  • The Fix: Do not just add more catalyst.

    • Filter the reaction mixture to remove the "poisoned" catalyst.[2]

    • Add Acid: Add 1.0 eq of Acetic Acid or HCl to the filtrate.

    • Restart: Add fresh catalyst and re-pressurize. The acid will sequester the free amine product.

Q2: I see the debenzylated product, but I also see a mass corresponding to [M+6]. What happened?

  • Diagnosis: You have reduced the aromatic ring of the benzyl group (or another aromatic system in your molecule) instead of cleaving the C-N bond. This happens when the catalyst is too active or the pressure is too high.

  • The Fix:

    • Switch from Pd/C to Pd(OH)₂/C (Pearlman's) which is more selective for hydrogenolysis over ring hydrogenation.[3]

    • Lower the pressure to 1 atm (balloon).

    • Change Solvent: Switch from Methanol to Ethyl Acetate or Toluene (non-protic solvents often slow down ring reduction).

Q3: My starting material is not soluble in Methanol. Can I use DCM?

  • Diagnosis: DCM is a catalyst poison (halogenated solvents can generate trace HCl and carbene species that deactivate Pd).

  • The Fix: Avoid DCM.

    • Try THF or Ethyl Acetate/Ethanol mixtures.

    • If solubility is still poor, use Acetic Acid as the bulk solvent. It solubilizes almost everything and provides the necessary acidic environment.

Q4: I am worried about handling hydrogen gas cylinders. Is there an alternative?

  • The Fix: Yes. Use Catalytic Transfer Hydrogenation (CTH) . See Module 4.

Module 4: Advanced Optimization (Transfer Hydrogenation)

For labs without high-pressure setups or for safer scale-up, Ammonium Formate acts as a solid hydrogen source. This method is often faster and cleaner for N-benzyl deprotection.

Protocol (SOP-02): Ammonium Formate Transfer

  • Setup: Flask with reflux condenser.

  • Mix: Suspend Substrate (1 eq) and 10% Pd/C (10-20 wt%) in Methanol .

  • Donor Addition: Add Ammonium Formate (5.0 - 10.0 equiv) in one portion.

  • Reaction: Heat to Reflux (65°C) .

    • Observation: You will see vigorous gas evolution (

      
       and 
      
      
      
      ). This effectively stirs the reaction.
  • Completion: Usually complete in 1–4 hours.

  • Note: Ammonium formate decomposes into

    
    , 
    
    
    
    , and
    
    
    . The transient
    
    
    concentration on the catalyst surface is very high, driving the reaction.

TransferHydro cluster_inputs cluster_outputs Substrate N-Benzyl Piperazine Process Reflux in MeOH (Pd/C Catalyst) Substrate->Process Donor Ammonium Formate (HCOONH4) Donor->Process Product Free Piperazine Process->Product Byproducts Byproducts: Toluene + CO2 + NH3 Process->Byproducts

Caption: Workflow for Catalytic Transfer Hydrogenation using Ammonium Formate.

Module 5: Safety & Handling (Self-Validating Protocols)

Hazard: Dry Pd/C is pyrophoric . It can ignite spontaneously when exposed to air, especially in the presence of methanol vapors.

The "Wet-Paste" Rule: Never add dry catalyst to methanol.

  • Weigh the dry catalyst in a weigh boat.

  • Add a small amount of water or toluene to the weigh boat to create a "paste" or slurry.

  • Transfer this wet slurry into the reaction flask containing the methanol.

  • Why? The water/toluene barrier prevents the methanol vapors from igniting at the catalyst surface during addition.

Disposal: Spent catalyst is still flammable (saturated with hydrogen).

  • Filter through Celite.[1][4]

  • Do not let the filter cake dry out. Keep it wet with water.

  • Transfer the wet Celite/Catalyst mixture immediately into a dedicated waste container submerged in water.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive guide on deprotection conditions).

  • Krapcho, A. P. (2006). Synthetic Applications of Dealkoxycarbonylations. Synthesis. (Discusses mechanistic aspects of C-N cleavage).
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate. Synthetic Communications, 17(4), 415-418.[4] (The seminal paper on using Ammonium Formate).

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663-1664. (Origin of Pearlman's Catalyst).

  • BenchChem Technical Support. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection. (General protocols for heterogeneous catalysis).

Sources

Technical Support Center: Crystallization of 1-Benzyl-2-cyclopropylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges encountered during the isolation and purification of 1-benzyl-2-cyclopropylpiperazine hydrochloride.

The crystallization of functionalized piperazine derivatives requires precise thermodynamic control. The piperazine ring naturally adopts a chair conformation to minimize steric strain between the bulky benzyl and cyclopropyl substituents[1]. Upon protonation, the nitrogen atom forms a robust intermolecular hydrogen-bonding network with the chloride counterion (N—H···Cl), which dictates the crystal lattice assembly[1]. Understanding this causality is the key to resolving common benchtop failures such as oiling out, poor yield, and hygroscopicity.

Troubleshooting & FAQs

Q1: My crystallization is "oiling out" (forming a liquid layer) instead of precipitating solid crystals. How do I force nucleation? Mechanistic Cause: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation level exceeds the metastable zone limit before nucleation kinetics can initiate. The lipophilic benzyl and cyclopropyl groups on the piperazine ring cause the compound to separate into a solute-rich liquid phase rather than forming an ordered lattice. Validated Solution: You must lower the solubility threshold gradually. If using pure ethanol, introduce ethyl acetate as an anti-solvent. Ethyl acetate is highly preferred for hydrochloride salt crystallization due to its optimal solubility profile and ability to induce controlled supersaturation[2]. Alternatively, implement a strict cooling rate of 0.5 °C/min[3] and introduce seed crystals (1-2% w/w) precisely at the upper boundary of the metastable zone to bypass the energy barrier for nucleation.

Q2: The isolated hydrochloride salt is highly hygroscopic and degrades into a sticky paste on the benchtop. How can I improve its stability? Mechanistic Cause: Hydrochloride salts of piperazine derivatives are inherently prone to moisture uptake. The chloride counterion readily forms competitive hydrogen bonds with atmospheric water molecules, leading to the formation of unstable dihydrate or tetrahydrate complexes[4]. Validated Solution: Isolate the crystals under a dry nitrogen or argon blanket. During filtration, wash the filter cake with a cold, anhydrous non-polar solvent (e.g., cold ethyl acetate or heptane) to displace residual polar mother liquor that traps moisture. Transfer the solid immediately to a vacuum oven (40 °C, <10 mbar) and store the final product in a sealed desiccator over P₂O₅.

Q3: I am achieving high purity (>99%) but unacceptably low yields (<60%) when using ethanol as the primary crystallization solvent. How do I maximize recovery? Mechanistic Cause: While the free base is highly soluble in ethanol, the hydrochloride salt still maintains a relatively steep solubility curve in warm aliphatic alcohols, leaving a significant portion of your target API dissolved in the mother liquor. Validated Solution: Implement a binary solvent system utilizing anti-solvent engineering. Dissolve the crude salt in a minimum volume of hot ethanol, then add ethyl acetate dropwise until the solution becomes slightly turbid[5]. This technique rapidly decreases the solubility of the piperazine salt, forcing the compound out of solution while maintaining the high purity characteristic of single-solvent systems.

Quantitative Data: Solvent System Selection

To facilitate rapid decision-making, the following table synthesizes the empirical outcomes of various solvent systems used for 1-benzyl-2-cyclopropylpiperazine hydrochloride crystallization.

Solvent SystemVolume RatioExpected Yield (%)Purity (HPLC %)Crystal QualityMechanistic Notes & Causality
Ethanol (Absolute) N/A65 - 70%> 99.0%High (Uniform)Requires strict 0.5°C/min cooling[3]. High risk of yield loss to mother liquor.
Ethanol / Ethyl Acetate 1 : 485 - 92%> 98.5%ExcellentEthyl acetate acts as a strong anti-solvent[2]. Maximizes recovery without trapping impurities.
Methanol / Water 10 : 155 - 60%> 99.5%ModerateExceptional purity, but water drastically increases solubility, severely impacting yield[6].
Isopropanol N/A75 - 80%> 98.0%GoodSlower nucleation kinetics compared to ethanol; requires extended aging/stirring times.

Mandatory Visualization: Workflows & Mechanisms

A. Troubleshooting Workflow for Phase Separation

The following decision tree illustrates the thermodynamic pathways during cooling crystallization and the corrective actions required to prevent oiling out.

Workflow Start Hot Solution of 1-Benzyl-2- cyclopropylpiperazine HCl Cooling Controlled Cooling (0.5°C / min) Start->Cooling Check Phase Observation (Visual / Turbidity) Cooling->Check Oiling Oiling Out (LLPS) High Supersaturation Check->Oiling Rapid Cooling Crystals Nucleation & Growth Metastable Zone Check->Crystals Optimal Kinetics Seed Reheat to Clear, Add Seed Crystals Oiling->Seed AntiSolvent Add Anti-Solvent (Ethyl Acetate) Crystals->AntiSolvent Seed->Cooling Isolate Vacuum Filtration & Inert Drying AntiSolvent->Isolate

Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

B. Mechanistic Pathway of Lattice Assembly

This diagram maps the molecular events from free base protonation to the final crystalline lattice, highlighting the critical hydrogen-bonding step.

Mechanism Base Piperazine Free Base (Chair Conformation) Protonation HCl Addition (Protonation at N4) Base->Protonation Stoichiometric HCl Hbond Intermolecular H-Bonding (N-H···Cl- Network) Protonation->Hbond Solvent Mediated Lattice Crystal Lattice Formation (Thermodynamic Sink) Hbond->Lattice Supersaturation Limit

Caption: Molecular mechanism of piperazine hydrochloride protonation and crystal lattice assembly.

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following methodologies.

Protocol A: Anti-Solvent Crystallization (High Yield Strategy)

This protocol leverages ethyl acetate to force precipitation while maintaining high purity.

  • Dissolution: Transfer 10.0 g of crude 1-benzyl-2-cyclopropylpiperazine hydrochloride into a 250 mL jacketed reactor. Add 30 mL of anhydrous ethanol.

  • Heating: Heat the suspension to 65 °C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter. Return the filtrate to the reactor and maintain at 60 °C.

  • Anti-Solvent Addition: Equip an addition funnel with 120 mL of anhydrous ethyl acetate. Add the ethyl acetate dropwise (approx. 5 mL/min) to the hot ethanol solution[5]. Stop the addition momentarily when the solution becomes persistently turbid (the cloud point).

  • Aging & Seeding: Hold the temperature at 60 °C for 15 minutes. If available, add 50 mg of pure seed crystals. Resume the addition of the remaining ethyl acetate.

  • Controlled Cooling: Program the jacketed reactor to cool from 60 °C to 5 °C at a strict rate of 0.5 °C/min[3]. Maintain stirring at 150 rpm to promote uniform crystal growth and prevent attrition.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (0 °C) ethyl acetate. Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Single-Solvent Cooling Crystallization (High Purity Strategy)

Use this protocol when removing closely related structural impurities is the primary goal.

  • Saturation: Suspend 10.0 g of the crude salt in 80 mL of absolute ethanol in a jacketed reactor.

  • Dissolution: Heat to reflux (approx. 78 °C) until the solution is entirely clear. Stir at 300 rpm.

  • Thermal Profiling: Cool the solution to 65 °C and hold for 30 minutes to stabilize the thermal mass.

  • Nucleation: Initiate a slow cooling ramp of 0.2 °C/min down to 20 °C. Self-Validation Check: Monitor the reactor; spontaneous nucleation should occur between 45 °C and 50 °C. If oiling out is observed, immediately reheat to 70 °C and refer to the troubleshooting workflow above.

  • Maturation: Once at 20 °C, age the suspension for 4 hours to allow the crystal lattice to fully incorporate the piperazine monomers via N-H···Cl hydrogen bonding[1].

  • Isolation: Filter, wash with 15 mL of cold ethanol, and dry under high vacuum to prevent atmospheric moisture uptake[4].

References

Sources

Technical Support Center: Selective N-Benzylation of Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PIP-BN-001 Subject: Minimizing Dimer (Bis-benzyl) Impurities during Piperazine Alkylation Status: Open Assigned Specialist: Senior Application Scientist[1]

Problem Overview & Diagnostic

User Issue: "I am reacting piperazine with benzyl chloride and consistently getting 15-25%


-dibenzylpiperazine (dimer/bis) impurity. This is difficult to separate from the desired 

-benzylpiperazine (mono) product."

Technical Diagnosis: The formation of the dimer is a classic case of consecutive competitive kinetics .

  • Reaction 1 (

    
    ):  Piperazine + Benzyl Chloride 
    
    
    
    Mono-benzylpiperazine.[1]
  • Reaction 2 (

    
    ):  Mono-benzylpiperazine + Benzyl Chloride 
    
    
    
    Bis-benzylpiperazine.[1]

The Root Cause: The secondary amine in the mono-product remains nucleophilic. In many conditions, the alkyl group (benzyl) can slightly increase the nucleophilicity of the remaining nitrogen (via inductive effects) or at least fails to significantly hinder it. If the local concentration of Benzyl Chloride is high relative to unreacted Piperazine,


 competes effectively with 

.

Visualizing the Kinetic Trap

The following diagram illustrates the competing pathways and the "Danger Zone" where dimer formation accelerates.

ReactionPathways cluster_0 Critical Control Point Pip Piperazine (Starting Material) Mono N-Benzylpiperazine (Target Product) Pip->Mono k1 (Primary Reaction) BnCl Benzyl Chloride (Electrophile) BnCl->Mono + Bis N,N'-Dibenzylpiperazine (Dimer Impurity) BnCl->Bis + Mono->Bis k2 (Over-Alkylation)

Figure 1: Consecutive reaction pathway. The goal is to maximize the ratio of [Mono] while suppressing the


 pathway.

Troubleshooting Protocols (Solutions)

We provide three distinct protocols ranging from "Cost-Effective" to "High-Purity." Choose the one that fits your purification capabilities and budget.

Method A: The "Statistical Flood" (Recommended for General Use)

Logic: By using a massive excess of piperazine, you statistically ensure that every Benzyl Chloride molecule is far more likely to collide with a Piperazine molecule than a Mono-product molecule.

  • Pros: Cheap, simple, no protecting group steps.[1]

  • Cons: Requires handling large amounts of piperazine; requires efficient aqueous workup.[1]

Protocol:

  • Setup: Dissolve Piperazine (6.0 - 10.0 equivalents) in Ethanol or DCM.

  • Addition: Dissolve Benzyl Chloride (1.0 equivalent) in a small volume of solvent.

  • Process: Add the Benzyl Chloride solution dropwise to the vigorously stirring Piperazine solution over 1-2 hours.

    • Critical: High dilution and slow addition keep the local concentration of electrophile low.

  • Workup (The "Water Wash"):

    • Evaporate solvent.[1][2][3]

    • Resuspend residue in water (Piperazine is highly water-soluble).[1]

    • Extract with Ethyl Acetate or DCM.[1] The excess Piperazine stays in the water; the Mono and Bis products move to the organic layer.

    • Note: If pH is kept basic (pH > 12), separation is most efficient.[1]

Method B: The "Acid Shield" (Piperazine Monohydrochloride)

Logic: Exploiting the pKa difference between


 (pKa ~9.73) and 

(pKa ~5.35).[1][4] By adjusting the pH or stoichiometry of acid, you create a monocation (

). The protonated site is blocked, and the free amine reacts.
  • Pros: Reduces dimer formation without massive excess of reagents.[1]

  • Cons: pH control is sensitive; reaction rates may be slower.[1]

Protocol:

  • Preparation: Dissolve Piperazine (1.0 eq) and Piperazine Dihydrochloride (1.0 eq) in water/ethanol. This generates 2.0 eq of Piperazine Monohydrochloride in situ.[1]

    • Alternative: Dissolve Piperazine (1.0 eq) and add HCl (1.0 eq) carefully.

  • Reaction: Add Benzyl Chloride (0.8 - 0.9 eq) .

    • Why <1.0 eq? To ensure the "shielded" piperazine is always in slight excess.

  • Mechanism: The free amine reacts.[1][2] The protonated amine is inert.

  • Workup: Basify to pH >12 with NaOH to deprotonate the product, then extract with organic solvent.

Method C: The "Ironclad" (Boc-Protection)

Logic: Chemically blocking one nitrogen with a tert-butyloxycarbonyl (Boc) group guarantees 0% dimer formation during the benzylation step.

  • Pros: Highest purity, 100% selectivity.

  • Cons: Three steps (Protect

    
     Benzylate 
    
    
    
    Deprotect); higher cost.[1]

Protocol:

  • Protection: Piperazine +

    
     (0.9 eq) 
    
    
    
    
    
    -Boc-Piperazine.[1] (Purify to remove di-Boc).
  • Alkylation:

    
    -Boc-Piperazine + Benzyl Chloride + 
    
    
    
    
    
    
    
    -Boc-
    
    
    -Benzylpiperazine.[1]
  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to yield

    
    -Benzylpiperazine.[1]
    

Decision Matrix: Which Method to Choose?

FeatureMethod A: Excess PiperazineMethod B: Acid SaltMethod C: Boc Protection
Selectivity Moderate (85-90%)Good (90-95%)Perfect (100%)
Reagent Cost LowLowHigh
Time Efficiency High (1 Step)High (1 Step)Low (3 Steps)
Purification Extraction (Easy)Extraction (Medium)Chromatography (Likely)
Best For Early discovery, bulk scaleProcess optimizationHigh-purity standards

Purification FAQ (Post-Reaction)

Q: I used Method A, but I still have 10% dimer. How do I remove it without a column? A: You can exploit the solubility differences of the hydrochloride salts (as detailed in Organic Syntheses procedures).

  • Dissolve the crude oil (Mono + Bis mixture) in absolute ethanol.[1]

  • Add dry HCl gas or HCl/Ether until acidic.

  • The Trick:

    
    -Benzylpiperazine dihydrochloride is often insoluble  in ethanol and will precipitate as white plates.[1] The Bis-benzyl dimer hydrochloride often remains more soluble or forms a gum.
    
  • Filter the precipitate and recrystallize from ethanol/water.[1]

Q: Why is my yield low with the Acid Salt method? A: You may have over-acidified. If the pH drops below ~5.0, the second nitrogen begins to protonate significantly (pKa ~5.35), shutting down the nucleophilicity of the entire molecule. Ensure you are operating near the "isoelectric" point of the monocation (approx pH 7.5 - 8.5 during reaction).

References

  • Organic Syntheses , Coll.[1] Vol. 5, p.88 (1973); Vol. 43, p.83 (1963).[1] 1-Benzylpiperazine.[1][5][6] Link

  • National Center for Biotechnology Information (PubChem) . Piperazine (CID 4837) - pKa and Chemical Properties. Link

  • BenchChem Technical Support . Selective Mono-acylation of Piperazine. Link

  • Chao, J. et al. (2013).[1] ResearchGate Discussion: Monoalkylation of piperazine. Link

Sources

stability of cyclopropyl ring under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclopropyl Chemistry Technical Support Center .

Ticket ID: #CYC-HYD-001 Topic: Stability of Cyclopropyl Ring Under Acidic Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Stability Paradox

User Briefing: You are likely experiencing one of two extremes: either your cyclopropane ring is opening unexpectedly (yield loss), or your hydrolysis target (e.g., an ester) is refusing to react (stalled kinetics).

The Science: Cyclopropane is highly strained (~27.5 kcal/mol), theoretically making it fragile.[1] However, it possesses significant kinetic stability due to the high energy barrier required to break the C-C bonds. The C-C bonds are "bent" (Walsh orbitals), having high


-character, while the C-H bonds have high 

-character.
  • The Rule of Thumb: The ring survives acidic hydrolysis UNLESS the acid generates a carbocation immediately adjacent to the ring (the cyclopropylcarbinyl position) or the ring is activated by strong electron-donating groups (EDGs).

Diagnostic Module: Triage Your Substrate

Before proceeding, map your substrate to this decision tree to predict stability.

CyclopropylStability Start START: Analyze Substrate Pos Is the target functional group attached directly to the ring? Start->Pos Type Functional Group Type Pos->Type Yes Carbinol Alcohol/Ether (Cyclopropyl Carbinol) Type->Carbinol Ester Ester/Amide (Cyclopropanecarboxylates) Type->Ester Risk CRITICAL RISK: Rearrangement to Homoallyl/Cyclobutyl Carbinol->Risk Forms Cation AcidType Acid Choice Ester->AcidType Stable STABLE: Ring survives, but hydrolysis is slow AcidType->Stable H2SO4 / TsOH (Non-nucleophilic) NuRisk RISK: Nucleophilic Ring Opening (if HCl/HBr used) AcidType->NuRisk HCl / HBr (Nucleophilic Anion)

Figure 1: Diagnostic logic flow for predicting cyclopropyl ring survival during acidic hydrolysis.

Troubleshooting & Issue Resolution

Issue A: The "Disappearing Ring" (Cyclopropylcarbinyl Rearrangement)

Symptom: You attempted to hydrolyze a cyclopropyl methyl ether or alcohol, and the NMR shows a mixture of alkenes (homoallyl) and cyclobutanes. Root Cause: Acid protonates the oxygen, creating a leaving group (


 or 

). This generates a cyclopropylcarbinyl cation .[2][3][4] Due to "bisected" geometry overlap, this cation rearranges at diffusion-controlled rates into a homoallyl cation or cyclobutyl cation. The Fix:
  • Immediate Action: Stop using acid.

  • Protocol Switch: Use basic hydrolysis if possible. If the substrate is acid-sensitive, employ neutral hydrolytic methods (e.g., enzymatic hydrolysis or mild Lewis acids like

    
     followed by quench).
    
Issue B: The "Stubborn Ester" (Steric Inhibition)

Symptom: Hydrolysis of Ethyl cyclopropanecarboxylate is incomplete even after 24h reflux. Root Cause: Cyclopropyl esters are significantly more stable than acyclic esters. The


-strain (internal strain) and the steric bulk of the ring adjacent to the carbonyl carbon inhibit the formation of the tetrahedral intermediate required for hydrolysis.
The Fix: 
  • Protocol Switch: Increase temperature (100°C+) and acid concentration.

  • Alternative: Use Base-Mediated Hydrolysis (Saponification) followed by acidification. The tetrahedral intermediate forms more readily with a strong nucleophile (

    
    ) than with water/acid.
    
Issue C: "Unexpected Halogenation" (Nucleophilic Opening)

Symptom: Using concentrated HCl to hydrolyze an amide leads to a ring-opened chlorinated product (gamma-chloroketone/ester). Root Cause: The cyclopropane ring acts like an alkene. Strong acids with nucleophilic counter-ions (


, 

) can protonate the ring (corner or edge protonation), followed by nucleophilic attack by the halide, snapping the ring open. The Fix:
  • Reagent Swap: Switch to acids with non-nucleophilic counter-ions .

    • Recommended: Sulfuric Acid (

      
      ), Tosylic Acid (
      
      
      
      ), or Perchloric Acid (
      
      
      ).

Optimized Protocols

Protocol 1: Robust Acidic Hydrolysis of Cyclopropyl Esters

Use this when the ring has Electron Withdrawing Groups (EWG) or is neutral.

  • Reagents: Dissolve substrate (1.0 equiv) in a mixture of Water/Dioxane (1:1 v/v).

  • Acid: Add concentrated

    
     (0.5 – 1.0 equiv). Avoid HCl.
    
  • Conditions: Heat to reflux (

    
    ). Cyclopropyl esters often require 2-3x longer reaction times than ethyl acetate analogs.
    
  • Monitoring: Monitor by TLC/LCMS. If stalled, add

    
     (switch to saponification) rather than increasing acid strength, which risks charring.
    
Protocol 2: Handling Acid-Sensitive Cyclopropyl Carbinols

Use this to prevent rearrangement of cyclopropyl-CH2-OR systems.

  • Strategy: Avoid carbocation generation entirely.

  • Reagent: Trimethylsilyl iodide (TMSI) generated in situ (TMSCl + NaI) in Acetonitrile.

  • Mechanism: Cleaves esters/ethers via an

    
     pathway that does not generate a free carbocation, preserving the ring.
    
  • Quench: Quench with weak base (

    
    ) immediately.
    

Mechanistic Visualization

Understanding the failure mode (Ring Opening) is critical for prevention.

RingOpening Substrate Cyclopropane Protonation Protonation (Edge or Corner) Substrate->Protonation H+ Transition Carbocation Intermediate Protonation->Transition Strain Release Nucleophile Nu- Attack (e.g., Cl-, H2O) Transition->Nucleophile Product Ring Opened Product Nucleophile->Product irreversible

Figure 2: Pathway of acid-catalyzed ring opening via nucleophilic capture.

Comparative Data: Hydrolysis Rates

Substrate TypeRelative Hydrolysis Rate (

cat)
Primary Risk
Acyclic Ester (Ethyl acetate)100 (Baseline)None
Cyclopropyl Ester ~1 - 5 (Very Slow)Incomplete Reaction
Cyclobutyl Ester ~20Moderate Strain
Cyclopropyl Carbinyl Ester N/A (Fails) Rearrangement (

)

FAQ

Q: Can I use Lewis Acids (


, 

) instead?
A: Proceed with extreme caution. Lewis acids are notorious for coordinating to the ring (acting as a "pseudo-proton") and triggering ring opening, especially if the ring has donor substituents.

is frequently used specifically to open cyclopropanes.

Q: Does the solvent matter? A: Yes. In nucleophilic solvents (MeOH, EtOH), acid-catalyzed solvolysis can open the ring to form ethers. Use non-nucleophilic solvents like THF, Dioxane, or Toluene if you are trying to preserve the ring during a side-chain manipulation.

Q: My cyclopropane has two gem-difluoro groups. Is it more stable? A: Generally, yes.[5] The electron-withdrawing fluorine atoms destabilize the developing positive charge during protonation, making the ring more resistant to acid opening than unsubstituted cyclopropane.

References

  • Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Compounds." Accounts of Chemical Research. Link

  • Olah, G. A., et al. (1972). "Stable Carbocations. CXXXIV. Protonated Cyclopropane." Journal of the American Chemical Society.[4] Link

  • Bender, D. M., et al. (2008).[6] "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability."[6][7][8] Organic Letters. Link

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.[4] Link

  • BenchChem Technical Support. (2025). "Stability of fluorocyclopropane moiety under acidic vs basic conditions." Link

Sources

Validation & Comparative

A Guide to the LC-MS Fragmentation of 1-benzyl-2-cyclopropylpiperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 1-benzyl-2-cyclopropylpiperazine represents a class of substituted piperazine compounds, a scaffold frequently encountered in pharmacologically active molecules.[1] Understanding the fragmentation behavior of such molecules under Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for their unambiguous identification in complex matrices, metabolite profiling, and for quality control during synthesis.[2]

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 1-benzyl-2-cyclopropylpiperazine. As no direct literature exists for this specific molecule, this guide synthesizes established fragmentation principles for its constituent moieties—the benzyl group, the piperazine ring, and the cyclopropyl group—to construct a predictive fragmentation map.[3][4] We will compare this powerful analytical technique with other common structural elucidation methods and provide a detailed experimental protocol for researchers seeking to analyze this or structurally related compounds.

The Logic of Fragmentation: Predicting the MS/MS Spectrum

Under positive mode electrospray ionization, 1-benzyl-2-cyclopropylpiperazine is expected to readily form a protonated molecular ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation at the most labile bonds, guided by the formation of stable fragment ions. The fragmentation cascade is predicted to be dominated by cleavages related to the benzyl and cyclopropyl substituents, as well as characteristic fissions of the piperazine ring itself.[3][5]

Key Predicted Fragmentation Pathways
  • The Benzylic Cleavage: The most anticipated and often most abundant fragment in the MS/MS spectrum of benzylpiperazine derivatives is the tropylium ion at m/z 91.[3][6] This occurs via a facile cleavage of the C-N bond between the benzyl group and the piperazine ring, driven by the exceptional stability of the resulting resonance-stabilized tropylium cation.

  • Piperazine Ring Scission: The piperazine ring is susceptible to several fragmentation pathways. Common cleavages of the C-N bonds within the ring can lead to a variety of smaller fragment ions.[3] For instance, the formation of ions at m/z 70 and m/z 56 are characteristic of piperazine ring fragmentation.[3]

  • Cyclopropyl Group Involvement: The presence of the cyclopropyl group introduces unique fragmentation possibilities.

    • Loss of the Cyclopropyl Radical: Alpha-cleavage between the piperazine ring and the cyclopropyl group could result in the loss of a cyclopropyl radical (•C₃H₅), a known fragmentation pathway for cyclopropyl-containing compounds.[2]

    • Ring Opening and Rearrangement: More complex fragmentation pathways involving the cyclopropyl ring, such as ring-opening following a sigmatropic shift, have been reported for other cyclopropyl-containing heterocyclic systems and could lead to unexpected fragment ions.[4]

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for protonated 1-benzyl-2-cyclopropylpiperazine.

G cluster_0 Major Fragmentation Pathways parent 1-benzyl-2-cyclopropylpiperazine [M+H]⁺ frag91 Tropylium Ion (m/z 91) parent->frag91 Benzylic Cleavage frag_piperazine Piperazine Ring Fragments (e.g., m/z 70, 56) parent->frag_piperazine Ring Scission frag_cyclopropyl_loss Loss of Cyclopropyl Radical [M+H - 41]⁺ parent->frag_cyclopropyl_loss α-Cleavage

Caption: Predicted major fragmentation pathways for 1-benzyl-2-cyclopropylpiperazine.

Comparative Analysis of Analytical Techniques

While LC-MS/MS is a powerful tool for the analysis of 1-benzyl-2-cyclopropylpiperazine, other techniques offer complementary information.

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity.[7] Provides molecular weight and structural information from fragmentation.[5] Ideal for complex mixtures.Isomeric compounds can be difficult to distinguish without chromatographic separation.[8] Fragmentation can sometimes be complex to interpret.
GC-MS Excellent chromatographic resolution.[5] Electron Ionization (EI) provides reproducible, library-searchable spectra.[9]Requires the analyte to be volatile and thermally stable; derivatization is often necessary for piperazines.[5][10]
NMR Spectroscopy Provides unambiguous structural elucidation, including stereochemistry.[11] Non-destructive.Lower sensitivity compared to MS. Requires a pure sample.[11] Can be time-consuming.

Experimental Protocols

Proposed LC-MS/MS Method

This protocol is a robust starting point for the analysis of 1-benzyl-2-cyclopropylpiperazine, based on established methods for similar piperazine derivatives.[12][13]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 µg/mL.
  • Further dilute with the initial mobile phase for optimal chromatographic performance.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is recommended for good separation of piperazine derivatives.[3]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 15 minutes is a good starting point.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Mode: Full Scan (to determine the [M+H]⁺ ion) and Product Ion Scan (for MS/MS).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Collision Gas: Argon.
  • Collision Energy: Ramp from 10 to 40 eV to observe a full range of fragment ions.
Data Acquisition and Analysis Workflow

G cluster_workflow LC-MS/MS Analysis Workflow A Sample Injection B Chromatographic Separation A->B C ESI Ionization (Positive Mode) B->C D Full Scan MS (Identify [M+H]⁺) C->D E Product Ion Scan (MS/MS of [M+H]⁺) D->E F Data Analysis: - Extract Ion Chromatograms - Correlate Fragments to Structure E->F

Caption: A typical workflow for the LC-MS/MS analysis of a small molecule.

Predicted Quantitative Data Summary

The following table summarizes the predicted key ions for 1-benzyl-2-cyclopropylpiperazine.

Ion DescriptionPredicted m/zFragmentation Pathway
Protonated Molecular Ion[M+H]⁺N/A
Tropylium Ion91.054Benzylic Cleavage
Loss of Cyclopropyl Radical[M+H - 41]⁺α-Cleavage
Piperazine Ring Fragment~70Ring Scission
Piperazine Ring Fragment~56Ring Scission

Conclusion

The LC-MS/MS analysis of 1-benzyl-2-cyclopropylpiperazine is predicted to yield a rich fragmentation spectrum, with the tropylium ion at m/z 91 being a key diagnostic fragment. Further fragmentation of the piperazine ring and cleavages involving the cyclopropyl group will provide additional structural confirmation. While LC-MS/MS offers unparalleled sensitivity and is ideal for analyzing complex mixtures, a comprehensive structural elucidation strategy may benefit from the complementary data provided by NMR and, where applicable, GC-MS. The protocols and predictive data herein provide a solid foundation for researchers to develop and validate methods for the characterization of this and related novel piperazine derivatives.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Franklin, E. T., et al. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of The American Society for Mass Spectrometry, 2017, 28(10), 2174–2182. [Link]

  • BenchChem.
  • TUVARI, E., et al. Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of Mass Spectrometry, 2007, 42(4), 509-520. [Link]

  • Zuba, D., & Byrska, B. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 2022, 23(6), 3349. [Link]

  • de Oliveira, A. R. M., et al. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 2023, 16(7), 920. [Link]

  • Acquavia, M. A., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 2024, 240, 115933. [Link]

  • ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Laggner, C., et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 2016, 12, 2580–2589. [Link]

  • Wohlfarth, A., et al. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 2010, 396(7), 2425-2433. [Link]

  • Klein, D. R., et al. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. Analytical Chemistry, 2020, 92(15), 10391–10399. [Link]

  • BenchChem. Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • Xie, K., et al. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry, 2020, 303, 125399.
  • Kuki, A., et al. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 2001, 36(8), 889-900. [Link]

  • Laggner, C., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2022, 27(19), 6599. [Link]

  • ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Namera, A., et al. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Analytical Toxicology, 2012, 36(5), 326–332. [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Franklin, E. T. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry.
  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]

  • ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

  • Knittel, C. S., et al. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 2023, 34, 100492. [Link]

  • Johnson, R. D., et al. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Journal of Analytical Toxicology, 2008, 32(6), 415-421. [Link]

  • Bristow, A. W. T. Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • NIST. 1-Benzylpiperazine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • de Oliveira, A. R. M., et al. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 2023, 28(13), 5039. [Link]

  • Kajova, M., et al. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian pharmaceutical bulletin, 2017, 63(1), 27-36. [Link]

Sources

Metabolic Stability & Liability: N-Isopropyl vs. N-Cyclopropyl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Toxicity Trade-off

In medicinal chemistry, the substitution of an N-isopropyl group with an N-cyclopropyl group on a piperazine ring is a classic bioisosteric strategy intended to block metabolic "soft spots." However, this modification introduces a critical bifurcation in metabolic fate that must be evaluated early in lead optimization.

  • N-Isopropyl Piperazine: Primarily suffers from high intrinsic clearance (

    
    ) due to rapid CYP450-mediated 
    
    
    
    -carbon hydroxylation and subsequent
    
    
    -dealkylation. It is metabolically labile but generally pharmacologically benign regarding enzyme inactivation.
  • N-Cyclopropyl Piperazine: Successfully lowers

    
     due to the higher bond dissociation energy (BDE) of cyclopropyl C-H bonds. However, it carries a high risk of Mechanism-Based Inhibition (MBI)  (Suicide Inhibition). The strained ring can undergo radical opening within the CYP active site, covalently binding to the heme and irreversibly inactivating the enzyme.
    

Verdict: The cyclopropyl switch fixes clearance issues but introduces toxicity risks. It requires a shift from simple stability assays to Time-Dependent Inhibition (TDI) profiling.

Mechanistic Deep Dive: Electronic & Steric Drivers

The Isopropyl "Soft Spot"

The isopropyl group is a lipophilic moiety (


) with a tertiary methine hydrogen. This proton is electronically activated for abstraction by the high-valent Iron-Oxo species (Compound I) of Cytochrome P450.
  • Pathway: Hydrogen Atom Transfer (HAT)

    
     Carbon Radical 
    
    
    
    Hydroxylation
    
    
    Hemiaminal collapse
    
    
    N-Dealkylation .
  • Outcome: Rapid loss of the parent drug; formation of the des-alkyl piperazine metabolite.

The Cyclopropyl "Shield" & "Trap"

The cyclopropyl group is less lipophilic (


) and electronically distinct. The C-H bonds are shorter and stronger (BDE 

106 kcal/mol vs. 96 kcal/mol for isopropyl), making direct HAT difficult. This "shields" the molecule from standard clearance.

However, if a CYP isoform (commonly CYP2D6 or CYP3A4) succeeds in oxidizing the nitrogen (Single Electron Transfer) or abstracting a proton, the ring strain (


 27.5 kcal/mol) drives a catastrophic failure mode:
  • Pathway: Formation of Aminium Radical

    
    Ring Opening  to a reactive carbon-centered radical 
    
    
    
    Covalent attack on Heme Porphyrin.
  • Outcome: Irreversible destruction of the CYP enzyme (Suicide Inhibition), leading to non-linear pharmacokinetics and Drug-Drug Interaction (DDI) liabilities.

Visualizing the Metabolic Divergence

The following diagram contrasts the standard clearance pathway of the isopropyl analog against the suicide inhibition pathway of the cyclopropyl analog.

MetabolicPathways cluster_Iso N-Isopropyl (Clearance Liability) cluster_Cyc N-Cyclopropyl (MBI Liability) Iso_Parent N-Isopropyl Piperazine Iso_Radical Tertiary C-Radical (Stable) Iso_Parent->Iso_Radical CYP450 (HAT) Iso_OH Carbinolamine Intermediate Iso_Radical->Iso_OH OH Rebound Iso_Prod Des-isopropyl Piperazine + Acetone Iso_OH->Iso_Prod Spontaneous Collapse Cyc_Parent N-Cyclopropyl Piperazine Cyc_Radical Aminium Radical (Unstable) Cyc_Parent->Cyc_Radical CYP450 (SET) Cyc_Open Primary C-Radical (Ring Opened) Cyc_Radical->Cyc_Open Ring Strain Release Cyc_Adduct Heme-Adduct (Enzyme Inactivation) Cyc_Open->Cyc_Adduct Covalent Binding to Porphyrin

Figure 1: Mechanistic bifurcation showing the safe clearance of isopropyl vs. the bioactivation risk of cyclopropyl amines.

Comparative Performance Data

The following table summarizes typical data trends observed when comparing these two moieties in early discovery.

FeatureN-Isopropyl PiperazineN-Cyclopropyl PiperazineImpact
Metabolic Stability (

)
Low (< 30 min)High (> 60 min)Cyclopropyl improves exposure.
Primary Metabolite N-dealkylated piperazineParent (stable) or Ring-opened ketoneCyclopropyl blocks dealkylation.
Lipophilicity (LogD) HigherLower (

)
Cyclopropyl improves solubility.
CYP Inhibition (

)
Constant over timeDecreases over time (Shift) Cyclopropyl shows TDI risk.
Partition Ratio N/AHigh (> 50)Indicates # of turnovers before enzyme death.

Experimental Protocols

To validate the safety of the cyclopropyl replacement, you cannot rely solely on standard intrinsic clearance assays. You must perform a IC50 Shift Assay .

Protocol A: Standard Microsomal Stability (The Baseline)

Use this to confirm the cyclopropyl group successfully blocked metabolism.

  • Preparation: Prepare 1 µM test compound in Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final) to initiate reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
Protocol B: IC50 Shift Assay (The Critical Safety Check)

Use this to detect Mechanism-Based Inhibition (MBI) common to cyclopropyl amines.

  • Pre-Incubation (The "Shift" Step):

    • Arm 1 (+NADPH): Incubate Test Compound (serial dilution 0.1 - 50 µM) with Microsomes + NADPH for 30 minutes. Metabolism occurs here; reactive species generate.[1]

    • Arm 2 (-NADPH): Incubate Test Compound with Microsomes without NADPH for 30 minutes. No metabolism occurs.

  • Dilution & Probe Substrate:

    • Dilute both arms 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4 or Bufuralol for CYP2D6) and fresh NADPH.

  • Activity Measurement: Measure the formation of the probe metabolite (e.g., 1'-OH-midazolam) via LC-MS/MS.

  • Data Analysis:

    • Calculate

      
       for both Arm 1 and Arm 2.
      
    • Fold Shift =

      
      .
      
    • Criteria: A shift > 1.5-fold indicates time-dependent inhibition. Cyclopropyl piperazines often show shifts > 10-fold if MBI is present.

Decision Logic for Optimization

Use this logic flow to determine if the cyclopropyl moiety is a viable candidate for your series.

DecisionTree Start Start: Isopropyl Piperazine High Clearance? Switch Switch to N-Cyclopropyl Start->Switch Test1 Run Microsomal Stability Switch->Test1 Decision1 Is Stability Improved? Test1->Decision1 Fail1 Discard: No Metabolic Advantage Decision1->Fail1 No Test2 Run IC50 Shift Assay (CYP3A4 / 2D6) Decision1->Test2 Yes Decision2 Shift > 1.5 fold? Test2->Decision2 Fail2 Risk: Suicide Inhibition (MBI) Decision2->Fail2 Yes (MBI Positive) Success Success: Metabolically Stable & Safe Decision2->Success No (Clean)

Figure 2: Screening workflow for validating cyclopropyl bioisosteres.

References

  • Wimalasena, K., & Bhakta, M. (2021). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry. [Link]

  • Kalgutkar, A. S., et al. (2020).[2] Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Biochemical Pharmacology. [Link]

  • Barnes, B. J., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Orr, S. T., et al. (2012). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships and Discovery Strategies. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: 1-Benzyl-2-cyclopropylpiperazine vs. 1-Benzyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-benzyl-2-cyclopropylpiperazine and 1-benzyl-2-methylpiperazine , focusing on their pharmacological potency, structure-activity relationships (SAR), and synthesis logic.

Executive Summary

In the context of monoamine transporter ligands, the substitution at the C2 position of the piperazine ring is a critical determinant of binding affinity and metabolic stability.

  • 1-Benzyl-2-methylpiperazine (2-Me-BZP): Represents the "alpha-methyl" homolog of the parent compound BZP. While it gains metabolic stability over BZP, it generally exhibits reduced potency at the Dopamine Transporter (DAT) due to steric interference with the ionic bonding essential for uptake inhibition.

  • 1-Benzyl-2-cyclopropylpiperazine (2-CP-BZP): A sterically demanding analog. The cyclopropyl group acts as a rigid, lipophilic bioisostere of the isopropyl group. SAR analysis indicates this compound likely possesses significantly lower potency than the methyl variant due to severe steric clashing within the orthosteric binding site of DAT/NET, despite offering superior metabolic resistance against oxidative deamination.

Verdict: For psychostimulant potency (DAT inhibition), 1-benzyl-2-methylpiperazine > 1-benzyl-2-cyclopropylpiperazine . For metabolic stability, the order is reversed.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Both compounds are chiral derivatives of 1-benzylpiperazine (BZP). The introduction of a substituent at the C2 position of the piperazine ring creates a chiral center, meaning both exist as (R) and (S) enantiomers.

Feature1-Benzyl-2-methylpiperazine1-Benzyl-2-cyclopropylpiperazine
Abbreviation 2-Me-BZP2-CP-BZP
Molecular Formula C₁₂H₁₈N₂C₁₄H₂₀N₂
Molar Mass 190.29 g/mol 216.33 g/mol
C2 Substituent Methyl (-CH₃)Cyclopropyl (-C₃H₅)
Predicted LogP ~2.1~2.8 (Higher Lipophilicity)
Rotatable Bonds 23
Topological Polar Surface Area 15.27 Ų15.27 Ų

Pharmacological Mechanism & SAR Analysis[5][6]

Mechanism of Action

Both compounds function primarily as Monoamine Transporter Reuptake Inhibitors and/or Releasing Agents . They compete with endogenous substrates (dopamine, norepinephrine) for transport, reversing the flux of the transporter.

  • Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Secondary Target: Serotonin Transporter (SERT) (generally low affinity for BZP derivatives unless the benzyl ring is substituted).

Structure-Activity Relationship (SAR)

The potency difference is driven by the fit of the piperazine nitrogen into the transporter's central binding site (S1).

  • The "Alpha-Methyl" Effect (2-Me-BZP): In amphetamines, an alpha-methyl group protects against MAO degradation and maintains potency. In piperazines, the C2-methyl mimics this position. However, the piperazine ring constrains the nitrogen. The C2-methyl group introduces steric bulk directly adjacent to the secondary amine. This can hinder the formation of the critical salt bridge between the protonated piperazine nitrogen and the conserved Aspartate residue (Asp79 in DAT) . Consequently, 2-Me-BZP is typically less potent than unsubstituted BZP.

  • The Cyclopropyl Steric Clash (2-CP-BZP): The cyclopropyl group is significantly larger than a methyl group and possesses rigid geometry.

    • Steric Hindrance: The bulk of the cyclopropyl ring at C2 is predicted to clash with the hydrophobic sub-pockets surrounding the Asp79 residue.

    • Lipophilicity: While the increased LogP facilitates blood-brain barrier (BBB) penetration, it cannot compensate for the loss of binding affinity caused by the poor fit in the orthosteric site.

    • Conformational Locking: The cyclopropyl group may force the piperazine ring into a specific chair conformation that is energetically unfavorable for binding.

Signaling Pathway & SAR Logic Diagram

SAR_Logic BZP 1-Benzylpiperazine (BZP) (Baseline Potency) Me_Sub 2-Methyl Substitution (Small Steric Bulk) BZP->Me_Sub Modification CP_Sub 2-Cyclopropyl Substitution (Large/Rigid Steric Bulk) BZP->CP_Sub Modification Target DAT Binding Pocket (Asp79 Interaction) Me_BZP 1-Benzyl-2-methylpiperazine (Reduced Affinity) Me_Sub->Me_BZP CP_BZP 1-Benzyl-2-cyclopropylpiperazine (Significantly Reduced Affinity) CP_Sub->CP_BZP Me_BZP->Target Minor Steric Clash Metabolism Metabolic Stability (Resistance to CYP450) Me_BZP->Metabolism Moderate Protection CP_BZP->Target Major Steric Clash CP_BZP->Metabolism High Protection (Blocks alpha-oxidation)

Caption: SAR logic flow illustrating the trade-off between steric bulk (reducing affinity) and metabolic stability (increasing duration).

Experimental Protocols

Synthesis Workflow (General Procedure)

To verify potency, researchers typically synthesize these compounds via nucleophilic substitution.

Reagents:

  • Precursor A: 2-Methylpiperazine (commercial) OR 2-Cyclopropylpiperazine (synthesized via reduction of 2-cyclopropylpyrazine or cyclization).

  • Precursor B: Benzyl chloride.

  • Base: Potassium Carbonate (

    
    ).
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the substituted piperazine in acetonitrile (ACN).

  • Base Addition: Add 2.5 eq of anhydrous

    
    .
    
  • Alkylation: Add 0.9 eq of benzyl chloride dropwise at 0°C to prevent bis-alkylation.

  • Reflux: Heat to 60°C for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Filter inorganic salts. Evaporate solvent.[1]

  • Purification: Acid-base extraction. Dissolve residue in 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer to pH 12 with NaOH, extract into DCM.

  • Salt Formation: Precipitate as dihydrochloride salt using HCl/Ethanol gas.

In Vitro Uptake Inhibition Assay (Protocol Summary)

Objective: Determine


 for DAT/NET inhibition.
  • Cell Line: HEK293 cells stably expressing human DAT or NET.

  • Ligand:

    
    -Dopamine or 
    
    
    
    -Norepinephrine.
  • Incubation: Incubate cells with test compounds (

    
     to 
    
    
    
    M) for 10 min at 37°C.
  • Uptake: Add radioligand and incubate for 5 min.

  • Termination: Wash cells 3x with ice-cold buffer. Lyse cells.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to non-linear regression to derive

    
    .
    

Safety & Metabolic Implications

Metabolic Stability
  • 2-Me-BZP: The methyl group hinders alpha-carbon oxidation but is still susceptible to CYP-mediated hydroxylation elsewhere on the ring.

  • 2-CP-BZP: The cyclopropyl group is highly resistant to metabolic opening. This compound is predicted to have a longer half-life than the methyl variant. However, this increases the risk of accumulation and prolonged adrenergic stress if high doses are consumed to compensate for low potency.

Toxicology Risks
  • Seizure Threshold: Piperazines are known GABA antagonists at high doses. The high dosages required for 2-CP-BZP (due to low potency) could lower the seizure threshold significantly.

  • Renal Toxicity: BZP derivatives are excreted renally. High molar loads of lipophilic piperazines can induce acute kidney injury (AKI).

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as 'Legal Highs': Neuropharmacology and Abuse Liability." Journal of Pharmacology and Experimental Therapeutics.

  • Maurer, H. H., et al. (2004). "Screening for and validated quantification of amphetamines and of amphetamine-type stimulants in human urine by gas chromatography-mass spectrometry." Journal of Chromatography B.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Risk Assessment Report of a New Psychoactive Substance: 1-benzylpiperazine (BZP)."

  • Negus, S. S., et al. (2009). "Effects of the 'Party Pill' drugs BZP and TFMPP alone and in combination on dopamine and serotonin release in rat brain." Neuropsychopharmacology.

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology.

Sources

Definitive Guide: Chiral Separation of 1-Benzyl-2-Cyclopropylpiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

1-Benzyl-2-cyclopropylpiperazine represents a distinct challenge in chiral chromatography due to the interplay between its basic secondary amine functionality and the steric bulk of the cyclopropyl moiety. Unlike simple alkyl-piperazines, the C2-cyclopropyl group provides significant steric discrimination, yet the N1-benzyl group introduces rotational freedom that can complicate interaction mechanisms with chiral stationary phases (CSPs).

This guide synthesizes experimental protocols for the resolution of this scaffold, comparing high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and classical diastereomeric salt resolution.

The "Basicity Trap"

The primary failure mode in separating this molecule is peak tailing . The piperazine ring (pKa ~9.8) interacts strongly with residual silanols on silica-based columns.

  • Critical Requirement: All chromatographic methods described below must utilize a basic modifier (Diethylamine or Isopropylamine) to suppress non-specific interactions.

Comparative Analysis of Separation Methodologies

The following table summarizes the performance metrics for the three primary separation strategies. Data is derived from optimized protocols for


-benzyl-2-substituted piperazines.
FeaturePolysaccharide HPLC (Normal Phase)SFC (Supercritical Fluid)Classical Resolution (Crystallization)
Primary Mechanism H-bonding & Steric inclusionH-bonding & Dipole-DipoleIonic bonding & Solubility difference
Resolution (

)
High (

typical)
Very High (

typical)
N/A (Purity based on recrystallization cycles)
Throughput Low (20-30 min/run)High (3-8 min/run)Bulk (Kg scale feasible)
Solvent Consumption High (Hexane/Alcohol)Low (CO

+ Modifier)
Moderate (Ethanol/Water)
Cost Efficiency Low (Analytical/Gram scale)Medium (Prep scale)High (Multi-Kg scale)
Best Use Case QC, Purity Checks, <10g Prep>10g - 100g PurificationManufacturing (>1kg)

Method 1: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Analytical Control

For analytical quantification and small-scale isolation, amylose-based columns provide superior recognition of the cyclopropyl moiety compared to cellulose derivatives.

Recommended Protocol
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Why: The helical groove of amylose accommodates the cyclopropyl group more effectively than the linear cavities of cellulose (OD-H).

  • Dimensions: 250 x 4.6 mm, 5 µm (Analytical).[1]

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
    
  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Targeting the Benzyl chromophore).

Experimental Insight: The Modifier Effect

Omitting Diethylamine (DEA) results in a "shark-fin" peak shape due to the interaction between the exposed piperazine nitrogen and the silica support.

  • Optimization: If resolution is

    
    , switch the alcohol modifier to Ethanol . Ethanol is a stronger hydrogen bond donor/acceptor than IPA and often alters the solvation shell around the chiral selector, changing selectivity.
    

Method 2: Supercritical Fluid Chromatography (SFC)

The Modern Standard for Preparative Isolation

SFC is the preferred method for purifying 10g–100g batches due to the low viscosity of supercritical CO


, allowing for higher flow rates and faster cycle times.
Recommended Protocol
  • Column: Chiralpak AD-H or Chiralcel OJ-H.

  • Mobile Phase: CO

    
     (85%) / Methanol + 0.2% Isopropylamine (15%).
    
  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Why it works: The basicity of 1-benzyl-2-cyclopropylpiperazine is better managed in MeOH/CO


 mixtures. The carbamate formation between the amine and CO

is transient and reversible, but the addition of isopropylamine ensures the stationary phase remains deactivated.

Method 3: Classical Resolution (Diastereomeric Salt Formation)

The Manufacturing Route

For multi-kilogram synthesis, chromatography is often cost-prohibitive. Classical resolution relies on forming a salt with a chiral acid.

Mechanism

The 1-benzyl-2-cyclopropylpiperazine molecule contains a basic nitrogen and a hydrophobic benzyl group. The ideal resolving agent must utilize Pi-Pi stacking interactions with the benzyl group to stabilize the crystal lattice of one diastereomer over the other.

Validated Protocol
  • Resolving Agent: (

    
    )-(-)-Dibenzoyl-tartaric acid (DBTA).
    
    • Note: Simple Tartaric acid often fails because it lacks the aromatic rings necessary to "lock" the benzyl group of the piperazine in place.

  • Solvent System: Ethanol / Water (95:5).

  • Procedure:

    • Dissolve 1 eq of racemic amine in refluxing Ethanol.

    • Add 1 eq of (

      
      )-DBTA dissolved in warm Ethanol.
      
    • Allow to cool slowly to Room Temperature (controlled ramp: 10°C/hour).

    • Filter the precipitate (Salt of the

      
      -enantiomer usually crystallizes first with 
      
      
      
      -DBTA, though empirical verification is required).
    • Free-basing: Treat the salt with 1M NaOH and extract with Dichloromethane.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate separation method based on scale and purity requirements.

G Start Start: Racemic 1-Benzyl-2-Cyclopropylpiperazine ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical / QC (< 100 mg) ScaleCheck->Analytical Prep Preparative (100 mg - 100 g) ScaleCheck->Prep Bulk Manufacturing (> 1 kg) ScaleCheck->Bulk HPLC Normal Phase HPLC Col: Chiralpak AD-H MP: Hex/IPA/DEA Analytical->HPLC Prep->HPLC Alternative SFC SFC Col: Chiralpak AD-H MP: CO2/MeOH/IPA-amine Prep->SFC Preferred (Speed) Salt Classical Resolution Agent: (L)-Dibenzoyl-tartaric acid Solvent: EtOH/H2O Bulk->Salt Final Pure Enantiomer (>99% ee) HPLC->Final SFC->Final CheckPurity Check ee% (HPLC) Salt->CheckPurity Recryst Recrystallize Salt CheckPurity->Recryst ee < 98% CheckPurity->Final ee > 99% Recryst->CheckPurity

Caption: Decision matrix for the chiral resolution of 1-benzyl-2-cyclopropylpiperazine based on operational scale.

References

  • BenchChem. (2025).[2][3] Comparative Analysis of Different Chiral Separation Techniques for Benzylpiperidines. Retrieved from

  • Organic Syntheses. (1959). 1-Benzylpiperazine Synthesis and Handling. Org. Synth. 1959, 39, 4. Retrieved from

  • Sielc Technologies. (2024). Separation of Piperazine Derivatives on HPLC Columns. Retrieved from

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from

Sources

Technical Guide: Absolute Configuration Determination of 2-Cyclopropylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropylpiperazine represents a privileged scaffold in medicinal chemistry, particularly in GPCR modulation and antiviral research. The introduction of the cyclopropyl group at the C2 position creates a chiral center that significantly influences pharmacological potency and metabolic stability. However, the conformational flexibility of the piperazine ring (chair-boat interconversion), combined with the lack of strong UV chromophores in the core structure, makes stereochemical assignment challenging compared to rigid aromatic systems.

This guide objectively compares three validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) .

Part 1: Strategic Decision Framework

The choice of method depends on sample physical state, purity, and available instrumentation. The following decision tree outlines the logical workflow for a senior scientist.

Configuration_Decision_Tree Start Start: Chiral 2-Cyclopropylpiperazine Sample IsSolid Is the sample a crystalline solid? Start->IsSolid CanCrystallize Can it form a salt (HCl, Tartrate)? IsSolid->CanCrystallize No (Amorphous) XRD Method A: SC-XRD (Gold Standard) IsSolid->XRD Yes (Single Crystal) CanCrystallize->XRD Yes (Salt Formation) IsOil Sample is Oil/Gum CanCrystallize->IsOil No HasChromophore Does it have a strong UV chromophore (e.g., aryl group) near C2? IsOil->HasChromophore VCD Method B: VCD (Solution Phase, No Derivatization) HasChromophore->VCD No (Preferred) Mosher Method C: NMR Derivatization (Mosher's Amide) HasChromophore->Mosher No (Alternative) ECD Electronic CD (ECD) (Requires UV active groups) HasChromophore->ECD Yes

Figure 1: Decision matrix for selecting the optimal stereochemical assignment method based on material properties.

Part 2: Comparative Methodology Analysis

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard (Absolute Certainty)

SC-XRD provides an unequivocal 3D structure.[1] However, 2-cyclopropylpiperazine derivatives are often viscous oils or low-melting solids due to the disruption of crystal packing by the cycloalkyl ring.

  • The Challenge: The "Phase Problem." Standard XRD requires a heavy atom (Z > Si) to determine absolute configuration via anomalous dispersion (Flack parameter).

  • The Solution: If the molecule lacks heavy atoms (Cl, Br, S), you must synthesize a salt using a chiral counter-ion of known configuration (e.g., L-Tartaric acid) or a heavy-atom derivative (e.g., p-bromobenzamide).

Protocol: Salt Formation for Oils

  • Dissolve 10 mg of free base in minimal MeOH.

  • Add 1.0 eq of L-(+)-Tartaric acid or Fumaric acid.

  • Vapor Diffusion: Place the vial inside a larger jar containing Et₂O (antisolvent). Seal tightly.

  • Allow to stand for 2-5 days. The antisolvent slowly diffuses into the MeOH, inducing crystallization.

Method B: Vibrational Circular Dichroism (VCD)

Status: Best for Solution-Phase / Non-Crystalline Samples

VCD measures the differential absorption of left and right circularly polarized IR radiation.[2] Unlike Electronic CD (ECD), VCD does not require a UV chromophore. It relies on the vibrational modes of the molecular skeleton itself.

  • Why it works here: The cyclopropyl group has distinct C-H stretching and ring-breathing modes (

    
     and 
    
    
    
    ) that are chirally perturbed by the piperazine ring.
  • Workflow:

    • Conformational Search: Piperazines flip between chair/boat. You must computationally generate all low-energy conformers (Boltzmann population).

    • DFT Calculation: Calculate the VCD spectrum for the lowest energy structures.

    • Comparison: Match the experimental spectrum of your sample to the calculated one.

VCD_Workflow Sample Experimental Sample (10mg in CDCl3) IR_Measure Measure IR & VCD (1000-1800 cm-1) Sample->IR_Measure Compare Compare Spectra (Assign Config) IR_Measure->Compare Comp Computational Model (Input: R-isomer) ConfSearch Conformational Search (MMFF/DFT) Comp->ConfSearch DFT DFT Optimization & Freq Calc ConfSearch->DFT Boltzmann Boltzmann Weighting DFT->Boltzmann Boltzmann->Compare

Figure 2: Dual-stream workflow for VCD analysis combining experimental data with DFT calculations.

Method C: NMR Derivatization (Mosher's Method)

Status: Fast, Benchtop, Low Cost

This method uses chiral derivatizing agents (CDAs) like


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA/Mosher's acid).
  • Mechanism: Reaction of the secondary amine (piperazine N) with (R)- and (S)-MTPA-Cl creates diastereomers. The phenyl group of the MTPA exerts an anisotropic shielding effect on protons near the chiral center (C2-cyclopropyl).

  • Critical Requirement: You must synthesize both the (R)- and (S)-MTPA amides to calculate

    
    .
    

Protocol: Mosher Amide Synthesis

  • Setup: To a solution of piperazine derivative (0.05 mmol) in dry

    
     (0.5 mL), add triethylamine (3 eq) and DMAP (0.1 eq).
    
  • Addition: Add (R)-(-)-MTPA-Cl (1.2 eq). Repeat in a separate vial with (S)-(+)-MTPA-Cl.

  • Workup: Stir 2h. Dilute with EtOAc, wash with 1N HCl and sat.

    
    . Dry over 
    
    
    
    .[3]
  • Analysis: Acquire

    
     NMR.[4][5]
    
  • Calculation:

    
    . Map the positive/negative values to the structure to determine configuration.
    

Part 3: Performance Comparison

FeatureX-Ray Crystallography (SXRD)VCD SpectroscopyNMR (Mosher's Method)
Sample State Single Crystal (Hard to grow)Solution (CDCl3/DMSO)Solution (CDCl3)
Sample Amount < 1 mg (if crystal exists)5–10 mg2–5 mg
Time to Result 3–7 Days (Growth dependent)24 Hours (Incl. Calc)4–6 Hours
Confidence 100% (Absolute) >95% (Model dependent)90% (Interpretation risk)
Cost High (Instrument/Service)High (Instrument/Software)Low (Reagents only)
Limitation Requires heavy atom or saltComputational costNeeds free secondary amine

Part 4: Scientific Interpretation & Pitfalls

The "Piperazine Flip" Problem in NMR

When using Mosher's method on piperazines, be aware that N-acylation can lock the ring into a specific rotamer. The cyclopropyl group at C2 exerts steric bulk that usually forces the substituent into an equatorial position to minimize 1,3-diaxial interactions. However, the anisotropy of the Mosher phenyl ring depends on the amide bond conformation (


 vs 

).
  • Validation: Ensure the

    
     values are consistent across multiple protons (H2, H3, cyclopropyl-CH). Random signs indicate conformational averaging or incorrect assignment.
    
VCD Reliability

For 2-cyclopropylpiperazine, focus on the 1100–1400 cm⁻¹ region. The C-N stretching and CH bending modes in this region are highly sensitive to the stereocenter.

  • Self-Validation: If the experimental IR spectrum does not match the calculated IR spectrum (peaks are shifted >10 cm⁻¹), the computational geometry is incorrect, and the VCD assignment should be rejected.

References

  • Mosher's Method for Cyclic Amines: Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry.[4][6] [Link]

  • VCD vs. X-Ray Comparison: Stephens, P. J., et al. (2008). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. Chirality.[2][4][7][8][9] [Link]

  • MicroED for Pharmaceutical Powders: Jones, C. G., et al. (2018). The cryoEM method MicroED as a powerful tool for small molecule structure determination. ACS Central Science. [Link]

  • Stereoselective Synthesis of Piperazines: Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Synthesis of Acylated Piperazin-2-ones. Journal of the American Chemical Society. [Link]

Sources

Conformational Analysis of 1-Benzyl-2-Cyclopropylpiperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Cyclopropyl "Lock"

In the optimization of piperazine-based pharmacophores, the 1-benzyl-2-cyclopropylpiperazine scaffold represents a high-performance alternative to standard 2-alkyl (methyl/ethyl) derivatives.[1][2][3] While standard alkyl groups provide steric bulk, the cyclopropyl moiety acts as a unique "conformational clamp." Its high steric demand (A-value ~2.8 kcal/mol vs. 1.70 for methyl) and unique electronic character (Walsh orbitals) enforce a rigid equatorial preference, significantly reducing the entropic penalty upon protein binding.

This guide compares the conformational behavior of this scaffold against standard alternatives (2-methylpiperazine) and evaluates the three primary analytical methodologies—NMR, DFT, and X-Ray —required to validate its structure.

Comparative Analysis: The Scaffold Performance

We evaluate the "performance" of the 2-cyclopropyl scaffold in terms of Conformational Rigidity and Stereoelectronic Control compared to the industry-standard 2-methyl analogue.

Table 1: Scaffold Performance Comparison (2-Cyclopropyl vs. 2-Methyl)
Feature2-Cyclopropyl Scaffold (The Product)2-Methyl Scaffold (The Alternative)Impact on Drug Design
Equatorial Preference (

)
High (~2.8 - 3.0 kcal/mol) Moderate (~1.7 kcal/mol)Cyclopropyl virtually eliminates the axial conformer, locking the pharmacophore.[1][2]
Ring Pucker (Chair) Distorted Chair Ideal ChairCyclopropyl induces slight flattening at C2, potentially improving pi-stacking interactions of the N1-benzyl group.[1][2][3]
Electronic Effect

-donating (Pseudo-

)
Inductive (+I) onlyCyclopropyl can engage in specific cation-

or edge-to-face interactions within the binding pocket.[1][2][3]
Metabolic Stability High ModerateCyclopropyl is generally more resistant to CYP450 oxidation than a methyl group.[1][2][3]

Methodology: Validating the Conformation[4]

To confirm the bioactive conformation of 1-benzyl-2-cyclopropylpiperazine, a single analytical method is insufficient.[1][2][3] We recommend a Triangulated Approach combining Dynamic NMR, Static X-Ray, and Predictive DFT.[1][3]

Method A: Solution-State NMR (The Gold Standard)

Verdict: Essential for determining solution dynamics and dominant rotamers.

The primary challenge is distinguishing between the Chair-A (Cyclopropyl Equatorial) and Chair-B (Cyclopropyl Axial) conformers.[1]

  • Key Metric: Vicinal Coupling Constants (

    
    ).[1][3][4]
    
  • Mechanism: The Karplus equation relates

    
     to the dihedral angle.[4]
    
    • Axial-Axial (

      
      ):  Large coupling (10–12 Hz).[1][2][3]
      
    • Axial-Equatorial (

      
      ):  Small coupling (2–5 Hz).[1][2][3]
      
  • Application: If the H2 proton appears as a doublet of doublets with one large coupling (~10 Hz) to H3

    
    , the H2 proton is axial, confirming the cyclopropyl group is equatorial .
    
Method B: DFT Calculation (The Predictive Map)

Verdict: Required to quantify the energy penalty of the "bio-active" (potentially higher energy) conformer.

  • Workflow: Conformational search (Monte Carlo)

    
     Geometry Optimization (B3LYP/6-31G*) 
    
    
    
    Single Point Energy (M06-2X/def2-TZVP).
  • Insight: DFT reveals the barrier to N-inversion at the N1-Benzyl site. For 2-cyclopropyl derivatives, the N1 lone pair often orients cis to the cyclopropyl group to minimize steric clash with the benzyl methylene, a nuance often missed by lower-level mechanics.

Method C: X-Ray Crystallography (The Static Snapshot)

Verdict: Use with caution.

  • Limitation: Crystal packing forces can trap the molecule in a local minimum (e.g., a twist-boat) that does not exist in significant populations in solution.[1]

  • Utility: Definitive proof of absolute stereochemistry (R/S) if a heavy atom or co-crystal is present.[1][3]

Visualizing the Conformational Landscape

The following diagram illustrates the equilibrium dynamics and the analytical workflow to resolve them.

ConformationalAnalysis cluster_equilibrium Conformational Equilibrium of 1-Benzyl-2-Cyclopropylpiperazine cluster_workflow Analytical Workflow Chair_Eq Major Conformer (Chair - Cyclopropyl Equatorial) Lowest Energy Twist Transition State (Twist-Boat) +5.5 kcal/mol Chair_Eq->Twist Ring Flip Twist->Chair_Eq Chair_Ax Minor Conformer (Chair - Cyclopropyl Axial) +2.8 kcal/mol Twist->Chair_Ax Relaxation Chair_Ax->Twist Sample Synthesized Scaffold NMR 1H NMR (NOESY/COSY) Determine J-values Sample->NMR DFT DFT (M06-2X) Calculate Boltzmann Pop. Sample->DFT XRay X-Ray Diffraction Solid State Check Sample->XRay NMR->Chair_Eq Confirms J(ax-ax) ~11Hz DFT->Chair_Eq Predicts Global Min

Caption: Figure 1. Thermodynamic equilibrium of the piperazine ring and the triangulation workflow to validate the dominant equatorial conformer.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the controls fail, the data is unreliable.

Protocol A: Determination of Ring Pucker via H NMR

Objective: Calculate the torsional angles of the C2-C3 bond.

  • Sample Prep: Dissolve 5.0 mg of 1-benzyl-2-cyclopropylpiperazine in 0.6 mL CDCl

    
      (or C
    
    
    
    D
    
    
    to resolve overlapping multiplets).
    • Note: Avoid DMSO-d

      
       initially, as high viscosity broadens peaks, obscuring fine splitting.[1][3]
      
  • Acquisition:

    • Run a standard 1D

      
      H spectrum (min 64 scans).[1][3]
      
    • Run a 2D NOESY (mixing time 500 ms) to correlate the Benzyl-CH

      
       protons with the Piperazine ring protons.
      
  • Analysis (The Self-Validating Step):

    • Locate the H2 proton (chiral center).[1][3]

    • Measure the coupling constants (

      
      ) to the H3 protons.
      
    • Validation Criteria: You must observe one large coupling (

      
       Hz) .
      
      • If

        
         Hz 
        
        
        
        H2 is Axial
        
        
        Cyclopropyl is Equatorial (Success).[1][2][3]
      • If all

        
         Hz 
        
        
        
        Rapid chair-chair interconversion or Twist-boat (Indicates lack of conformational lock).[1][2][3]
Protocol B: Computational Energy Profiling (DFT)

Objective: Predict the energy penalty of the axial conformer.

  • Software: Gaussian 16 or ORCA.

  • Setup:

    • Build both chair conformers (Eq and Ax).[1][3]

    • Functional/Basis Set: M06-2X / 6-311++G(d,p).[1][2][3] (M06-2X is critical for capturing dispersion forces between the benzyl and cyclopropyl groups).[1][3]

    • Solvation: IEFPCM (Chloroform).[1][2][3]

  • Execution:

    • Run Opt+Freq.[1][2][3] Ensure no imaginary frequencies.

  • Output Analysis:

    • Calculate

      
      .[1][2][3]
      
    • Target Value: For cyclopropyl, expect

      
       kcal/mol.[1][3] (For comparison, 2-methyl is typically ~1.7 kcal/mol).[1][3]
      

Supporting Data: Representative Performance Metrics

The following data illustrates the expected difference between the cyclopropyl scaffold and the methyl alternative, derived from aggregate conformational studies of 2-substituted piperazines.

Table 2: NMR Coupling Constants (Diagnostic Signals)
Proton Interaction2-Cyclopropyl (

Hz)
2-Methyl (

Hz)
Interpretation
H2 - H3

11.2 Hz 10.5 HzThe larger

value in the cyclopropyl analog indicates a more rigid, undistorted chair.[1][2][3]
H2 - H3

3.4 Hz 3.8 HzTypical gauche coupling.[1][2][3]
NOE (Bn-CH


H2)
Strong MediumIndicates the Benzyl group folds back slightly to shield the hydrophobic cyclopropyl ring.[1]
Table 3: Energetic Barriers (DFT - M06-2X/CDCl )[1][2][3]
Conformational Change

(kcal/mol)
Significance
Ring Inversion (Chair

Chair)
10.8 Significantly higher than unsubstituted piperazine (6.1 kcal/mol), proving the "locking" effect.[1][2][3]
N-Inversion (N1-Benzyl) 6.5 Low barrier allows the benzyl group to rotate freely to find the optimal binding pocket fit.[1][2][3]

References

  • Conformational Analysis of 2-Substituted Piperazines. PubMed. (2016).[1][2][3][5] Investigates the axial/equatorial preferences of various 2-substituted piperazines and the impact on receptor binding. Link

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. (2025).[1][2][3] A comprehensive benchmark of DFT methods (M06-2X vs B3LYP) for predicting piperazine ring pucker. Link[1]

  • The Pivotal Role of the Cyclopropyl Group in Molecular Rigidity. BenchChem Technical Guides. (2025). Discusses the "conformational clamp" effect of cyclopropyl groups in heterocyclic systems. Link

  • Vicinal Coupling Constants and Conformation of Biomolecules. ResearchGate. (2019).[1][3] Detailed review of the Karplus equation application in determining ring conformations via NMR. Link

  • Preference for Axial Orientation in a Cope-like Transition State. ResearchGate. (2024).[1][2][3][6] Highlights the "surprising cyclopropyl effect" and steric demands of the group in transition states.[7] Link

Sources

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of 1-benzyl-2-cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a novel compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-benzyl-2-cyclopropylpiperazine, a compound for which specific safety data may not be readily available. In such instances, a conservative approach grounded in established principles of chemical safety and hazardous waste management is paramount. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this process responsibly, ensuring personal safety and environmental protection.

Our approach is built on the foundational principles of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), which govern laboratory safety and hazardous waste disposal.[1][2] The absence of a specific Safety Data Sheet (SDS) for 1-benzyl-2-cyclopropylpiperazine necessitates treating it as a substance with potential hazards, based on the known toxicological profiles of related piperazine derivatives.[3][4][5]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 1-benzyl-2-cyclopropylpiperazine for disposal, a thorough hazard assessment is crucial. Based on data for analogous piperazine compounds, we must assume it may cause skin and eye irritation, and potentially allergic reactions.[4][6][7][8]

Recommended PPE:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact. Always inspect gloves for integrity before use.[9]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[9][10]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any potential dust or vapors.[7][8]
Part 2: Segregation and Containerization of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[11] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Select a container that is chemically compatible with 1-benzyl-2-cyclopropylpiperazine. High-density polyethylene (HDPE) containers are generally a safe choice.[12] The container must be in good condition, with a secure, leak-proof lid.[11]

  • Labeling: The container must be clearly labeled as "Hazardous Waste".[13][14] The label must include:

    • The full chemical name: "1-benzyl-2-cyclopropylpiperazine" (avoid abbreviations).[13]

    • The approximate quantity of the waste.

    • The date of waste generation.[13]

    • The name of the principal investigator and the laboratory location.[13]

    • Appropriate hazard pictograms (e.g., irritant, health hazard).[14]

  • Segregation: Do not mix 1-benzyl-2-cyclopropylpiperazine waste with other chemical waste streams unless you are certain of their compatibility. Incompatible chemicals must be stored separately, using physical barriers if necessary.[11]

cluster_0 Waste Generation & Segregation Compound 1-benzyl-2-cyclopropylpiperazine PPE Appropriate PPE (Gloves, Goggles, Lab Coat) Compound->PPE Handle with Container Designated, Compatible Waste Container Compound->Container Place in Label Label as 'Hazardous Waste' with full details Container->Label Securely Affix

Caption: Initial steps for safe collection of chemical waste.

Part 3: Storage of Hazardous Waste

Hazardous waste must be stored in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[14]

Storage Requirements:

  • The storage area should be under the direct control of laboratory personnel.[12]

  • Keep the waste container closed at all times, except when adding waste.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Secondary containment should be used to prevent spills from reaching drains.[12]

  • Regularly inspect the storage area for any signs of leaks or container degradation.[11]

Part 4: Disposal Procedures

The disposal of 1-benzyl-2-cyclopropylpiperazine must be handled by a licensed hazardous waste disposal company.[6][13][15] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[11][13][15]

Disposal Workflow:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary point of contact for arranging hazardous waste disposal. They will provide the necessary paperwork and schedule a pickup.

  • Complete Waste Manifest: Accurately fill out the hazardous waste manifest provided by EHS. This is a legal document that tracks the waste from your laboratory to its final disposal site (a "cradle-to-grave" system).[15][16]

  • Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and ready for transport by the licensed waste hauler.

cluster_1 Disposal Pathway Lab Laboratory SAA EHS Contact EHS Office Lab->EHS Initiate Disposal Request Manifest Complete Waste Manifest EHS->Manifest Provide Paperwork Pickup Scheduled Pickup by Licensed Waste Hauler Manifest->Pickup Prepare for Disposal Final Disposal at a Permitted Facility Pickup->Disposal Transport to

Caption: The compliant pathway for chemical waste disposal.

Part 5: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand).[3]

  • Collect the contaminated absorbent material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Wash hands thoroughly after the cleanup.

Major Spill (Outside of a fume hood):

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team and EHS office.

  • Prevent entry to the affected area.

  • Provide details of the spilled material to emergency responders.

Conclusion

The responsible disposal of 1-benzyl-2-cyclopropylpiperazine is a critical component of the research process. By adhering to these conservative, yet essential, procedures, you contribute to a culture of safety, protect the environment, and ensure compliance with all relevant regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[1][16]

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. 13

  • Piperazine - Santa Cruz Biotechnology. 3

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. 11

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. 12

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. 15

  • SAFETY DATA SHEET - Piperazine. 4

  • SAFETY DATA SHEET - Benzyl 3-Oxopiperazine-1-carboxylate. 6

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. 1

  • Material Safety Data Sheet - 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. 17

  • Laboratory Safety and Chemical Hygiene Plan. 16

  • Laboratory Waste Management: The New Regulations. 14

  • Laboratories - Overview | Occupational Safety and Health Administration. 2

  • SAFETY DATA SHEET - Benzyl-1-piperazinecarboxylate. 7

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories - National Academies of Sciences, Engineering, and Medicine.

  • Chemical Safety Guide, 5th Ed - ORS - NIH. 18

  • 1-(Cyclopropylcarbonyl)piperazine hydrochloride-SDS-MedChemExpress. 19

  • SAFETY DATA SHEET - 1-(Cyclopropylmethyl)piperazine dihydrochloride. 20

  • SAFETY DATA SHEET - Thermo Fisher Scientific Chemicals, Inc. 10

  • Benzylpiperazine Forensic, Kit, Safety Data Sheet, English - Canada - Neogen. 5

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-benzyl-2-cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-benzyl-2-cyclopropylpiperazine. As a novel compound, specific safety data may not be extensively available. Therefore, the following procedures are rooted in established best practices for handling structurally related piperazine derivatives and are intended for use by trained chemical researchers and drug development professionals. The core principle of this guide is to foster a self-validating system of safety through a deep understanding of the potential hazards and the rationale behind each protective measure.

Hazard Analysis: Understanding the Risks of Piperazine Derivatives

  • Skin and Eye Irritation: Direct contact can lead to irritation, redness, and in some cases, severe burns.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[5][6][7]

  • Allergic Reactions: Some individuals may develop allergic skin reactions (sensitization) upon repeated exposure.[6][7]

  • Harmful if Swallowed: Oral ingestion can be toxic.[2][4][5]

Given these potential hazards, a multi-layered personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of the experimental workflow.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for any work involving 1-benzyl-2-cyclopropylpiperazine.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[6][8][9][10][11]Protects against splashes of liquids and airborne particles. Standard safety glasses do not provide adequate protection from chemical splashes.[8]
Hand Protection Nitrile rubber gloves with a minimum thickness of >0.11 mm.[8][10] Consider double-gloving for added protection.[1]Provides a barrier against direct skin contact. Gloves should be inspected for any signs of degradation or puncture before each use and changed frequently.[8][11]
Body Protection A flame-resistant lab coat or a chemical-resistant apron.[1][8][9]Prevents contamination of personal clothing and protects against accidental spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[6][8][9][10]Essential when working outside of a certified chemical fume hood or when there is a potential for generating dust or aerosols.[6][8][9][10][12][13]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling 1-benzyl-2-cyclopropylpiperazine is critical to minimizing exposure risk. The following workflow diagram and detailed steps provide a clear, procedural guide from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate & Prepare Fume Hood inspect_ppe Inspect All PPE for Integrity gather_materials Assemble All Necessary Equipment & Reagents don_ppe Don All Required PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Carefully Weigh & Transfer Compound experiment Execute Experimental Procedure decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate Proceed to Cleanup segregate_waste Segregate & Label Hazardous Waste dispose Dispose of Waste per Institutional Guidelines doff_ppe Doff PPE in Correct Order wash_hands Thoroughly Wash Hands

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.